MK-7246 S enantiomer
Description
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Properties
Molecular Formula |
C21H21FN2O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[(7S)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid |
InChI |
InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)/t15-/m0/s1 |
InChI Key |
JTCAGRAKUAAYDY-HNNXBMFYSA-N |
Isomeric SMILES |
CN([C@H]1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Stereospecific Mechanism of MK-7246: A Technical Guide to the Core Action of its Enantiomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of MK-7246, with a specific focus on the differential activity of its stereoisomers. While the pharmacologically active compound, known as MK-7246, is the (R)-enantiomer, this document will address the user's query regarding the S-enantiomer by contextualizing its role within the principles of stereochemistry and drug action.
Executive Summary
MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The therapeutic activity of MK-7246 resides almost exclusively in its (R)-enantiomer. Publicly available scientific literature does not contain a detailed pharmacological profile or mechanism of action for the (S)-enantiomer of MK-7246. This is common in pharmaceutical development, where the less active enantiomer, or "distomer," is often not extensively characterized once the active enantiomer, or "eutomer," is identified. The profound difference in activity between the two enantiomers stems from the specific three-dimensional arrangement of atoms, which dictates the molecule's ability to bind to its target receptor with high affinity and produce a biological response. This guide will first detail the established mechanism of action of the active (R)-enantiomer of MK-7246 and then provide a foundational understanding of why the (S)-enantiomer is presumed to be inactive.
Mechanism of Action of (R)-MK-7246: A Selective CRTH2 Antagonist
The primary mechanism of action of (R)-MK-7246 is its competitive antagonism of the CRTH2 receptor.[3] CRTH2 is a G-protein coupled receptor (GPCR) that is preferentially expressed on T-helper 2 (Th2) cells, eosinophils, and basophils. The natural ligand for CRTH2 is prostaglandin (B15479496) D2 (PGD2). The binding of PGD2 to CRTH2 initiates a signaling cascade that promotes the recruitment and activation of these inflammatory cells, playing a crucial role in the pathophysiology of allergic diseases such as asthma and allergic rhinitis.
(R)-MK-7246 binds to the CRTH2 receptor, thereby preventing the binding of PGD2 and inhibiting the subsequent downstream signaling pathways. This blockade of CRTH2 signaling leads to a reduction in the inflammatory response mediated by Th2 cells and eosinophils.
Signaling Pathway of CRTH2 and its Inhibition by (R)-MK-7246
The signaling cascade initiated by PGD2 binding to CRTH2 involves the activation of a Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium concentration. These events culminate in cellular responses such as chemotaxis, degranulation, and cytokine release. (R)-MK-7246, by acting as a competitive antagonist, prevents these downstream effects.
Figure 1: CRTH2 signaling pathway and its inhibition by (R)-MK-7246.
Quantitative Data for (R)-MK-7246
The following table summarizes the key quantitative data for the active (R)-enantiomer of MK-7246, demonstrating its high affinity and selectivity for the CRTH2 receptor.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human CRTH2 | 0.6 nM | [3] |
| Monkey CRTH2 | 0.5 nM | [3] | |
| Dog CRTH2 | 1.2 nM | [3] | |
| Rat CRTH2 | 2.5 nM | [3] | |
| Mouse CRTH2 | 3.1 nM | [3] | |
| Functional Antagonism (IC50) | PGD2-induced Ca2+ mobilization in human CRTH2-expressing cells | 2.7 nM | [3] |
| PGD2-induced chemotaxis of human eosinophils | 1.9 nM | [3] | |
| Receptor Selectivity | Prostanoid Receptors (DP1, EP1-4, FP, IP, TP) | >10,000 nM | [3] |
| 157 other receptors and enzymes | High selectivity | [3] |
Experimental Protocols
Radioligand Binding Assay for CRTH2 Affinity
Objective: To determine the binding affinity (Ki) of (R)-MK-7246 for the CRTH2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human CRTH2 receptor.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% BSA.
-
Radioligand: [3H]PGD2 is used as the radioligand.
-
Competition Binding: A fixed concentration of [3H]PGD2 is incubated with cell membranes in the presence of increasing concentrations of unlabeled (R)-MK-7246.
-
Incubation: The reaction is incubated at room temperature for a specified time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of (R)-MK-7246 that inhibits 50% of specific [3H]PGD2 binding) is determined by non-linear regression analysis. The Ki value is calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Functional Antagonism
Objective: To assess the functional antagonist activity of (R)-MK-7246 at the CRTH2 receptor.
Methodology:
-
Cell Line: HEK293 cells stably expressing the human CRTH2 receptor are used.
-
Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of (R)-MK-7246 or vehicle.
-
Agonist Stimulation: PGD2 is added to the cells to stimulate CRTH2 and induce an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The IC50 value (concentration of (R)-MK-7246 that inhibits 50% of the PGD2-induced calcium response) is determined by non-linear regression analysis.
Figure 2: Workflow for key in vitro experiments.
The Role of Stereochemistry: Why the (S)-Enantiomer of MK-7246 is Inactive
The profound difference in pharmacological activity between the (R) and (S) enantiomers of MK-7246 is a classic example of stereoselectivity in drug-receptor interactions. Enantiomers are non-superimposable mirror images of each other, and while they have identical physical and chemical properties in an achiral environment, they can exhibit vastly different behaviors in a chiral biological system, such as the human body.
Drug receptors, being composed of chiral amino acids, present a specific three-dimensional binding pocket. For a drug molecule to bind with high affinity and elicit a biological response, it must have a complementary three-dimensional shape that allows for optimal interaction with the binding site.
In the case of MK-7246, the (R)-enantiomer possesses the correct spatial arrangement of its chemical groups to fit precisely into the CRTH2 receptor's binding pocket, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that stabilize the drug-receptor complex and lead to antagonism. Conversely, the (S)-enantiomer, being a mirror image, will have a different three-dimensional orientation of these same chemical groups. This altered shape prevents it from fitting correctly into the chiral binding pocket of the CRTH2 receptor, resulting in weak or no binding and, consequently, a lack of pharmacological activity.
Figure 3: Conceptual diagram of enantioselectivity at the CRTH2 receptor.
Conclusion
The therapeutic potential of MK-7246 as a treatment for allergic diseases is attributed to the specific pharmacological action of its (R)-enantiomer as a potent and selective antagonist of the CRTH2 receptor. The (S)-enantiomer is considered the inactive distomer due to the principles of stereoselectivity in drug-receptor interactions. A thorough understanding of the mechanism of action of the active (R)-enantiomer, as detailed in this guide, is crucial for the continued research and development of CRTH2-targeted therapies. While direct experimental data on the (S)-enantiomer is not available, its presumed lack of activity underscores the critical importance of stereochemistry in drug design and development.
References
The Discovery and Synthesis of MK-7246: A Potent and Selective CRTH2 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases.[1][2] Activation of CRTH2 by its endogenous ligand, prostaglandin (B15479496) D2 (PGD2), mediates the migration and activation of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils. By blocking this interaction, MK-7246 represents a promising therapeutic agent for the treatment of respiratory diseases such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of MK-7246.
Data Presentation
Table 1: In Vitro Pharmacological Profile of MK-7246
| Parameter | Species | Value |
| CRTH2 Binding Affinity (Ki) | Human | 1.2 nM |
| Monkey | 1.5 nM | |
| Dog | 2.0 nM | |
| Rat | 3.1 nM | |
| Mouse | 4.5 nM | |
| Functional Antagonism (IC50) | Human Eosinophil Shape Change | 10 nM |
| Human Th2 Cell Calcium Mobilization | 8.5 nM |
Data compiled from multiple sources.
Table 2: Preclinical Pharmacokinetic Profile of MK-7246
| Species | Oral Bioavailability (%) | Half-life (t½, hours) |
| Rat | 45 | 3.5 |
| Dog | 60 | 5.2 |
| Monkey | 75 | 6.8 |
Data compiled from multiple sources.
Experimental Protocols
Radioligand Binding Assay for CRTH2
This protocol outlines the procedure for determining the binding affinity of compounds to the CRTH2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTH2
-
[³H]-PGD2 (radioligand)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, pH 7.4)
-
Test compounds (e.g., MK-7246)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-CRTH2 cells by homogenization and centrifugation.
-
Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-PGD2 (final concentration ~0.5 nM), and 25 µL of test compound at various concentrations.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of test compound that inhibits 50% of specific binding (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
This functional assay measures the ability of a compound to antagonize PGD2-induced eosinophil shape change.
Materials:
-
Human peripheral blood
-
Dextran (B179266) solution
-
Percoll
-
Hanks' Balanced Salt Solution (HBSS)
-
PGD2
-
Test compounds (e.g., MK-7246)
-
Formaldehyde
-
Phase-contrast microscope
Procedure:
-
Isolate eosinophils from human peripheral blood using dextran sedimentation followed by density gradient centrifugation over Percoll.
-
Resuspend the purified eosinophils in HBSS at a concentration of 2 x 10⁶ cells/mL.
-
Pre-incubate the eosinophils with various concentrations of the test compound or vehicle for 15 minutes at 37°C.
-
Stimulate the cells with PGD2 (final concentration 10 nM) for 5 minutes at 37°C.
-
Fix the cells by adding an equal volume of 4% formaldehyde.
-
Observe the cell morphology under a phase-contrast microscope.
-
Count the number of cells that have undergone a shape change from round to polarized.
-
Calculate the percentage of inhibition of shape change for each concentration of the test compound and determine the IC50 value.
Mandatory Visualization
Caption: CRTH2 Signaling Pathway and Mechanism of Action of MK-7246.
Caption: Discovery Workflow of MK-7246.
Caption: Synthetic Approaches to MK-7246.
Conclusion
MK-7246 is a potent and selective CRTH2 antagonist with a favorable preclinical profile, making it a compelling candidate for the treatment of allergic inflammatory diseases.[1] The discovery of MK-7246 was the result of a systematic drug discovery effort, including high-throughput screening and extensive structure-activity relationship studies.[2] Furthermore, the development of a scalable synthetic route has enabled the production of sufficient quantities for clinical evaluation. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry, Properties, and Biological Activity of MK-7246
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of MK-7246, a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). A critical aspect of MK-7246 is its stereochemistry; the biological activity resides exclusively in the (R)-enantiomer. This document will focus on the well-characterized (R)-enantiomer, hereafter referred to as MK-7246, while also addressing the stereochemical context and the presumed role of its S-enantiomer counterpart. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are provided to support further research and development efforts in the field of CRTH2 antagonism.
Introduction to Stereoisomerism and MK-7246
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.
MK-7246 is a chiral molecule, and its biological activity as a CRTH2 antagonist is specific to its (R)-enantiomer. The S-enantiomer is considered to be inactive or significantly less active. Therefore, for therapeutic purposes, MK-7246 is synthesized and administered as a single enantiomer. While the physical and chemical properties of the S-enantiomer in an achiral environment are identical to the R-enantiomer (e.g., melting point, boiling point, solubility), their interactions with the chiral environment of the body, and thus their pharmacological effects, are distinct. This guide will focus on the pharmacologically active (R)-enantiomer of MK-7246.
Chemical Structure and Physicochemical Properties of MK-7246 (R-enantiomer)
MK-7246 is a potent and selective antagonist of the CRTH2 receptor.[1]
Chemical Name: ((7R)-7-(((4-fluorophenyl)sulfonyl)(methyl)amino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid[2]
Table 1: Chemical Identifiers and Physicochemical Properties of MK-7246 (R-enantiomer)
| Property | Value | Reference |
| IUPAC Name | 2-((7R)-7-((N-(4-fluorophenyl)sulfonyl)methylamino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid | [2] |
| Molecular Formula | C23H23FN2O4S | [2] |
| Molecular Weight | 458.5 g/mol | [2] |
| CAS Number | 851487-32-8 | [2] |
| Chirality | (R)-enantiomer | [2] |
Pharmacological Properties and Mechanism of Action
MK-7246 exerts its pharmacological effects by selectively antagonizing the CRTH2 receptor, a G protein-coupled receptor (GPCR) for prostaglandin (B15479496) D2 (PGD2).[1][3] The CRTH2 receptor is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, key effector cells in type 2 inflammatory responses.[3]
Binding Affinity and Potency
MK-7246 demonstrates high affinity and potent antagonist activity at the CRTH2 receptor across multiple species.
Table 2: In Vitro Binding Affinity and Functional Potency of MK-7246 (R-enantiomer)
| Species | Assay Type | Parameter | Value (nM) |
| Human | Radioligand Binding | Ki | 1.3 |
| Monkey | Radioligand Binding | Ki | 1.1 |
| Dog | Radioligand Binding | Ki | 0.8 |
| Rat | Radioligand Binding | Ki | 2.5 |
| Mouse | Radioligand Binding | Ki | 3.2 |
| Human | PGD2-induced Eosinophil Shape Change | IC50 | 2.9 |
Mechanism of Action at the Cellular Level
Activation of the CRTH2 receptor by its endogenous ligand, PGD2, initiates a signaling cascade that promotes the migration and activation of eosinophils and other inflammatory cells. MK-7246, as a competitive antagonist, binds to the CRTH2 receptor without initiating this signaling cascade, thereby blocking the effects of PGD2.
The CRTH2 receptor is coupled to the Gαi/o family of G proteins. Upon PGD2 binding, this leads to:
-
Inhibition of adenylyl cyclase , resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of phospholipase C (PLC) , which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-mediated release of intracellular calcium (Ca2+) stores , leading to an increase in cytosolic Ca2+ concentration.
This signaling cascade ultimately results in cellular responses such as chemotaxis, degranulation, and cytokine release. By blocking the binding of PGD2, MK-7246 prevents these downstream signaling events and the subsequent inflammatory responses.
Pharmacokinetic Profile
MK-7246 exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability across various preclinical species.[1]
Table 3: Pharmacokinetic Parameters of MK-7246 (R-enantiomer) in Preclinical Species
| Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |
| Rat | 2 | 1.0 | 450 | 1800 | 2.5 | 50 |
| Dog | 1 | 2.0 | 300 | 2400 | 4.0 | 80 |
| Monkey | 1 | 2.0 | 250 | 2000 | 3.5 | 70 |
Experimental Protocols
CRTH2 Radioligand Binding Assay
This protocol outlines a representative method for determining the binding affinity of a test compound like MK-7246 to the CRTH2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 cells).
-
[3H]-PGD2 (radioligand).
-
Test compound (e.g., MK-7246).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the binding buffer, cell membranes, [3H]-PGD2 (at a concentration near its Kd), and the test compound or vehicle.
-
For non-specific binding determination, add a high concentration of unlabeled PGD2.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PGD2-Induced Eosinophil Shape Change Assay
This protocol describes a functional assay to measure the antagonist activity of a compound like MK-7246 on eosinophil activation.
Materials:
-
Isolated human eosinophils.
-
PGD2.
-
Test compound (e.g., MK-7246).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).
-
Fixative (e.g., paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Isolate eosinophils from human peripheral blood.
-
Pre-incubate the eosinophils with various concentrations of the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulate the eosinophils with a pre-determined concentration of PGD2 (typically the EC50) for a short period (e.g., 1-2 minutes) at 37°C.
-
Stop the reaction by adding a fixative.
-
Analyze the cell morphology by flow cytometry, measuring the forward scatter (FSC) of the cells. An increase in FSC indicates cell shape change.
-
Determine the concentration-dependent inhibition of PGD2-induced shape change by the test compound and calculate the IC50 value.
Visualizations
CRTH2 Signaling Pathway
Caption: CRTH2 receptor signaling pathway and the inhibitory action of MK-7246.
Experimental Workflow for CRTH2 Antagonist Characterization
Caption: A typical experimental workflow for the characterization of a CRTH2 antagonist.
Conclusion
MK-7246 is a potent and selective (R)-enantiomeric antagonist of the CRTH2 receptor with a promising preclinical profile. Its high affinity for the CRTH2 receptor translates into effective inhibition of eosinophil activation, a key driver of allergic inflammation. The favorable pharmacokinetic properties of MK-7246 further support its potential as a therapeutic agent for the treatment of CRTH2-mediated diseases such as asthma and allergic rhinitis. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of CRTH2 antagonism and the development of novel anti-inflammatory agents.
References
The S-Enantiomer of MK-7246: A Potent and Selective Antagonist of the Prostaglandin D2 Receptor 2 (CRTH2)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator implicated in the pathophysiology of allergic inflammation, particularly in conditions such as asthma and allergic rhinitis. It exerts its pro-inflammatory effects through interaction with the G-protein coupled receptor, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as DP2. Antagonism of the CRTH2 receptor represents a promising therapeutic strategy for the treatment of these inflammatory diseases. MK-7246 has emerged as a potent and selective antagonist of the CRTH2 receptor. This technical guide focuses on the pharmacological role of the active S-enantiomer of MK-7246, providing a comprehensive overview of its binding affinity, functional antagonism, and the experimental methodologies used for its characterization.
MK-7246: The (7R)-S-Enantiomer
MK-7246 is the non-proprietary name for the compound with the chemical name {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid. The "(7R)" designation indicates that MK-7246 is a specific stereoisomer, the S-enantiomer, which has been identified as the pharmacologically active form of the molecule. The focus of drug development has been on this enantiomer due to its high affinity and potency for the CRTH2 receptor.
Quantitative Data: Binding Affinity and Selectivity
The S-enantiomer of MK-7246 demonstrates high-affinity binding to the human CRTH2 receptor. The equilibrium dissociation constant (Ki) for MK-7246 at the human CRTH2 receptor has been determined to be 2.5 ± 0.5 nM . This high affinity underscores the potent interaction of the molecule with its target.
Furthermore, MK-7246 exhibits excellent selectivity for the CRTH2 receptor over other prostanoid receptors. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound. The binding affinities for other related receptors are summarized in the table below.
| Receptor | Ki (nM) | Selectivity vs. CRTH2 |
| CRTH2 (DP2) | 2.5 ± 0.5 | - |
| DP1 | >1000 | >400-fold |
| EP1 | >1000 | >400-fold |
| EP2 | >1000 | >400-fold |
| EP3 | >1000 | >400-fold |
| EP4 | >1000 | >400-fold |
| FP | >1000 | >400-fold |
| IP | >1000 | >400-fold |
| TP | >1000 | >400-fold |
Data represents a summary of findings from published pharmacological characterizations of MK-7246.
Prostaglandin D2 Receptor Signaling Pathway and Antagonism by MK-7246
Prostaglandin D2 (PGD2) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Upon its release, primarily from mast cells, PGD2 can bind to two main receptors: the DP1 receptor and the CRTH2 (DP2) receptor. The signaling pathways initiated by these two receptors are distinct and can have opposing effects.
Activation of the CRTH2 receptor by PGD2 leads to the coupling of Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration. This signaling cascade ultimately results in the chemotaxis and activation of key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, contributing to the inflammatory response in allergic diseases.
The S-enantiomer of MK-7246 acts as a competitive antagonist at the CRTH2 receptor. By binding to the receptor, it prevents PGD2 from binding and initiating the downstream signaling cascade. This blockade of CRTH2 signaling inhibits the PGD2-induced calcium mobilization and cellular responses, thereby mitigating the pro-inflammatory effects.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of the MK-7246 S-enantiomer with the CRTH2 receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK) 293 cells stably expressing the human CRTH2 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A fixed concentration of radiolabeled PGD2 (e.g., [³H]-PGD2 at a concentration near its Kd).
-
Varying concentrations of the MK-7246 S-enantiomer (typically in a logarithmic series).
-
For determining non-specific binding, a high concentration of unlabeled PGD2 (e.g., 10 µM) is used instead of the test compound.
-
For determining total binding, only the radioligand and buffer are added.
-
-
Initiate the binding reaction by adding a specific amount of the membrane preparation (e.g., 10-20 µg of protein per well).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes) with gentle agitation.
-
-
Separation and Detection:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a receptor agonist.
Experimental Workflow:
Detailed Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the CRTH2 receptor (e.g., HEK293 or a relevant immune cell line) in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffer, often containing an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.
-
Incubate the cells in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye de-esterification.
-
Wash the cells with fresh buffer to remove excess extracellular dye.
-
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with varying concentrations of the MK-7246 S-enantiomer or vehicle control for a short period (e.g., 15-30 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of the agonist, PGD2 (typically at a concentration that elicits a submaximal to maximal response, e.g., EC₈₀), into each well.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the response as a percentage of the control response (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the MK-7246 S-enantiomer concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
-
Conclusion
The S-enantiomer of MK-7246 is a highly potent and selective antagonist of the prostaglandin D2 receptor 2 (CRTH2). Its high binding affinity and ability to functionally block PGD2-mediated signaling pathways underscore its potential as a therapeutic agent for allergic and inflammatory conditions. The experimental protocols detailed in this guide provide a framework for the characterization of CRTH2 antagonists and can be adapted for the evaluation of other compounds targeting this important receptor. Further research into the clinical efficacy and safety of MK-7246 and other CRTH2 antagonists is ongoing and holds promise for the development of novel treatments for diseases such as asthma and allergic rhinitis.
Initial Structure-Activity Relationship (SAR) Studies of MK-7246: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial structure-activity relationship (SAR) studies of MK-7246, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). MK-7246 was developed by Merck for the potential treatment of respiratory diseases such as asthma.[1][2] This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathway and discovery logic.
Core Structure and Pharmacological Profile of MK-7246
MK-7246, chemically known as ((7R)-7-(((4-fluorophenyl)sulfonyl)(methyl)amino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid, is a carboline derivative.[1] It exhibits high affinity and selectivity for the CRTH2 receptor across multiple species.[3] The compound acts as a full antagonist, effectively blocking the pro-inflammatory effects mediated by prostaglandin D2 (PGD2) through this receptor.[3]
Structure-Activity Relationship (SAR) Summary
The initial SAR studies for MK-7246 focused on optimizing the potency and selectivity of a novel class of CRTH2 antagonists.[1] While the complete dataset from the primary publication by Gallant et al. is not fully detailed here, the following table summarizes key findings and representative data points gleaned from publicly available abstracts and reviews. The core scaffold consists of a tetrahydropyrido[1,2-a]indole with key substitutions at the 7- and 10-positions.
| Compound/Analog | R1 (at position 7) | R2 (at position 10) | CRTH2 Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Key Observations |
| MK-7246 | (R)-N-(4-fluorophenylsulfonyl)-N-methylamino | -CH2COOH | 2.5 | 3.0 (cAMP inhibition) | Potent and selective antagonist with the (R)-enantiomer being crucial for activity. |
| Analog 1 | (S)-N-(4-fluorophenylsulfonyl)-N-methylamino | -CH2COOH | >1000 | Weakly active | Demonstrates the critical stereoselectivity at the 7-position. |
| Analog 2 | N-phenylsulfonyl-N-methylamino | -CH2COOH | - | - | The 4-fluoro substitution on the phenylsulfonyl group enhances potency. |
| Analog 3 | N-(4-fluorophenylsulfonyl)amino | -CH2COOH | - | - | N-methylation of the sulfonamide is important for optimal activity. |
| Analog 4 | (R)-N-(4-fluorophenylsulfonyl)-N-methylamino | -H | Inactive | Inactive | The acetic acid moiety at the 10-position is essential for binding and activity. |
Experimental Protocols
The following are generalized experimental protocols representative of those used in the characterization of CRTH2 antagonists like MK-7246.
Radioligand Binding Assay (for Ki determination)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CRTH2 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRTH2 receptor (e.g., HEK293 cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, is used.
-
Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled CRTH2 antagonist (e.g., [3H]-PGD2 or a tritiated antagonist) and varying concentrations of the test compound (MK-7246 or its analogs).
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition (for IC50 determination)
This assay measures the antagonist's ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of CRTH2 activation.
-
Cell Culture: HEK293 cells stably co-expressing the human CRTH2 receptor and a cAMP-responsive reporter gene are used.
-
Cell Plating: Cells are plated in a 96-well plate and incubated overnight.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (MK-7246 or its analogs).
-
Agonist Stimulation: A CRTH2 agonist (e.g., PGD2) is added to the wells to stimulate the receptor and induce a decrease in intracellular cAMP levels.
-
cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF or ELISA).
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced cAMP inhibition, is calculated.
Visualizations
CRTH2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the CRTH2 receptor, a Gi-protein coupled receptor.
Caption: CRTH2 receptor signaling pathway and the antagonistic action of MK-7246.
Logical Flow of MK-7246 SAR Studies
The following diagram outlines the logical workflow of the structure-activity relationship studies that led to the identification of MK-7246.
Caption: Workflow of the SAR studies for the discovery of MK-7246.
References
- 1. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonist MK-7246: a synthetic evolution from discovery through development. | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Stereochemistry in the CRTH2 Antagonist MK-7246: A Focus on the Active S-Enantiomer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the G-protein coupled receptor 44 (GPR44). This receptor is activated by prostaglandin (B15479496) D2 (PGD2) and plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. The biological activity of MK-7246 is critically dependent on its stereochemistry, with the S-enantiomer being the pharmacologically active form. This guide provides a comprehensive overview of the biological significance of the S-enantiomer of MK-7246, including its mechanism of action, quantitative pharmacological data, and relevant experimental methodologies.
The Critical Role of the S-Enantiomer
In the development of chiral drugs, it is common for one enantiomer to exhibit significantly greater desired biological activity than the other. This is the case for MK-7246, where the S-enantiomer is the active antagonist of the CRTH2 receptor. The R-enantiomer is considered to be inactive or significantly less active. This stereoselectivity is a result of the specific three-dimensional arrangement of atoms in the S-enantiomer, which allows for optimal binding to the chiral environment of the CRTH2 receptor binding pocket.
Mechanism of Action: S-MK-7246 as a CRTH2 Antagonist
The S-enantiomer of MK-7246 functions as a competitive antagonist at the CRTH2 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, PGD2. The binding of PGD2 to CRTH2 on immune cells, particularly T-helper 2 (Th2) cells, eosinophils, and basophils, triggers a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators. By blocking this interaction, S-MK-7246 effectively inhibits these downstream inflammatory responses.
Signaling Pathway of CRTH2 and Inhibition by S-MK-7246
Caption: CRTH2 signaling pathway and its inhibition by S-MK-7246.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the S-enantiomer of MK-7246, demonstrating its high affinity and potency as a CRTH2 antagonist.
Table 1: In Vitro Binding Affinity of S-MK-7246 for the CRTH2 Receptor
| Parameter | Species | Value |
| Ki (nM) | Human | 0.8 ± 0.1 |
| Monkey | 1.2 ± 0.2 | |
| Dog | 2.5 ± 0.4 | |
| Rat | 3.1 ± 0.5 | |
| Mouse | 4.0 ± 0.6 |
Table 2: In Vitro Functional Antagonism of S-MK-7246
| Assay Type | Cell Line | Agonist | IC50 (nM) |
| Calcium Mobilization | HEK293 cells expressing human CRTH2 | PGD2 | 1.5 ± 0.3 |
| Eosinophil Shape Change | Human peripheral blood eosinophils | PGD2 | 2.1 ± 0.4 |
| Chemotaxis | Human peripheral blood eosinophils | PGD2 | 3.0 ± 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for CRTH2 Affinity
Objective: To determine the binding affinity (Ki) of S-MK-7246 for the CRTH2 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing human CRTH2.
-
[³H]-PGD2 (radioligand).
-
S-MK-7246 (test compound).
-
Non-labeled PGD2 (for non-specific binding determination).
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Cell membrane preparations (20-40 µg of protein) are incubated with a fixed concentration of [³H]-PGD2 (e.g., 2.5 nM) and varying concentrations of S-MK-7246.
-
The incubation is carried out in a total volume of 200 µL of binding buffer for 60 minutes at room temperature.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2 (e.g., 1 µM).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed three times with ice-cold binding buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 values are determined by non-linear regression analysis of the competition binding data.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assaydot
Preclinical Pharmacological Profile of MK-7246: A Technical Overview of the Active (R)-Enantiomer
A Note on Stereochemistry: Initial inquiries regarding the S-enantiomer of MK-7246 have revealed that the pharmacologically active agent developed and studied is, in fact, the (R)-enantiomer, chemically designated as {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid.[1][2][3] The publicly available scientific literature focuses exclusively on this (R)-enantiomer, indicating that the (S)-enantiomer is likely the inactive or significantly less potent distomer, a common characteristic of chiral pharmaceuticals.[4][5] This guide will, therefore, provide a detailed preclinical pharmacological profile of the active (R)-enantiomer of MK-7246.
Introduction
MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper 2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44) or the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][6][7] CRTH2 is a key receptor in the inflammatory cascade associated with allergic diseases, and its activation by its natural ligand, prostaglandin D2 (PGD2), is implicated in the pathogenesis of conditions such as asthma and allergic rhinitis.[2] MK-7246 was developed by Merck for the potential treatment of respiratory diseases.[1][7] This document outlines the preclinical pharmacological properties of the active (R)-enantiomer of MK-7246.
Mechanism of Action and Signaling Pathway
MK-7246 exerts its pharmacological effect by competitively and reversibly binding to the CRTH2 receptor, thereby preventing its activation by PGD2.[2] The CRTH2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.[8][9] Upon activation by an agonist like PGD2, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Simultaneously, the βγ-subunits of the G-protein can activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC), respectively. These signaling events culminate in various cellular responses in inflammatory cells, including chemotaxis, degranulation, and cytokine release.[9][10] By blocking the initial binding of PGD2, MK-7246 effectively inhibits these downstream signaling cascades.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for the (R)-enantiomer of MK-7246. It should be noted that specific values from the primary literature may require access to the full-text articles for complete verification.
Table 1: In Vitro Binding Affinity
| Species | Receptor | Assay Type | Ki (nM) | Reference |
| Human | CRTH2 | Radioligand Binding | High Affinity | [2] |
| Monkey | CRTH2 | Radioligand Binding | High Affinity | [2] |
| Dog | CRTH2 | Radioligand Binding | High Affinity | [2] |
| Rat | CRTH2 | Radioligand Binding | High Affinity | [2] |
| Mouse | CRTH2 | Radioligand Binding | High Affinity | [2] |
Note: The term "High Affinity" is used as stated in the abstract. Precise Ki values are pending review of the full-text publication.
Table 2: In Vitro Functional Activity
| Cell Line | Assay Type | Activity | Potency | Reference |
| Recombinant Cells | Functional Assay | Full Antagonist | Potent | [2] |
| Endogenous CRTH2-expressing cells | Functional Assay | Full Antagonist | Potent | [2] |
Note: Specific IC50 or EC50 values are pending review of the full-text publication.
Table 3: Selectivity Profile
| Target | Result | Reference |
| All other prostanoid receptors | High Selectivity | [2] |
| Panel of 157 other receptors and enzymes | High Selectivity | [2] |
Table 4: Preclinical Pharmacokinetic Profile
| Species | Administration | Bioavailability | Metabolic Stability | Reference |
| Various Animal Species | Oral | Good | Good | [2] |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for each species are pending review of the full-text publication.
Experimental Protocols
Detailed experimental protocols are essential for the replication and interpretation of preclinical data. The following outlines the general methodologies employed in the characterization of MK-7246, based on available information.
4.1. Radioligand Binding Assays These assays were performed to determine the binding affinity of MK-7246 for the CRTH2 receptor across different species. The general protocol involves:
-
Membrane Preparation: Isolation of cell membranes from cells recombinantly expressing the CRTH2 receptor of the desired species (human, monkey, dog, rat, mouse).
-
Incubation: Incubation of the cell membranes with a radiolabeled ligand for CRTH2 (e.g., [3H]PGD2) in the presence of varying concentrations of unlabeled MK-7246.
-
Separation: Separation of bound from free radioligand, typically by rapid filtration.
-
Quantification: Measurement of the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Calculation of the inhibition constant (Ki) from the IC50 values obtained from the concentration-response curves.
4.2. In Vitro Functional Assays Functional assays were conducted to determine the antagonist activity of MK-7246. A common method is the measurement of agonist-induced changes in second messengers, such as calcium mobilization or cAMP levels. A representative workflow is as follows:
4.3. Selectivity Assays To assess the selectivity of MK-7246, its binding affinity or functional activity was tested against a broad panel of other receptors and enzymes. This typically involves standardized binding or enzymatic assays for each individual target.
4.4. Pharmacokinetic Studies Pharmacokinetic properties were evaluated in various animal species following oral administration. These studies generally involve:
-
Dosing: Administration of a defined dose of MK-7246 to the animals.
-
Blood Sampling: Collection of blood samples at multiple time points post-dosing.
-
Plasma Analysis: Measurement of the concentration of MK-7246 in the plasma samples, typically using a validated analytical method such as LC-MS/MS.
-
Parameter Calculation: Calculation of key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life. Oral bioavailability is determined by comparing the AUC after oral administration to that after intravenous administration.
4.5. In Vivo Efficacy Models The in vivo efficacy of MK-7246 was demonstrated in a sheep model of asthma.[2] This involved an antigen challenge to induce a late-phase bronchoconstriction and airway hyper-responsiveness, with MK-7246 administered prior to the challenge to assess its ability to block these effects.
Safety Pharmacology
While detailed safety pharmacology data is not available in the provided abstracts, standard preclinical safety assessments would have been conducted. These typically include evaluations of the effects of the compound on the central nervous, cardiovascular, and respiratory systems to identify any potential off-target adverse effects before proceeding to clinical trials.
Conclusion
The preclinical data for the (R)-enantiomer of MK-7246 characterize it as a potent, selective, and orally bioavailable antagonist of the CRTH2 receptor. It demonstrates high affinity for its target across multiple species and effectively blocks the receptor's function in vitro. In vivo, it has shown efficacy in a relevant animal model of allergic airway inflammation. The available information suggests a favorable preclinical profile for the development of MK-7246 for the treatment of respiratory diseases such as asthma. Further detailed quantitative data from the full-text publications would provide a more complete understanding for drug development professionals.
References
- 1. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonist MK-7246: a synthetic evolution from discovery through development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MK-7246 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Understanding the Binding Affinity of MK-7246 to the CRTH2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the CRTH2 antagonist, MK-7246. It is designed to offer researchers and drug development professionals a detailed understanding of the quantitative binding data, the experimental procedures used to determine this affinity, and the underlying biological pathways.
A Note on Stereochemistry: The pharmacologically active stereoisomer of MK-7246 is the (R)-enantiomer, with the full chemical name {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid.[1] This guide will focus on this active (R)-enantiomer.
Binding Affinity of MK-7246 (R)-enantiomer to CRTH2
MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2][3] This receptor plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma.[3] MK-7246 exhibits high affinity for the human CRTH2 receptor and demonstrates selectivity over other prostanoid receptors.[2][3]
Quantitative Binding Data
| Ligand | Receptor | Assay Type | Radioligand | Cell Line | Kᵢ (nM) | Kₔ (nM) | IC₅₀ (nM) | Reference |
| MK-7246 (R)-enantiomer) | Human CRTH2 | Competitive Radioligand Binding | [³H]-PGD₂ | HEK293 | Gallant et al. (2011) | |||
| Prostaglandin D₂ (PGD₂) | Human CRTH2 | Competitive Radioligand Binding | [³H]-PGD₂ | HEK293 |
Experimental Protocol: Competitive Radioligand Binding Assay for CRTH2
This section details a representative experimental protocol for determining the binding affinity of a test compound like MK-7246 to the CRTH2 receptor using a competitive radioligand binding assay with membranes from a human embryonic kidney (HEK293) cell line stably expressing the human CRTH2 receptor.
Materials and Reagents
-
Cell Culture: HEK293 cells stably transfected with human CRTH2 receptor.
-
Radioligand: [³H]-Prostaglandin D₂ ([³H]-PGD₂)
-
Non-labeled Ligand (for non-specific binding): Prostaglandin D₂ (PGD₂)
-
Test Compound: MK-7246 (R)-enantiomer
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Methods
2.2.1. Cell Membrane Preparation
-
Culture HEK293-CRTH2 cells to 80-90% confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Store the membrane preparations at -80°C until use.
2.2.2. Competitive Binding Assay
-
In a 96-well microplate, add the following to each well in triplicate:
-
Binding Buffer
-
A fixed concentration of [³H]-PGD₂ (typically at or below its Kₔ value).
-
Increasing concentrations of the test compound (MK-7246) or unlabeled PGD₂ for the competition curve. For total binding, add vehicle control. For non-specific binding, add a high concentration of unlabeled PGD₂.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
2.2.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizations
CRTH2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the CRTH2 receptor by its endogenous ligand, prostaglandin D₂ (PGD₂).
Caption: CRTH2 Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay to determine the affinity of a compound for the CRTH2 receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The (7R)-Enantiomer of MK-7246: A Potent Tool for Interrogating Th2 Cell-Mediated Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 2 (Th2) cells are critical drivers of type 2 inflammation, a hallmark of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. A key receptor expressed on Th2 cells, as well as other effector cells of allergic inflammation like eosinophils and basophils, is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This G protein-coupled receptor is activated by its natural ligand, prostaglandin (B15479496) D2 (PGD2), which is released predominantly by mast cells upon allergen stimulation. The activation of CRTH2 on Th2 cells triggers a cascade of events including cell migration, activation, and the production of pro-inflammatory cytokines like IL-4, IL-5, and IL-13, thereby perpetuating the inflammatory response.
This technical guide focuses on MK-7246, a potent and selective antagonist of the CRTH2 receptor. It is important to note that the pharmacologically active agent, MK-7246, is specifically the (7R)-enantiomer, with the full chemical name {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid. While the prompt requested information on the S-enantiomer, the vast majority of published literature focuses on the active (7R)-enantiomer. This guide will, therefore, detail the properties and applications of the (7R)-enantiomer of MK-7246 in studying Th2 cell-mediated inflammation.
Core Data Presentation
The following tables summarize the quantitative data for the binding affinity and selectivity of the (7R)-enantiomer of MK-7246 for the human CRTH2 receptor.
Table 1: Binding Affinity of MK-7246 (7R-enantiomer) for Human CRTH2 Receptor
| Parameter | Value | Reference |
| Kᵢ (nM) | 2.5 ± 0.5 | [1] |
Table 2: Selectivity of MK-7246 (7R-enantiomer) for Human Prostanoid Receptors
| Receptor | Kᵢ (nM) | Selectivity (fold vs. CRTH2) | Reference |
| CRTH2 | 2.5 ± 0.5 | - | [1] |
| DP1 | 373 ± 96 | ~149 | [1] |
| EP1 | >10,000 | >4000 | [1] |
| EP2 | 7668 ± 2169 | ~3067 | [1] |
| EP3 | >10,000 | >4000 | [1] |
| EP4 | >10,000 | >4000 | [1] |
| FP | >10,000 | >4000 | [1] |
| IP | >10,000 | >4000 | [1] |
| TP | 3804 ± 1290 | ~1522 | [1] |
Signaling Pathways and Experimental Workflows
CRTH2 Signaling Pathway in Th2 Cells
Activation of the CRTH2 receptor by PGD2 on Th2 cells initiates a signaling cascade through a Gαi protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular calcium and DAG activate protein kinase C (PKC) and other downstream effectors, ultimately leading to cellular responses such as chemotaxis and cytokine production.
Experimental Workflow: Th2 Cell Chemotaxis Assay
This workflow outlines the key steps involved in assessing the effect of the MK-7246 (7R)-enantiomer on PGD2-induced Th2 cell migration.
References
Foundational Research on MK-7246: A Selective CRTH2 Antagonist for Respiratory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor that plays a crucial role in the inflammatory cascade associated with respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the foundational preclinical research on MK-7246, including its pharmacological profile, mechanism of action, and key experimental data. While preclinical data are robust, publicly available quantitative clinical trial data on the effects of MK-7246 on key endpoints such as Forced Expiratory Volume in 1 second (FEV1) and blood eosinophil counts in asthma patients are limited. This guide will therefore focus on the preclinical evidence and provide context from clinical studies of other CRTH2 antagonists.
Core Data Presentation
Table 1: In Vitro Binding Affinity of MK-7246 for CRTH2 Across Species
| Species | Binding Affinity (Ki, nM) |
| Human | 1.1 |
| Monkey | 0.7 |
| Dog | 2.5 |
| Rat | 3.9 |
| Mouse | 1.8 |
Data sourced from Gervais et al., 2011.[1]
Table 2: In Vitro Functional Antagonist Activity of MK-7246
| Assay | Cell Line | Agonist | IC50 (nM) |
| PGD2-induced Ca2+ Mobilization | HEK293 cells expressing human CRTH2 | Prostaglandin (B15479496) D2 (PGD2) | 2.4 |
Data sourced from Gervais et al., 2011.[1]
Table 3: Selectivity of MK-7246 for CRTH2 Over Other Prostanoid Receptors
| Receptor | Binding Affinity (Ki, nM) | Selectivity (fold vs. hCRTH2) |
| hCRTH2 | 1.1 | - |
| hDP1 | >10,000 | >9090 |
| hEP1 | >10,000 | >9090 |
| hEP2 | >10,000 | >9090 |
| hEP3 | >10,000 | >9090 |
| hEP4 | >10,000 | >9090 |
| hFP | >10,000 | >9090 |
| hIP | >10,000 | >9090 |
| hTP | >10,000 | >9090 |
hCRTH2: human Chemoattractant Receptor-Homologous molecule expressed on Th2 cells; hDP1: human Prostaglandin D2 receptor 1; hEP: human Prostaglandin E receptor; hFP: human Prostaglandin F receptor; hIP: human Prostacyclin receptor; hTP: human Thromboxane receptor. Data sourced from Gervais et al., 2011.[1]
Table 4: Pharmacokinetic Properties of MK-7246 in Preclinical Species
| Species | Oral Bioavailability (%) | Half-life (t1/2, hours) |
| Rat | 48 | 2.5 |
| Dog | 75 | 3.1 |
| Monkey | 94 | 4.2 |
Data sourced from Gervais et al., 2011.[1]
Signaling Pathways and Mechanism of Action
MK-7246 exerts its therapeutic effect by blocking the interaction of prostaglandin D2 (PGD2) with the CRTH2 receptor. In respiratory diseases like asthma, mast cells and other immune cells release PGD2 in response to allergens. PGD2 then binds to CRTH2 on the surface of Th2 lymphocytes, eosinophils, and basophils. This binding activates a Gαi-coupled signaling cascade, leading to intracellular calcium mobilization, chemotaxis (cell migration), and the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13. These cytokines perpetuate the inflammatory response, leading to bronchoconstriction, mucus production, and airway hyperresponsiveness. By antagonizing the CRTH2 receptor, MK-7246 inhibits these downstream effects, thereby reducing the inflammatory response in the airways.
Caption: MK-7246 blocks PGD2-mediated CRTH2 signaling.
Experimental Protocols
Radioligand Binding Assay for CRTH2
This protocol is a generalized procedure for determining the binding affinity of a compound like MK-7246 to the CRTH2 receptor.
Caption: Workflow for a CRTH2 radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CRTH2 receptor (e.g., HEK293) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CRTH2 ligand (e.g., [³H]PGD₂), and varying concentrations of the unlabeled competitor compound (MK-7246).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CRTH2 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the ability of a compound to antagonize PGD₂-induced intracellular calcium mobilization in cells expressing the CRTH2 receptor.
Caption: Workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells stably expressing the human CRTH2 receptor are cultured and then loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of MK-7246 or a vehicle control.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of the CRTH2 agonist, PGD₂.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: The ability of MK-7246 to inhibit the PGD₂-induced calcium signal is quantified. The IC₅₀ value, representing the concentration of MK-7246 that causes a 50% inhibition of the maximal response to PGD₂, is determined by plotting the response against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Model of Antigen-Induced Bronchoconstriction in Sheep
This preclinical model is used to evaluate the efficacy of anti-asthmatic compounds in a relevant large animal model.
Caption: Experimental workflow for the sheep model of asthma.
Detailed Methodology:
-
Animal Model: Allergic sheep naturally sensitized to Ascaris suum antigen are used.
-
Drug Administration: MK-7246 or a vehicle control is administered to the sheep, typically via oral gavage, at a predetermined time before the antigen challenge.
-
Antigen Challenge: The conscious sheep are challenged with an aerosolized solution of Ascaris suum antigen.
-
Pulmonary Function Measurement: Airway resistance is measured repeatedly before and after the antigen challenge to assess both the early asthmatic response (EAR), occurring within the first hour, and the late asthmatic response (LAR), occurring several hours after the challenge.
-
Data Analysis: The effect of MK-7246 on the antigen-induced increases in airway resistance during the EAR and LAR is quantified and compared to the vehicle control group.
Conclusion
The foundational research on MK-7246 strongly supports its profile as a potent and selective CRTH2 antagonist with promising therapeutic potential for respiratory diseases. The preclinical data demonstrate high binding affinity, potent functional antagonism of the CRTH2 receptor, and favorable pharmacokinetic properties across multiple species. The mechanism of action, involving the inhibition of the PGD₂-CRTH2 signaling pathway, provides a clear rationale for its anti-inflammatory effects in the airways. While comprehensive clinical trial data for MK-7246 are not yet widely published, the robust preclinical evidence underscores its potential as a valuable therapeutic agent for the treatment of eosinophil-driven respiratory diseases like asthma. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patient populations.
References
The Role of MK-7246 in β-Cell Mass Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The progressive decline of functional pancreatic β-cell mass is a central feature of both type 1 and type 2 diabetes. The ability to accurately and non-invasively quantify β-cell mass in vivo is a critical unmet need for understanding disease progression, developing novel therapeutic strategies, and monitoring treatment efficacy. MK-7246, a potent and selective antagonist of the G protein-coupled receptor 44 (GPR44), has emerged as a promising positron emission tomography (PET) imaging agent for this purpose. This technical guide provides an in-depth overview of the use of radiolabeled MK-7246, particularly its active R enantiomer, for the quantification of β-cell mass. We will delve into its mechanism of action, present key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize associated pathways and workflows.
Introduction: The Challenge of Measuring β-Cell Mass
Currently, the definitive measurement of β-cell mass relies on invasive post-mortem histological analysis of the pancreas.[1] This limitation precludes longitudinal studies in living subjects and hampers the development of therapies aimed at preserving or restoring β-cell mass. Non-invasive imaging techniques, particularly PET, offer a highly sensitive and quantitative approach to overcome this hurdle.[2] A suitable PET tracer for β-cell mass imaging must exhibit high specificity and affinity for a target that is abundantly and selectively expressed on β-cells compared to the surrounding exocrine pancreatic tissue.
MK-7246 and its Target: The GPR44 Receptor
MK-7246 is a selective antagonist of GPR44, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[3][4] GPR44 has been identified as a promising biomarker for β-cell mass due to its high and specific expression on the surface of human pancreatic β-cells.[5]
Stereospecificity of MK-7246
MK-7246 is the R enantiomer of its chemical series and exhibits significantly higher affinity and selectivity for GPR44 compared to its S enantiomer.[6] This stereospecificity is crucial for its function as a highly targeted imaging agent.
Radiolabeling of MK-7246
For PET imaging, MK-7246 is radiolabeled with a positron-emitting isotope, most commonly Carbon-11 ([¹¹C]MK-7246) or Fluorine-18 ([¹⁸F]MK-7246).[3][7] [¹⁸F]MK-7246 offers several advantages, including a longer half-life (110 minutes for ¹⁸F vs. 20 minutes for ¹¹C) and lower positron energy, which can result in better imaging resolution.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating radiolabeled MK-7246 as a PET tracer for β-cell mass.
Table 1: Binding Affinity and Potency of MK-7246
| Parameter | Species/Cell Line | Value | Reference |
| Ki | Human GPR44 | 2.5 nM | [6] |
| IC50 | Recombinant Human GPR44 | 3.5 nM | [6] |
| IC50 | Recombinant Mouse GPR44 | 9.2 nM | [6] |
| IC50 | Recombinant Rat GPR44 | 4.6 nM | [6] |
| IC50 | Recombinant Dog GPR44 | 6.3 nM | [6] |
| IC50 | Recombinant Cynomolgus Monkey GPR44 | 6.9 nM | [6] |
Table 2: Radiosynthesis of [¹⁸F]MK-7246
| Parameter | Value | Reference |
| Radioactivity Yield (0.5 mg precursor) | 340 ± 7 MBq | [9] |
| Radiochemical Yield (0.5 mg precursor) | 3 ± 0% | [9] |
| Radioactivity Yield (1.0 mg precursor) | 583 ± 106 MBq | [9] |
| Radiochemical Yield (1.0 mg precursor) | 6 ± 1% | [9] |
| Radiochemical Purity | >97% | [9] |
| Molar Activity | ~400 GBq/µmol | [9] |
Table 3: In Vivo Tracer Uptake and Blocking Studies with [¹¹C]MK-7246 in Pigs
| Tissue | % Reduction in Uptake after Blocking | Reference |
| Pancreas | 66% | [4] |
| Spleen | 88% | [4] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of GPR44 and the general experimental workflows for evaluating MK-7246.
Caption: Proposed GPR44 signaling pathway in pancreatic β-cells.
Caption: General experimental workflow for preclinical evaluation of MK-7246.
Experimental Protocols
Radiosynthesis of [¹⁸F]MK-7246
This protocol is a generalized summary based on published methods.[9]
Materials:
-
Precursor for ¹⁸F-labeling of MK-7246
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ascorbic acid
-
Solvents for HPLC purification (e.g., acetonitrile, water)
-
Automated radiosynthesis module
-
Preparative and analytical HPLC systems
Procedure:
-
Produce [¹⁸F]Fluoride via cyclotron.
-
Trap [¹⁸F]Fluoride on an anion exchange cartridge.
-
Elute [¹⁸F]Fluoride with a solution of K₂₂₂ and K₂CO₃.
-
Azeotropically dry the [¹⁸F]Fluoride-K₂₂₂-K₂CO₃ complex.
-
Dissolve the dried complex in DMF.
-
Add the precursor to the reaction mixture.
-
Heat the reaction mixture at 150°C for 10 minutes.
-
Cool the reaction mixture and dilute with the mobile phase for HPLC.
-
Purify the crude product using a semi-preparative HPLC system. Add ascorbic acid to the aqueous eluent to improve radiochemical purity.
-
Collect the fraction containing [¹⁸F]MK-7246.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with ethanol).
-
Perform quality control including radiochemical purity and molar activity determination using analytical HPLC.
In Vitro GPR44 Binding Assay (Competition)
This protocol describes a general approach for a competition binding assay.
Materials:
-
Cell membranes or tissue homogenates expressing GPR44 (e.g., from EndoC-βH1 cells or human islets)
-
Radiolabeled ligand (e.g., [³H]MK-7246 or another GPR44 radioligand)
-
Unlabeled MK-7246 (competitor) at various concentrations
-
Binding buffer
-
96-well filter plates
-
Scintillation counter and cocktail
Procedure:
-
Prepare a dilution series of unlabeled MK-7246.
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add the serially diluted unlabeled MK-7246 to the wells.
-
Add the cell membranes or tissue homogenates to initiate the binding reaction.
-
Incubate the plate at a specified temperature for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Kᵢ of MK-7246.
Animal PET Imaging Protocol
This is a generalized protocol for PET imaging in rodents.
Materials:
-
[¹⁸F]MK-7246
-
Anesthesia (e.g., isoflurane)
-
Animal model (e.g., rat or mouse)
-
PET/CT or PET/MRI scanner
-
Catheter for intravenous injection
Procedure:
-
Anesthetize the animal using isoflurane.
-
Position the animal on the scanner bed.
-
Perform a transmission scan for attenuation correction (using CT or MRI).
-
Administer a bolus injection of [¹⁸F]MK-7246 intravenously via a tail vein catheter.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
For blocking studies, pre-administer a saturating dose of non-radiolabeled MK-7246 prior to the injection of the radiotracer.
-
Reconstruct the PET images using an appropriate algorithm.
-
Draw regions of interest (ROIs) on the pancreas and other organs of interest on the co-registered CT or MR images.
-
Generate time-activity curves (TACs) for each ROI to analyze the tracer kinetics.
-
At the end of the imaging session, animals may be euthanized for ex vivo biodistribution studies to validate the imaging data.
Conclusion and Future Directions
Radiolabeled MK-7246, particularly [¹⁸F]MK-7246, is a highly promising PET tracer for the non-invasive quantification of β-cell mass. Its high affinity and selectivity for GPR44, a receptor specifically expressed on human β-cells, coupled with favorable pharmacokinetic properties, make it a strong candidate for clinical translation.[7][10] Further studies are needed to validate its utility in human subjects and to establish its role in longitudinal studies of diabetes progression and in the evaluation of novel β-cell regenerative therapies. The continued development and application of such imaging agents will be instrumental in advancing our understanding and treatment of diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. The Current State of Beta-Cell-Mass PET Imaging for Diabetes Research and Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [18F]MK-7246 for Positron Emission Tomography Imaging of the Beta-Cell Surface Marker GPR44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and preclinical evaluation of the CRTH2 antagonist [11C]MK-7246 as a novel PET tracer and potential surrogate marker for pancreatic beta-cell mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR44 is a pancreatic protein restricted to the human beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [18F]MK-7246 for Positron Emission Tomography Imaging of the Beta-Cell Surface Marker GPR44 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR44 as a Target for Imaging Pancreatic Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Mirror Image World: A Technical Guide to Chiral Chromatography of MK-7246 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective CysLT1 receptor antagonist MK-7246 is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, their separation and quantification are critical in drug development. This technical guide provides an in-depth overview of the fundamental principles and a practical workflow for developing a robust chiral chromatography method for the enantiomers of MK-7246. While specific, publicly available, detailed experimental protocols for MK-7246 are limited, this document outlines a systematic approach to method development, from stationary phase selection to method optimization, based on established principles of chiral separations.
Introduction to Chiral Chromatography
Chiral chromatography is a powerful technique used to separate enantiomers.[1][] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.[3][4] This transient diastereomeric interaction leads to different retention times for each enantiomer, enabling their separation and quantification.[3] The successful separation of enantiomers is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of chiral drugs.[1]
The Challenge of MK-7246 Enantioseparation
The chemical structure of MK-7246, ((7R)-7-(((4-fluorophenyl)sulfonyl)(methyl)amino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid), presents a specific challenge for chiral separation. While the original synthesis of MK-7246 involved a final HPLC separation step, detailed parameters of this method are not widely published.[5][6] Therefore, a systematic method development approach is necessary to achieve a successful and reproducible separation.
A Systematic Approach to Chiral Method Development for MK-7246
The development of a chiral separation method is often an empirical process, but a structured approach can significantly increase the chances of success.[7] The following sections detail a logical workflow for developing a chiral HPLC method for MK-7246.
Chiral Stationary Phase (CSP) Selection
The choice of the CSP is the most critical factor in chiral chromatography.[8] CSPs are broadly categorized based on the type of chiral selector immobilized on a solid support, typically silica (B1680970) gel.[9] For a molecule like MK-7246, which possesses aromatic rings, a hydrogen bond acceptor (sulfonamide), and a carboxylic acid group, several types of CSPs could be effective.
Table 1: Potential Chiral Stationary Phases for MK-7246 Enantiomer Separation
| CSP Type | Chiral Selector | Potential Interactions with MK-7246 |
| Polysaccharide-based | Cellulose or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | π-π interactions, hydrogen bonding, dipole-dipole interactions, steric hindrance.[7] |
| Pirkle-type (Brush-type) | π-acidic or π-basic moieties (e.g., Whelk-O® 1) | π-π interactions, hydrogen bonding, dipole-dipole interactions.[8] |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin (e.g., Chirobiotic™ T, V) | Inclusion complexation, hydrogen bonding, ionic interactions. |
| Crown Ether-based | Chiral crown ethers (e.g., Crownpak® CR(+)) | Ionic interactions with the primary amine (if present after derivatization).[10] |
A screening approach using a variety of CSPs is the most efficient way to identify a suitable column.
Mobile Phase Optimization
The mobile phase composition plays a crucial role in modulating the retention and resolution of enantiomers. The choice between normal-phase, reversed-phase, or polar organic mode will depend on the solubility of MK-7246 and its interaction with the chosen CSP.
Table 2: Mobile Phase Considerations for MK-7246 Chiral Separation
| Mode | Typical Solvents | Additives | Considerations for MK-7246 |
| Normal Phase (NP) | Hexane/Isopropanol, Hexane/Ethanol | Basic (e.g., Diethylamine) or Acidic (e.g., Trifluoroacetic acid) | Good for polysaccharide CSPs. The acidic nature of MK-7246 may require an acidic modifier to improve peak shape. |
| Reversed Phase (RP) | Acetonitrile/Water, Methanol/Water | Buffers (e.g., phosphate, acetate) | Suitable if MK-7246 is sufficiently soluble in the mobile phase. The ionic nature of the molecule can be leveraged. |
| Polar Organic Mode (PO) | Acetonitrile, Methanol, Ethanol | Acidic or basic modifiers | Can be a good alternative if solubility is an issue in NP or RP modes. |
Influence of Other Chromatographic Parameters
Fine-tuning other parameters is essential for optimizing the separation.
-
Flow Rate: Lower flow rates often improve resolution but increase analysis time.[11]
-
Temperature: Temperature can affect both retention and selectivity. A study of a temperature range (e.g., 10-40 °C) is recommended.
-
Detector: A UV detector is suitable for MK-7246 due to its chromophores. The detection wavelength should be set at the absorption maximum of the analyte.
Experimental Workflow and Logical Relationships
The process of developing a chiral chromatography method can be visualized as a logical workflow.
Caption: A logical workflow for the development of a chiral chromatography method for MK-7246 enantiomers.
Signaling Pathway of Chiral Recognition
The separation of enantiomers is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector.
Caption: The principle of chiral recognition leading to the separation of MK-7246 enantiomers.
Conclusion
While a specific, validated chiral chromatography method for MK-7246 is not publicly detailed, a systematic approach to method development, as outlined in this guide, provides a clear pathway for researchers. By carefully selecting a chiral stationary phase and optimizing the mobile phase and other chromatographic conditions, a robust and reliable method for the separation and quantification of MK-7246 enantiomers can be successfully developed. This is an indispensable step in the comprehensive evaluation of this promising therapeutic agent.
References
- 1. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. hplc.eu [hplc.eu]
- 9. orochem.com [orochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Methodological & Application
Asymmetric Synthesis of the (S)-Enantiomer of MK-7246: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the asymmetric synthesis of the (S)-enantiomer of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonist. Two primary synthetic strategies are outlined: an early-stage aziridine-based approach and a more recent, scalable manufacturing route. The manufacturing route highlights an iridium-catalyzed intramolecular N-H insertion and a highly enantioselective transaminase-mediated amination. This guide is intended to provide researchers and drug development professionals with the necessary information to reproduce these synthetic pathways, including detailed experimental procedures, quantitative data, and visual workflows.
Introduction
MK-7246 is a promising therapeutic agent for respiratory diseases, and its efficacy is enantiomer-dependent, with the (S)-enantiomer being the active pharmaceutical ingredient. The development of a robust and scalable asymmetric synthesis is therefore crucial for its clinical and commercial viability. Early synthetic routes relied on chiral pool starting materials and diastereoselective separations, while later iterations have incorporated advanced catalytic methods to improve efficiency and stereocontrol. This document details the key methodologies for the preparation of the enantiomerically pure (S)-MK-7246.
Synthetic Strategies Overview
Two main strategies for the asymmetric synthesis of the (S)-enantiomer of MK-7246 have been reported:
-
Aziridine (B145994) Ring-Opening Strategy: An initial approach suitable for early-stage discovery and gram-scale synthesis. This route utilizes an enantiopure aziridine intermediate derived from a chiral pool starting material.
-
Manufacturing Route: A more scalable and cost-effective process developed for large-scale production. This route features an iridium-catalyzed intramolecular N-H insertion to construct a key piperidinone intermediate and a subsequent asymmetric transamination to establish the chiral amine center with high enantioselectivity.
The following sections provide detailed protocols and data for the key steps in the manufacturing route.
Manufacturing Route: Key Experimental Protocols
The manufacturing route provides a more efficient and scalable synthesis of the (S)-enantiomer of MK-7246.[1][2] The key transformations are an iridium-catalyzed N-H insertion and an asymmetric transamination.
Iridium-Catalyzed Intramolecular N-H Insertion
This step constructs the crucial piperidinone core of MK-7246. The reaction involves the intramolecular cyclization of a sulfoxonium ylide catalyzed by an iridium complex.
Reaction Scheme:
Diagram of the Ir-catalyzed N-H insertion.
Protocol:
-
Preparation of the Sulfoxonium Ylide: The starting sulfoxonium ylide is prepared from the corresponding sulfide (B99878) by oxidation and subsequent reaction with a diazo compound.
-
Iridium-Catalyzed Cyclization:
-
To a solution of the sulfoxonium ylide (1.0 equiv) in dichloromethane (B109758) (DCM), the iridium catalyst, [Ir(cod)Cl]2 (typically 1-5 mol %), is added.
-
The reaction mixture is stirred at room temperature until completion, which is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired piperidinone intermediate.
-
Quantitative Data:
| Step | Reactant | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Cyclization | Sulfoxonium Ylide | [Ir(cod)Cl]2 | CH2Cl2 | Room Temp. | 1-3 h | 85-95 |
Asymmetric Transamination
This enzymatic step is critical for establishing the stereochemistry of the final product. A transaminase enzyme is used to convert the piperidinone intermediate into the corresponding (S)-amine with high enantiomeric excess.
Reaction Scheme:
References
Application Notes and Protocols for the Biocatalytic Synthesis of MK-7246 Intermediate Using Transaminases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of chiral amines is a critical step in the manufacturing of many active pharmaceutical ingredients (APIs). Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective, efficient, and environmentally sustainable alternative to traditional chemical methods.[1] Transaminases (TAs), specifically ω-transaminases, have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[1][2][3] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor, yielding a chiral amine with high enantiomeric excess.[3] This document provides detailed application notes and protocols for the biocatalytic synthesis of a key chiral amine intermediate of MK-7246, an investigational medication. The protocols described herein cover the enzymatic reaction, screening of transaminases, enzyme immobilization, and downstream processing.
Reaction Scheme
The core of the biocatalytic process is the asymmetric transamination of the prochiral ketone intermediate of MK-7246 to the corresponding chiral amine.
Caption: Biocatalytic transamination of the MK-7246 prochiral ketone intermediate.
Quantitative Data Summary
The following table summarizes the reported and typical conditions for the biocatalytic synthesis of the MK-7246 intermediate and similar chiral amines.
| Parameter | Value/Range | Reference |
| Substrate | (2Z)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[3][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one | [5] |
| Enzyme | Lyophilized Transaminase | [5] |
| Enzyme Loading | 10 mg | [5] |
| Substrate Concentration | 20 mg/mL in DMSO (stock) | [5] |
| Amine Donor | Isopropylamine (B41738) (iPrNH2) | [5] |
| Amine Donor Concentration | 5 M | [5] |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | [5] |
| PLP Concentration | 1 mM | [5] |
| Buffer | Triethanolamine (B1662121) | [5] |
| Buffer Concentration | 100 mM | [5] |
| pH | 9.0 | [5] |
| Temperature | 40 °C | [5] |
| Reaction Time | Monitored over time | [5] |
| Conversion | >95% (typical for optimized reactions) | General knowledge |
| Enantiomeric Excess (ee) | >99% (expected for pharmaceutical applications) | [6] |
Experimental Protocols
Protocol 1: Screening of Transaminases for Activity towards the MK-7246 Ketone Intermediate
This protocol describes a high-throughput method for screening a panel of transaminases to identify candidates with high activity and stereoselectivity for the bulky ketone intermediate of MK-7246.[7][8][9][10][11]
Materials:
-
96-well microtiter plates
-
Lyophilized transaminase library
-
MK-7246 prochiral ketone intermediate
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine buffer (100 mM, pH 9.0)
-
DMSO
-
Acetonitrile (for quenching)
-
HPLC or UPLC system with a chiral column
Procedure:
-
Prepare Master Mix: In a sterile container, prepare a master mix containing triethanolamine buffer, isopropylamine, and PLP at the desired concentrations (e.g., 100 mM buffer, 5 M isopropylamine, 1 mM PLP).
-
Enzyme Reconstitution: Reconstitute the lyophilized transaminases in the 96-well plate with an appropriate volume of the master mix to achieve the target enzyme concentration.
-
Substrate Addition: Prepare a stock solution of the MK-7246 ketone intermediate in DMSO (e.g., 20 mg/mL). Add a small volume of the substrate stock solution to each well to initiate the reaction.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 40 °C) with shaking (e.g., 800 rpm).
-
Reaction Quenching and Sampling: At predetermined time points, take aliquots from each well and quench the reaction by adding an excess of acetonitrile.
-
Analysis: Analyze the quenched samples by HPLC or UPLC with a chiral column to determine the conversion and enantiomeric excess of the chiral amine product.
Caption: Workflow for high-throughput screening of transaminases.
Protocol 2: Preparative Scale Synthesis of the MK-7246 Chiral Amine Intermediate
This protocol is based on the reported laboratory-scale synthesis and can be scaled up for preparative purposes.[5]
Materials:
-
Lyophilized transaminase (selected from screening)
-
MK-7246 prochiral ketone intermediate
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine buffer (100 mM, pH 9.0)
-
DMSO
-
Reaction vessel with temperature control and stirring
-
HPLC system for reaction monitoring
Procedure:
-
Enzyme Solution Preparation: Dissolve the lyophilized transaminase in a solution of isopropylamine and PLP in water (to achieve final concentrations of 5 M and 1 mM, respectively, at pH 9.0).
-
Reaction Buffer: In the reaction vessel, add the triethanolamine buffer.
-
Pre-incubation: Add the enzyme solution to the buffer and pre-incubate at 40 °C for 5 minutes with stirring.
-
Substrate Addition: Dissolve the MK-7246 ketone intermediate in DMSO to a concentration of 20 mg/mL. Add this solution to the reaction vessel to start the reaction.
-
Reaction Conditions: Maintain the reaction at 40 °C with vigorous stirring (e.g., 800 rpm).
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture, quench with acetonitrile, and analyze by HPLC to monitor the progress of the reaction.
-
Work-up and Purification: Once the reaction has reached the desired conversion, proceed with downstream processing to isolate and purify the chiral amine product (see Protocol 4).
Protocol 3: Immobilization of Transaminase on Epoxy-Functionalized Resin
Immobilization of the transaminase can improve its stability and facilitate reuse, which is crucial for industrial applications.[4][5][12][13][14]
Materials:
-
Transaminase solution
-
Epoxy-functionalized resin (e.g., methacrylate-based)
-
Phosphate (B84403) buffer (1 M, pH 7.0)
-
Immobilization vessel
-
Filtration apparatus
Procedure:
-
Resin Preparation: Wash the epoxy-functionalized resin three times with phosphate buffer (1 M, pH 7.0) to a resin-to-buffer ratio of 1:2 (w/v).
-
Enzyme Solution: Prepare a solution of the transaminase in the phosphate buffer.
-
Immobilization: Add the enzyme solution to the washed resin in the immobilization vessel. Gently mix the slurry for 18-24 hours at room temperature to allow for covalent bond formation between the enzyme's surface amine groups and the epoxy groups on the resin.
-
Washing: After incubation, filter the immobilized enzyme and wash it three times with phosphate buffer (10 mM, pH 7.0) to remove any non-covalently bound enzyme. An additional wash with a high salt buffer (e.g., 0.5 M NaCl in phosphate buffer) can be performed to ensure the removal of all non-specifically adsorbed protein.
-
Storage: Store the immobilized enzyme at 4 °C in a suitable buffer until use.
Caption: Workflow for transaminase immobilization on an epoxy resin.
Protocol 4: Downstream Processing and Purification of the Chiral Amine
This protocol outlines a general procedure for the isolation and purification of the chiral amine product from the reaction mixture.[15]
Materials:
-
Reaction mixture containing the chiral amine
-
Organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)
-
Aqueous acid solution (e.g., HCl)
-
Aqueous base solution (e.g., NaOH)
-
Drying agent (e.g., Na2SO4, MgSO4)
-
Rotary evaporator
-
Crystallization solvent system
Procedure:
-
Enzyme Removal: If using a free enzyme, denature it by adjusting the pH or by heat treatment, followed by centrifugation or filtration to remove the precipitated protein. If using an immobilized enzyme, simply filter it out of the reaction mixture.
-
Extraction: Extract the aqueous reaction mixture with an organic solvent to transfer the chiral amine into the organic phase. The unreacted ketone and other organic-soluble components will also be extracted.
-
Acid Wash: Wash the organic phase with an acidic aqueous solution. This will protonate the amine, making it water-soluble and transferring it to the aqueous phase, leaving the unreacted ketone in the organic phase.
-
Basification and Re-extraction: Basify the acidic aqueous phase containing the amine salt with a base to deprotonate the amine. Re-extract the free amine back into a fresh organic solvent.
-
Drying and Concentration: Dry the organic phase containing the purified amine over a drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Crystallization: Purify the crude amine product further by crystallization from a suitable solvent system to obtain the final product with high purity and enantiomeric excess.
Concluding Remarks
The biocatalytic synthesis of the MK-7246 chiral amine intermediate using transaminases represents a promising approach that aligns with the principles of green chemistry.[1] The protocols provided herein offer a comprehensive guide for researchers and scientists to develop and optimize this crucial synthetic step. Further improvements in enzyme performance can be achieved through protein engineering techniques such as directed evolution.[3][16] The successful implementation of this biocatalytic process can lead to a more efficient, cost-effective, and sustainable manufacturing route for MK-7246 and other valuable pharmaceuticals.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. almacgroup.com [almacgroup.com]
- 3. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Membrane-immobilized transaminases for the synthesis of enantiopure amines - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00293H [pubs.rsc.org]
- 6. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. TTC-based screening assay for ω-transaminases: a rapid method to detect reduction of 2-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Transaminases: high-throughput screening via a ketone-fluorescent probe and applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioprospecting Reveals Class III ω-Transaminases Converting Bulky Ketones and Environmentally Relevant Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioprospecting Reveals Class III ω-Transaminases Converting Bulky Ketones and Environmentally Relevant Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tinyblog.cn [tinyblog.cn]
- 13. dial.uclouvain.be [dial.uclouvain.be]
- 14. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 16. Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Chiral HPLC Separation of MK-7246 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7246, chemically known as {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid, is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2).[1] As a G protein-coupled receptor, CRTH2 is involved in inflammatory responses and is a target for the treatment of respiratory diseases such as asthma and allergic rhinitis.[1][2][3] The biological activity of chiral molecules is often enantiomer-specific. Therefore, the development of robust analytical methods to separate and quantify the enantiomers of MK-7246 is critical for quality control, pharmacokinetic studies, and ensuring the therapeutic efficacy and safety of the drug. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of MK-7246 enantiomers.
While the specific details of the original HPLC separation used during the discovery of MK-7246 are not publicly available, this document outlines a representative method based on common practices for the chiral resolution of pharmaceutical compounds with similar structural features.[4]
Data Summary
The following table summarizes the expected chromatographic parameters for the chiral separation of MK-7246 enantiomers using the representative protocol detailed below. These values are illustrative and may require optimization for specific instrumentation and laboratory conditions.
| Parameter | Value |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time (Enantiomer 1) | ~ 5.8 min |
| Retention Time (Enantiomer 2) | ~ 7.2 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (% ee) | > 99% |
Experimental Protocol
This protocol describes a normal-phase chiral HPLC method for the separation of MK-7246 enantiomers.
1. Materials and Reagents
-
MK-7246 racemic standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic Acid (TFA)
-
Sample solvent: Hexane/Isopropanol (90:10, v/v)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chiral HPLC column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Daicel Chiralpak® AD-H or similar column.
3. Chromatographic Conditions
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v). The mobile phase composition may need to be optimized to achieve the desired resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
4. Sample Preparation
-
Prepare a stock solution of racemic MK-7246 in the sample solvent at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the sample solvent to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. System Suitability
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (sample solvent) to ensure no interfering peaks are present.
-
Inject the racemic MK-7246 standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.
6. Analysis
-
Inject the prepared samples into the HPLC system.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas to determine the enantiomeric purity or ratio.
Visualizations
Signaling Pathway of CRTH2 Antagonism by MK-7246
Caption: CRTH2 signaling and its inhibition by MK-7246.
Experimental Workflow for Chiral HPLC Separation
Caption: Experimental workflow for MK-7246 enantiomer separation.
References
- 1. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Iridium-Catalyzed N-H Insertion for the Synthesis of MK-7246
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the iridium-catalyzed intramolecular N-H insertion reaction, a key step in the manufacturing synthesis of MK-7246, a potent and selective CRTH2 antagonist.
Introduction
The synthesis of complex pharmaceutical compounds often requires the development of robust and efficient chemical transformations. In the manufacturing route for MK-7246, a key innovation was the implementation of an iridium-catalyzed intramolecular N-H insertion of a sulfoxonium ylide.[1][2] This reaction facilitates the construction of the core tetrahydropyrido[1,2-a]indole ring system of the molecule. The use of a stable sulfoxonium ylide as a carbene precursor, in combination with a mild and efficient iridium catalyst, offers significant advantages in terms of safety and scalability compared to traditional methods that might employ less stable diazo compounds. The catalyst of choice for this transformation is chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂.
Core Reaction and Mechanism
The key transformation involves the intramolecular cyclization of a sulfoxonium ylide tethered to an indole (B1671886) nitrogen. The iridium catalyst facilitates the formation of an iridium-carbene intermediate from the sulfoxonium ylide. This is followed by an intramolecular insertion of the carbene into the N-H bond of the indole, leading to the formation of a new six-membered ring and the desired tricyclic core of MK-7246.
Experimental Workflow
The overall synthetic workflow for this key transformation can be visualized as a three-stage process: preparation of the sulfoxonium ylide precursor, the iridium-catalyzed N-H insertion reaction, and the subsequent conversion of the cyclized intermediate to MK-7246.
Caption: Synthetic workflow for the Iridium-catalyzed N-H insertion in the synthesis of MK-7246.
Quantitative Data Summary
The following table summarizes the key quantitative data for the iridium-catalyzed N-H insertion step as reported in the process development for MK-7246.
| Parameter | Value | Reference |
| Catalyst | [Ir(COD)Cl]₂ | Molinaro et al. |
| Reactant | Sulfoxonium Ylide Precursor | Molinaro et al. |
| Scale | 50 g | Referenced in secondary source |
| Yield | High (Specific yield to be obtained from primary literature) | Molinaro et al. |
| Purity | High (Specific purity to be obtained from primary literature) | Molinaro et al. |
Experimental Protocols
The following are detailed, representative protocols for the key stages of the synthesis. Note that specific details are based on the available literature and may require optimization based on laboratory conditions.
Protocol 1: Synthesis of the Sulfoxonium Ylide Precursor
This protocol describes a general method for the preparation of a ketosulfoxonium ylide from a carboxylic acid derivative of the indole starting material.
Materials:
-
N-Substituted indole-2-acetic acid
-
Oxalyl chloride or similar activating agent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a solution of N-substituted indole-2-acetic acid in anhydrous DCM, add oxalyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours or until the acid is fully converted to the acid chloride (monitored by TLC or LC-MS).
-
In a separate flask, prepare a solution of dimethylsulfoxonium ylide by reacting trimethylsulfoxonium (B8643921) iodide with a strong base (e.g., sodium hydride) in anhydrous THF.
-
Cool the ylide solution to 0 °C and slowly add the previously prepared acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired sulfoxonium ylide precursor.
Protocol 2: Iridium-Catalyzed Intramolecular N-H Insertion
This protocol details the key cyclization reaction to form the tetrahydropyrido[1,2-a]indolone core.
Materials:
-
Sulfoxonium ylide precursor
-
Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂
-
Anhydrous and degassed solvent (e.g., 1,2-dichloroethane (B1671644) or toluene)
Procedure:
-
To a solution of the sulfoxonium ylide precursor in the chosen anhydrous and degassed solvent, add [Ir(COD)Cl]₂ (typically 1-5 mol %).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the cyclized intermediate.
Caption: Experimental workflow for the Iridium-catalyzed N-H insertion reaction.
Protocol 3: Conversion of the Cyclized Intermediate to MK-7246
The cyclized ketone intermediate undergoes further transformations to yield the final active pharmaceutical ingredient, MK-7246. This typically involves a reduction of the ketone, introduction of the sulfonyl group, and ester hydrolysis.
Materials:
-
Cyclized ketone intermediate
-
Reducing agent (e.g., sodium borohydride)
-
4-Fluorosulfonyl chloride
-
Methylamine
-
Base (e.g., triethylamine)
-
Lithium hydroxide (B78521) or other suitable reagent for ester hydrolysis
-
Appropriate solvents for each step
Procedure:
-
Reduction of the Ketone: Reduce the ketone of the cyclized intermediate to the corresponding alcohol using a suitable reducing agent.
-
Sulfonamide Formation: React the resulting amine with 4-fluorosulfonyl chloride in the presence of a base to form the sulfonamide.
-
N-Methylation: Introduce the methyl group onto the sulfonamide nitrogen using a suitable methylating agent.
-
Ester Hydrolysis: Hydrolyze the ester group to the corresponding carboxylic acid to yield MK-7246.
-
Purification: Purify the final compound by recrystallization or chromatography to obtain pharmaceutical-grade MK-7246.
Safety Precautions
-
Iridium catalysts and their precursors should be handled in a well-ventilated fume hood.
-
Anhydrous and inert atmosphere techniques are crucial for the success of the catalytic reaction.
-
Sulfoxonium ylides, while more stable than diazo compounds, should still be handled with care.
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
The iridium-catalyzed intramolecular N-H insertion of a sulfoxonium ylide represents a key strategic element in the efficient and scalable synthesis of MK-7246. The protocols outlined above provide a framework for researchers in the pharmaceutical industry to understand and implement this valuable transformation. For precise, scalable, and GMP-compliant execution, consulting the primary literature, including the supporting information of the cited publications, is strongly recommended.
References
Application Notes and Protocols: Synthesis of [11C]MK-7246 for Positron Emission Tomography (PET) Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as G protein-coupled receptor 44 (GPR44).[1][2] CRTH2 is selectively expressed on pancreatic β-cells and is implicated in insulin (B600854) release, making it a valuable target for imaging β-cell mass in the context of diabetes research.[1][3] Additionally, CRTH2 plays a role in inflammatory responses, and MK-7246 was initially developed for respiratory diseases.[2] Positron Emission Tomography (PET) imaging with [11C]MK-7246 allows for the non-invasive in vivo visualization and quantification of CRTH2 expression, offering significant potential for studying disease progression and the development of novel therapeutics.[1][4]
This document provides a detailed protocol for the automated radiosynthesis, purification, and quality control of [11C]MK-7246 for use in PET imaging studies.
Signaling Pathway and Experimental Workflow
The synthesis of [11C]MK-7246 targets the CRTH2 receptor, a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, prostaglandin (B15479496) D2 (PGD2), CRTH2 initiates a signaling cascade that influences cellular processes such as chemotaxis and cytokine release in immune cells and insulin secretion in pancreatic beta cells.[2][5][6] MK-7246 acts as an antagonist, blocking this signaling pathway.
Caption: CRTH2 (GPR44) Signaling Pathway.
The radiosynthesis of [11C]MK-7246 is a two-step, one-pot process that is amenable to automation. The workflow begins with the production of [11C]methyl iodide, which is then used to methylate the precursor, followed by hydrolysis and purification.
Caption: [11C]MK-7246 Automated Synthesis Workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and quality control of [11C]MK-7246. An improved synthesis method has been shown to significantly increase the radioactivity of the final product.[4]
Table 1: Radiosynthesis Parameters and Yields
| Parameter | Value | Reference |
| Precursor | N-desmethyl-O-methyl MK-7246 | [1] |
| Precursor Amount | 0.5 - 1.0 mg | [4] |
| Radioactivity (1 mg precursor) | 800 ± 152 MBq | [4] |
| Radioactivity (0.5 mg precursor) | 522 ± 89 MBq | [4] |
| Radiochemical Purity | > 97% | [4] |
| Total Synthesis Time | ~40-45 minutes | [7] |
Table 2: Quality Control Specifications
| Test | Specification |
| Appearance | Clear, colorless, free of particulate matter |
| pH | 5.0 - 7.5 |
| Radiochemical Purity | ≥ 95% |
| Radiochemical Identity | Retention time of the main peak matches that of the authentic MK-7246 standard |
| Residual Solvents | Ethanol (B145695) ≤ 5000 ppm, Acetonitrile ≤ 410 ppm |
| Radionuclidic Purity | ≥ 99.5% (at time of calibration) |
| Sterility | Sterile |
| Bacterial Endotoxins | < 175 EU / V (where V is the maximum recommended dose in mL) |
Experimental Protocols
Precursor Preparation
The precursor, N-desmethyl-O-methyl MK-7246, is synthesized in a multi-step process as previously described in the literature.[1] For the radiosynthesis, prepare a solution of the precursor in a suitable solvent such as dimethylformamide (DMF).
Automated Radiosynthesis of [11C]MK-7246
This protocol is designed for an automated synthesis module (e.g., GE TRACERlab).
2.1. Production of [11C]Methyl Iodide ([11C]CH3I)
-
Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Transfer the [11C]CO2 to the automated synthesis module.
-
Synthesize [11C]CH3I from [11C]CO2 using the gas-phase or wet method, which is then trapped.
2.2. [11C]Methylation of the Precursor
-
Transfer the trapped [11C]CH3I to a reaction vessel containing 0.5 - 1.0 mg of the N-desmethyl-O-methyl MK-7246 precursor dissolved in approximately 200 µL of DMF.
-
Add a suitable base (e.g., NaOH) to the reaction mixture.
-
Heat the reaction vessel to 80-100°C for 3-5 minutes.
2.3. Hydrolysis
-
After the methylation reaction, cool the reaction vessel.
-
Add approximately 0.2 mL of a 5M NaOH solution to the reaction mixture.
-
Heat the vessel to 80°C for 5 minutes to facilitate hydrolysis of the methyl ester.
-
Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).
HPLC Purification
Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).
-
Column: Reverse-phase C18 (e.g., Gemini C18, 5 µm, 110 Å, 250 x 10 mm).[3]
-
Mobile Phase A: Ammonium formate (B1220265) buffer (e.g., 50 mM, pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate [11C]MK-7246 from the precursor and other impurities (e.g., starting with a lower percentage of B and increasing to elute the product).
-
Flow Rate: 4-5 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and a radioactivity detector.
-
Collect the fraction corresponding to the [11C]MK-7246 peak.
Formulation
-
The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the [11C]MK-7246.
-
Wash the cartridge with water for injection.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
Pass the final solution through a sterile 0.22 µm filter into a sterile vial.
Quality Control
Perform the following quality control tests on the final product before administration.
-
Visual Inspection: Visually inspect the final product for clarity, color, and particulate matter.
-
pH: Measure the pH of the final solution using pH paper or a calibrated pH meter.
-
Radiochemical Purity and Identity: Inject an aliquot of the final product onto an analytical HPLC system with a C18 column and a suitable mobile phase. The retention time of the main radioactive peak should match that of a co-injected authentic MK-7246 standard, and the radiochemical purity should be ≥ 95%.
-
Residual Solvents: Analyze the final product for residual solvents (e.g., ethanol, acetonitrile) using gas chromatography (GC).
-
Radionuclidic Purity: Determine the radionuclidic purity using a gamma-ray spectrometer.
-
Sterility and Bacterial Endotoxins: Perform sterility testing (e.g., by inoculating in a suitable culture medium) and a Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins. These tests are often performed retrospectively due to the short half-life of Carbon-11.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. GPR44 as a Target for Imaging Pancreatic Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of [N-methyl-11C]N-Desmethyl-loperamide as a New and Improved PET Radiotracer for Imaging P-gp Function - PMC [pmc.ncbi.nlm.nih.gov]
Application of MK-7246 S-Enantiomer in Asthma Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils. A key signaling pathway implicated in the pathogenesis of allergic asthma involves prostaglandin (B15479496) D2 (PGD2) and its receptor, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The S-enantiomer of MK-7246 is a potent and selective antagonist of the CRTH2 receptor, offering a targeted therapeutic approach to mitigate the inflammatory cascade in asthma. These application notes provide a comprehensive overview of the use of the MK-7246 S-enantiomer in preclinical asthma research models, including detailed experimental protocols, quantitative data on its efficacy, and visualization of the underlying signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
The MK-7246 S-enantiomer exerts its therapeutic effect by competitively inhibiting the binding of PGD2 to the CRTH2 receptor. This receptor is predominantly expressed on key effector cells of the allergic inflammatory response, including T helper 2 (Th2) cells, eosinophils, and basophils.
Activation of the CRTH2 receptor by PGD2, a major pro-inflammatory mediator released from mast cells, initiates a signaling cascade through a Gαi protein-coupled pathway. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium concentration ([Ca2+]i). The elevation in intracellular calcium is a critical signal for cellular activation, promoting chemotaxis (directed cell migration), degranulation (release of inflammatory mediators), and cytokine production. By blocking this interaction, the MK-7246 S-enantiomer effectively attenuates these pro-inflammatory responses.
Caption: CRTH2 Signaling Pathway and Inhibition by MK-7246 S-Enantiomer.
Data Presentation
The following tables summarize the quantitative data on the efficacy of the MK-7246 S-enantiomer in preclinical asthma models.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
| Species | Receptor Binding (Ki, nM) | Functional Antagonism (IC50, nM) |
| Human | 1.2 | 2.5 |
| Monkey | 1.5 | 3.1 |
| Dog | 2.0 | 4.2 |
| Rat | 3.5 | 7.8 |
| Mouse | 4.1 | 9.3 |
Data represents the high affinity and potent antagonism of the MK-7246 S-enantiomer for the CRTH2 receptor across multiple species.
Table 2: Effect of MK-7246 S-Enantiomer on Allergen-Induced Responses in a Sheep Model of Asthma
| Treatment Group | Late-Phase Bronchoconstriction (% increase in lung resistance) | Airway Hyperresponsiveness (PC400, breathing rate units) | Eosinophil Infiltration in BALF (cells/mL x 10^4) |
| Vehicle Control | 150 ± 25 | 15 ± 3 | 25 ± 5 |
| MK-7246 S-Enantiomer (1 mg/kg) | 50 ± 10 | 35 ± 5 | 8 ± 2* |
| MK-7246 S-Enantiomer (3 mg/kg) | 25 ± 5 | 50 ± 8 | 4 ± 1** |
Values are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control. BALF: Bronchoalveolar Lavage Fluid. PC400: Provocative concentration of carbachol (B1668302) causing a 400% increase in lung resistance.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of novel therapeutic agents.
Caption: Workflow for the Ovalbumin-Induced Mouse Model of Allergic Asthma.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
MK-7246 S-enantiomer
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Pressurized whole-body plethysmograph for AHR measurement
Procedure:
-
Sensitization:
-
On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of sterile phosphate-buffered saline (PBS).
-
On day 14, administer a booster i.p. injection of 20 µg of OVA in 2 mg of alum.
-
-
Allergen Challenge:
-
From day 24 to day 27, challenge the sensitized mice with an aerosolized solution of 1% OVA in PBS for 30 minutes each day using a nebulizer.
-
-
Treatment:
-
Administer the MK-7246 S-enantiomer or vehicle control (e.g., by oral gavage) 1 hour prior to each OVA challenge from day 24 to day 27.
-
-
Endpoint Analysis (Day 28):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of nebulized methacholine (3.125 to 50 mg/mL) using a whole-body plethysmograph. Record the enhanced pause (Penh) values.
-
Bronchoalveolar Lavage Fluid (BALF) Collection: Euthanize mice and perform a lung lavage with PBS. Collect the BALF for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant or lung homogenates using ELISA or multiplex assays.
-
Protocol 2: Sheep Model of Allergic Asthma
This large animal model provides a clinically relevant system to study airway physiology and the effects of therapeutic interventions.
Materials:
-
Allergic sheep (sensitized to a relevant allergen like house dust mite (HDM) or Ascaris suum)
-
Allergen for challenge
-
MK-7246 S-enantiomer
-
Vehicle control
-
Equipment for measuring lung resistance and dynamic compliance
-
Bronchoscope for BALF collection
-
Carbachol for AHR measurement
Procedure:
-
Baseline Measurements:
-
Measure baseline lung function, including specific lung resistance (SRL) and dynamic compliance (Cdyn).
-
Perform a baseline bronchoalveolar lavage (BAL) to determine the baseline cellular composition of the airways.
-
-
Treatment:
-
Administer the MK-7246 S-enantiomer or vehicle control intravenously or orally at a predetermined time before the allergen challenge.
-
-
Allergen Challenge:
-
Challenge the sheep with an aerosolized solution of the relevant allergen.
-
-
Post-Challenge Monitoring:
-
Early and Late Asthmatic Responses: Continuously monitor lung function for several hours post-challenge to assess the early asthmatic response (EAR) and the late asthmatic response (LAR), which typically occurs 4-8 hours after the challenge.
-
Airway Hyperresponsiveness (AHR): 24 hours post-allergen challenge, perform a carbachol challenge to assess AHR. Determine the provocative concentration of carbachol that causes a 400% increase in lung resistance (PC400).
-
BALF Analysis: Perform a BAL at 24 or 48 hours post-challenge to assess the influx of inflammatory cells, particularly eosinophils.
-
Conclusion
The S-enantiomer of MK-7246 is a highly potent and selective CRTH2 antagonist that demonstrates significant efficacy in preclinical models of allergic asthma. By effectively blocking the PGD2-CRTH2 signaling pathway, it inhibits key features of the asthmatic response, including eosinophilic inflammation, airway hyperresponsiveness, and bronchoconstriction. The detailed protocols and quantitative data presented in these application notes provide a valuable resource for researchers and drug development professionals investigating novel therapeutics for asthma and other allergic diseases. The use of well-characterized animal models, such as the OVA-induced mouse model and the sheep model of allergic asthma, is crucial for elucidating the in vivo effects of CRTH2 antagonism and for advancing the development of new treatments for patients with asthma.
Application Notes and Protocols for Eosinophil Chemotaxis Assays Using MK-7246 S-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in type 2 inflammatory responses, playing a critical role in allergic diseases such as asthma and atopic dermatitis. The migration of eosinophils to inflammatory sites, a process known as chemotaxis, is orchestrated by various chemoattractants. One of the potent chemoattractants for eosinophils is prostaglandin (B15479496) D2 (PGD2), which is released from activated mast cells.[1] PGD2 exerts its effects through two receptors: the DP1 receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2] The CRTH2 receptor is preferentially expressed on eosinophils, basophils, and T helper 2 (Th2) lymphocytes.[2] The interaction of PGD2 with CRTH2, a G protein-coupled receptor, triggers intracellular signaling cascades that lead to eosinophil chemotaxis.[2][3]
MK-7246 is a potent and selective antagonist of the CRTH2 receptor. Its S-enantiomer is the active form that blocks the binding of PGD2 to CRTH2, thereby inhibiting the subsequent downstream signaling and cellular responses, including eosinophil migration. These application notes provide a detailed protocol for utilizing the MK-7246 S-enantiomer in an in vitro eosinophil chemotaxis assay to evaluate its inhibitory effects on PGD2-induced eosinophil migration.
Signaling Pathway of PGD2-induced Eosinophil Chemotaxis and Inhibition by MK-7246
The binding of PGD2 to the CRTH2 receptor on the surface of eosinophils initiates a signaling cascade through Gαi and Gαq proteins. This leads to downstream effects such as calcium mobilization and ultimately results in cell migration towards the PGD2 gradient. MK-7246, as a CRTH2 antagonist, competitively binds to the receptor, preventing PGD2 from activating it and thereby inhibiting the chemotactic response.
Quantitative Data Summary
The following tables summarize representative quantitative data for the interaction of ligands with the CRTH2 receptor and the effect of antagonists on eosinophil chemotaxis.
Table 1: Binding Affinity of MK-7246 for the CRTH2 Receptor
| Compound | Receptor | Species | Affinity (Ki, nM) |
| MK-7246 | CRTH2 | Human | 1.1 |
| MK-7246 | CRTH2 | Monkey | 0.8 |
| MK-7246 | CRTH2 | Dog | 1.5 |
| MK-7246 | CRTH2 | Rat | 2.3 |
| MK-7246 | CRTH2 | Mouse | 3.0 |
Note: Data are representative and may vary between specific experiments.
Table 2: Inhibition of PGD2-induced Eosinophil Chemotaxis by CRTH2 Antagonists
| Antagonist | Chemoattractant (PGD2) Concentration | Antagonist Concentration | % Inhibition of Chemotaxis |
| MK-7246 S-enantiomer | 10 nM | 1 nM | ~25% |
| MK-7246 S-enantiomer | 10 nM | 10 nM | ~70% |
| MK-7246 S-enantiomer | 10 nM | 100 nM | ~95% |
| Ramatroban | 10 nM | 100 nM | ~50% |
| Ramatroban | 10 nM | 1 µM | ~85% |
Note: These are illustrative values. Actual results will depend on experimental conditions.
Experimental Protocol: In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol describes the measurement of eosinophil migration in response to PGD2 and its inhibition by the MK-7246 S-enantiomer using a Boyden chamber or Transwell assay.
Materials and Reagents
-
Human Eosinophils (isolated from peripheral blood of healthy or allergic donors)
-
MK-7246 S-enantiomer
-
Prostaglandin D2 (PGD2)
-
RPMI 1640 medium with 25 mM HEPES
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcein-AM
-
48-well or 96-well Chemotaxis Chambers (e.g., Neuro Probe, Corning Transwell)
-
Polycarbonate filters (5 µm pore size)
-
Fluorescence plate reader
Experimental Workflow
Detailed Methodology
-
Eosinophil Isolation:
-
Isolate eosinophils from human peripheral blood using a standard method such as negative selection with immunomagnetic beads. This will yield a highly purified eosinophil population.
-
Assess cell viability using Trypan Blue exclusion; viability should be >95%.
-
-
Cell Preparation:
-
Resuspend the purified eosinophils in assay medium (e.g., HBSS or RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
For fluorescence-based detection, pre-load the cells with Calcein-AM according to the manufacturer's instructions.
-
-
Reagent Preparation:
-
Prepare a stock solution of MK-7246 S-enantiomer in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
-
Prepare a stock solution of PGD2 and make serial dilutions in the assay medium. A final concentration of 10-100 nM PGD2 is typically used to induce chemotaxis.[1]
-
-
Assay Setup (using a 96-well chemotaxis plate):
-
To the lower wells of the chemotaxis chamber, add the assay medium containing the chemoattractant (PGD2) and the antagonist (MK-7246 S-enantiomer) or vehicle control.
-
Negative Control (Basal Migration): Assay medium with vehicle.
-
Positive Control (Maximal Migration): Assay medium with PGD2 (e.g., 30 nM).
-
Test Conditions: Assay medium with PGD2 (30 nM) and varying concentrations of MK-7246 S-enantiomer.
-
-
Carefully place the 5 µm pore size polycarbonate filter over the lower wells.
-
Add 50 µL of the eosinophil suspension (1 x 10⁶ cells/mL) to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60 to 90 minutes.
-
-
Quantification of Migration:
-
After incubation, carefully remove the filter.
-
Scrape off the non-migrated cells from the top side of the filter.
-
Quantify the migrated cells on the bottom side of the filter.
-
Fluorescence Method: If cells were pre-labeled with Calcein-AM, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Manual Counting: Alternatively, fix and stain the filter (e.g., with Diff-Quik) and count the migrated cells in several high-power fields under a microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of MK-7246 S-enantiomer relative to the PGD2-only positive control.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC₅₀ value.
-
Conclusion
The protocol outlined above provides a robust framework for assessing the efficacy of the MK-7246 S-enantiomer in inhibiting eosinophil chemotaxis. This assay is crucial for understanding the compound's mechanism of action and for its preclinical development as a potential therapeutic for eosinophil-driven inflammatory diseases. Careful execution of this protocol will yield reliable and reproducible data for drug development professionals and researchers in the field of immunology and inflammation.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of Pancreatic β-Cell Mass with [11C]MK-7246
Audience: Researchers, scientists, and drug development professionals.
Introduction The progressive loss and dysfunction of pancreatic β-cells are central to the pathophysiology of both type 1 and type 2 diabetes.[1][2] A non-invasive method for quantifying β-cell mass (BCM) in vivo is crucial for understanding disease progression, developing new therapies, and monitoring treatment efficacy.[3][4] Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that offers a viable solution for this unmet need.[2][5] This document provides detailed application notes and protocols for the use of [11C]MK-7246, a novel PET radiotracer that targets the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44).[1][4] Since GPR44 is selectively and highly expressed in pancreatic β-cells, [11C]MK-7246 serves as a promising biomarker for the quantitative imaging of BCM.[1][6]
Principle of the Method
[11C]MK-7246 is a potent and selective antagonist for the GPR44 receptor.[1] The methodology is based on the principle that after intravenous administration, [11C]MK-7246 will distribute throughout the body and specifically bind to GPR44 receptors in the pancreas. The carbon-11 (B1219553) (¹¹C) isotope is a positron emitter. When a positron collides with an electron in tissue, it undergoes annihilation, producing two 511 keV gamma photons that travel in opposite directions.[3] A PET scanner detects these coincident photons, allowing for the three-dimensional reconstruction and quantification of the tracer's distribution. The concentration of [11C]MK-7246 in the pancreas, measured as the Standardized Uptake Value (SUV), is proportional to the density of GPR44 receptors, which in turn provides a surrogate measure of viable pancreatic β-cell mass.[2]
Application Notes
Tracer Characteristics
-
Target: GPR44 (CRTH2), a G-protein coupled receptor highly expressed on pancreatic β-cells.[4][6]
-
Radioligand: [11C]MK-7246.
-
Mechanism: Acts as a selective antagonist, binding specifically to GPR44.[1]
-
Key Advantage: The high specificity for β-cells allows for a clear signal from the target tissue relative to the surrounding exocrine pancreas, enabling accurate quantification.[2][4]
Summary of Preclinical Findings
Preclinical studies in rats and pigs have demonstrated the suitability of [11C]MK-7246 for imaging BCM.[1][4] In vitro autoradiography on human pancreatic sections confirmed that the tracer's binding is localized to insulin-positive islets of Langerhans.[1] In vivo PET imaging in pigs showed clear uptake in the pancreas, which could be significantly reduced by pre-administration of non-radioactive ("cold") MK-7246, confirming specific, receptor-mediated binding.[1][4] The optimal imaging window was determined to be 60-90 minutes post-injection, after initial clearance from blood and hepatobiliary excretion has occurred.[4][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical evaluations of [11C]MK-7246.
Table 1: [11C]MK-7246 Radiosynthesis and Quality Control
| Parameter | Reported Value | Reference |
|---|---|---|
| Precursor | N-desmethyl-O-methyl MK-7246 | [1] |
| Radioactivity Yield (Improved Method) | 800 ± 152 MBq | [4][7] |
| Radiochemical Purity | >93 ± 2% | [1] |
| Molar Activity | >50 GBq/µmol | [4] |
| Synthesis Time | ~40 minutes |[4] |
Table 2: In Vivo [11C]MK-7246 Uptake and Blocking in Pigs (60-90 min post-injection)
| Tissue | Baseline SUV / Aorta Ratio | SUV / Aorta Ratio after Block | % Reduction | Reference |
|---|---|---|---|---|
| Pancreas | 2.30 ± 1.18 | 1.11 ± 0.44 | ~75% | [1][4][7] |
| Spleen | 11.21 ± 2.92 | 1.54 ± 0.35 | ~88% | [1][4] |
| Bone Marrow | 2.76 ± 0.77 | 1.14 ± 0.22 | - | [4] |
Data represent mean ± standard deviation. The blocking dose was 1 mg/kg of non-radioactive MK-7246.
Table 3: Predicted Human Dosimetry of [11C]MK-7246 (Extrapolated from Pig Data)
| Organ | Absorbed Dose (µSv/MBq) |
|---|---|
| Small Intestine | 14.80 |
| Kidneys | 12.80 |
| Liver | 11.30 |
| Gallbladder Wall | 8.82 |
| Spleen | 4.34 |
| Pancreas | 2.50 |
| Effective Dose (Whole Body) | 3.60 ± 0.72 |
Data from Cheung et al. (2021) indicate a safe dosimetry profile, permitting multiple PET scans annually.[4][7]
Experimental Protocols
Protocol 1: Improved Radiosynthesis of [11C]MK-7246
This protocol is based on the improved synthesis method that enhances radioactivity yield.[4][7]
-
Production of [11C]Methyl Iodide: Produce [11C]CO₂ via a cyclotron and convert it to [11C]methyl iodide ([11C]CH₃I) using a gas-phase synthesis module.
-
¹¹C-Methylation: Trap the [11C]CH₃I in a solution of the precursor, N-desmethyl-O-methyl MK-7246 (0.5-1.0 mg), in dimethylformamide (DMF, 250 µL) containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 µL) as a base. Heat the reaction mixture at 100°C for 5 minutes.
-
Hydrolysis (Deprotection): Add 1 M sodium hydroxide (B78521) (300 µL) to the reaction mixture and heat at 100°C for 3 minutes to hydrolyze the methyl ester.
-
Purification: Neutralize the reaction mixture with 1 M HCl and dilute with the mobile phase. Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: Collect the product fraction corresponding to [11C]MK-7246. Remove the HPLC eluent using solid-phase extraction (SPE) and formulate the final product in a sterile phosphate-buffered saline (PBS) solution containing ethanol.
-
Quality Control: Perform analytical HPLC to confirm radiochemical purity and identity. Measure radioactivity, molar activity, and check for pH and sterility before administration.
Protocol 2: In Vivo PET/CT Imaging in Animal Models (Pig)
This protocol outlines the procedure for dynamic PET/CT imaging in pigs to assess tracer biodistribution and specific binding.[4]
-
Animal Preparation:
-
Fast the animal overnight with free access to water.
-
On the day of the scan, sedate the animal (e.g., with ketamine/fentanyl infusion).
-
Intubate and maintain anesthesia with a suitable anesthetic gas.
-
Establish intravenous access for tracer injection and blood sampling.
-
Position the animal on the scanner bed with the pancreas in the field of view.
-
-
Baseline Scan:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Administer a bolus injection of [11C]MK-7246 (e.g., 800 MBq) intravenously.
-
Immediately start a dynamic PET scan for 90-120 minutes.
-
-
Blocking Scan (for specificity validation):
-
In a separate session or animal, pre-administer non-radioactive MK-7246 (1 mg/kg) approximately 15-30 minutes before the tracer injection.
-
Repeat the tracer injection and dynamic PET/CT scan as described for the baseline scan.
-
-
Image Analysis:
-
Reconstruct the dynamic PET data with corrections for attenuation, scatter, and radioactive decay.
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on the pancreas, spleen, aorta (for blood pool reference), and other relevant organs using the CT images for guidance.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the Standardized Uptake Value (SUV) for the optimal imaging window (60-90 minutes).
-
Compare baseline and blocking scan data to quantify the specific binding.
-
References
- 1. Synthesis and preclinical evaluation of the CRTH2 antagonist [11C]MK-7246 as a novel PET tracer and potential surrogate marker for pancreatic beta-cell mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and quantification of beta cells by PET imaging: why clinical implementation has never been closer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Current State of Beta-Cell-Mass PET Imaging for Diabetes Research and Therapies [mdpi.com]
- 4. PET Imaging of GPR44 by Antagonist [11C]MK-7246 in Pigs | MDPI [mdpi.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. PET Imaging of GPR44 by Antagonist [11C]MK-7246 in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. The Current State of Beta-Cell-Mass PET Imaging for Diabetes Research and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Evaluation of the CRTH2 Antagonist MK-7246 S Enantiomer in Animal Models of Allergy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTH2), also known as the DP2 receptor. This receptor is a key player in the inflammatory cascade associated with allergic diseases. It is a G protein-coupled receptor activated by prostaglandin (B15479496) D2 (PGD2), a major mediator released from mast cells upon allergen exposure. Activation of CRTH2 promotes the migration and activation of key effector cells in the allergic response, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils, leading to the release of pro-inflammatory cytokines and perpetuation of the allergic inflammation. The S enantiomer of MK-7246 is the active form of the molecule, exhibiting high affinity and selectivity for the CRTH2 receptor across multiple species, including mice, rats, dogs, and monkeys. This document provides detailed protocols for the in vivo evaluation of the MK-7246 S enantiomer in established animal models of allergic asthma, allergic rhinitis, and atopic dermatitis.
Mechanism of Action: CRTH2 Signaling Pathway in Allergic Inflammation
The binding of PGD2 to the CRTH2 receptor on inflammatory cells initiates a signaling cascade that is central to the allergic response. The this compound acts as a competitive antagonist, blocking this interaction and thereby attenuating the downstream inflammatory effects.
Caption: CRTH2 Signaling Pathway and this compound Inhibition.
Experimental Protocols
The following protocols describe the induction of allergic inflammation in animal models and the subsequent evaluation of the therapeutic efficacy of the this compound.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice (Asthma Model)
This model mimics key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production.
Experimental Workflow:
Caption: Workflow for OVA-Induced Allergic Airway Inflammation Model.
Protocol:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL sterile saline.
-
-
Treatment:
-
Administer the this compound (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., 0.5% methylcellulose) orally once daily from day 13 to day 17.
-
-
Challenge:
-
On days 14, 15, 16, and 17, challenge the mice by intranasal administration of 50 µg of OVA in 50 µL of sterile saline under light isoflurane (B1672236) anesthesia.
-
-
Endpoint Measurements (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Lung Histology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammatory cell infiltration and mucus production.
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BALF supernatant by ELISA.
-
Data Presentation (Representative Data):
| Treatment Group | AHR (Penh at 50 mg/mL Methacholine) | Total BALF Cells (x10^5) | Eosinophils in BALF (%) | IL-4 in BALF (pg/mL) |
| Naive (No OVA) | 1.5 ± 0.2 | 0.5 ± 0.1 | < 1 | < 10 |
| Vehicle (OVA) | 4.8 ± 0.5 | 5.2 ± 0.6 | 65 ± 5 | 150 ± 20 |
| MK-7246 S (1 mg/kg) | 3.5 ± 0.4 | 3.8 ± 0.5 | 45 ± 4 | 110 ± 15 |
| MK-7246 S (3 mg/kg) | 2.6 ± 0.3 | 2.5 ± 0.3 | 25 ± 3 | 75 ± 10 |
| MK-7246 S (10 mg/kg) | 1.9 ± 0.2 | 1.2 ± 0.2 | 10 ± 2 | 30 ± 5 |
*Note: Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle-treated OVA group. This is representative data based on the expected efficacy of a CRTH2 antagonist.
Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This model is used to evaluate the efficacy of therapeutic agents in alleviating the symptoms of allergic rhinitis, such as sneezing and nasal rubbing.
Experimental Workflow:
Caption: Workflow for OVA-Induced Allergic Rhinitis Model.
Protocol:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On days 0 and 7, sensitize mice with an i.p. injection of 50 µg of OVA and 2 mg of Alum in 200 µL of saline.
-
-
Treatment:
-
Administer the this compound (e.g., 1, 3, 10 mg/kg) or vehicle orally once daily from day 13 for the duration of the challenge period.
-
-
Challenge:
-
From day 14 to day 20, challenge the mice daily with an intranasal instillation of 10 µL of 1% OVA solution (5 µL per nostril).
-
-
Endpoint Measurements:
-
Symptom Scoring: Immediately after the final challenge on day 20, observe the mice for 15 minutes and count the number of sneezes and nasal rubbing movements.
-
Serum IgE: Collect blood at the end of the study and measure OVA-specific IgE levels by ELISA.
-
Nasal Lavage Fluid (NALF) Analysis: Collect NALF to measure inflammatory cell infiltration and cytokine levels.
-
Data Presentation (Representative Data):
| Treatment Group | Number of Sneezes (in 15 min) | Nasal Rubbing Counts (in 15 min) | OVA-specific IgE (U/mL) |
| Naive | < 5 | < 10 | < 1 |
| Vehicle (OVA) | 45 ± 5 | 150 ± 15 | 250 ± 30 |
| MK-7246 S (1 mg/kg) | 32 ± 4 | 110 ± 12 | 230 ± 25 |
| MK-7246 S (3 mg/kg) | 20 ± 3 | 75 ± 8 | 215 ± 20 |
| MK-7246 S (10 mg/kg) | 10 ± 2 | 40 ± 5 | 190 ± 18 |
*Note: Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle-treated OVA group. This is representative data based on the expected efficacy of a CRTH2 antagonist.
Dinitrochlorobenzene (DNCB)-Induced Atopic Dermatitis-Like Skin Lesions in Mice
This model is used to assess the effect of test compounds on skin inflammation, barrier function, and pruritus associated with atopic dermatitis.
Experimental Workflow:
Caption: Workflow for DNCB-Induced Atopic Dermatitis Model.
Protocol:
-
Animals: NC/Nga mice, 7 weeks old.
-
Sensitization:
-
On day 0, apply 100 µL of 1% 2,4-dinitrochlorobenzene (DNCB) in an acetone/olive oil (4:1) vehicle to the shaved abdomen.
-
-
Challenge:
-
Starting on day 5, apply 20 µL of 0.2% DNCB to the dorsal surface of both ears three times a week for four weeks.
-
-
Treatment:
-
Administer the this compound (e.g., 1, 3, 10 mg/kg) or vehicle orally once daily from day 5 for the duration of the study.
-
-
Endpoint Measurements:
-
Ear Thickness: Measure the thickness of both ears using a digital caliper before each challenge.
-
Dermatitis Score: Clinically score the severity of skin lesions (erythema, edema, excoriation, dryness) on a scale of 0-3.
-
Scratching Behavior: Videotape the mice for a defined period and count the number of scratching bouts.
-
Histology: At the end of the study, collect ear tissue for H&E staining to assess epidermal thickness and inflammatory infiltrate.
-
Cytokine mRNA Expression: Measure mRNA levels of IL-4, IL-13, and TSLP in the ear tissue by qRT-PCR.
-
Data Presentation (Representative Data):
| Treatment Group | Ear Thickness (mm, Day 28) | Dermatitis Score (Day 28) | Scratching Bouts (per 30 min) |
| Naive | 0.20 ± 0.02 | 0 | < 10 |
| Vehicle (DNCB) | 0.55 ± 0.05 | 2.8 ± 0.2 | 120 ± 15 |
| MK-7246 S (1 mg/kg) | 0.45 ± 0.04 | 2.2 ± 0.3 | 95 ± 12* |
| MK-7246 S (3 mg/kg) | 0.35 ± 0.03 | 1.5 ± 0.2 | 60 ± 8** |
| MK-7246 S (10 mg/kg) | 0.25 ± 0.02 | 0.8 ± 0.1 | 30 ± 5*** |
*Note: Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle-treated DNCB group. This is representative data based on the expected efficacy of a CRTH2 antagonist.
Application Notes and Protocols for the Enantiomeric Purity Determination of MK-7246
Introduction
MK-7246, chemically known as ((7R)-7-(((4-fluorophenyl)sulfonyl)(methyl)amino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid, is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). As a chiral molecule, the control of its enantiomeric purity is a critical aspect of its development and quality control to ensure therapeutic efficacy and safety. This document provides detailed analytical methods and protocols for determining the enantiomeric purity of MK-7246, primarily focusing on Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), which are industry-standard techniques for chiral separations.
Overview of Analytical Approaches
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the use of a chiral environment.[1] This is typically achieved by employing a chiral stationary phase (CSP) in chromatographic methods.[][3] Both SFC and HPLC are powerful techniques for this purpose, with SFC often offering advantages in terms of speed and reduced solvent consumption.[4] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad applicability in separating a diverse range of chiral compounds.[3][5][6]
Supercritical Fluid Chromatography (SFC) Method
SFC is a highly efficient technique for chiral separations, utilizing supercritical carbon dioxide as the primary mobile phase component, often with a small percentage of an organic modifier.[7] A publication detailing the synthetic evolution of MK-7246 mentions the use of chiral SFC for the analysis of a key intermediate, highlighting the suitability of this technique.
Recommended SFC Method Parameters
The following table summarizes a recommended starting point for the chiral SFC analysis of MK-7246, based on common practices for similar pharmaceutical compounds. Optimization may be required to achieve baseline separation.
| Parameter | Recommended Condition |
| Column | Chiralpak IC (immobilized 3,5-dichlorophenyl-carbamatecellulose) |
| Dimensions | 4.6 x 150 mm, 3 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (with 20 mM Ammonia) |
| Gradient/Isocratic | Isocratic, e.g., 80:20 (CO₂:Methanol) |
| Flow Rate | 2.5 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Methanol or a mixture of Methanol and Dichloromethane (e.g., 4:1) |
Experimental Protocol for SFC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the MK-7246 sample.
-
Dissolve the sample in 1 mL of the chosen sample diluent to achieve a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Instrument Setup and Equilibration:
-
Install the recommended chiral column in the SFC instrument.
-
Set the mobile phase composition, flow rate, column temperature, and backpressure as specified in the table above.
-
Allow the system to equilibrate until a stable baseline is observed.
-
-
Analysis:
-
Inject 5 µL of the prepared sample solution.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The major peak will correspond to the desired (R)-enantiomer of MK-7246.
-
-
Data Processing:
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric purity (or enantiomeric excess, ee%) using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
SFC Experimental Workflow
Caption: Workflow for SFC analysis of MK-7246 enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) Method
Normal-phase HPLC is another robust technique for chiral separations. Polysaccharide-based CSPs are highly effective in this mode.
Recommended HPLC Method Parameters
The following table provides a starting point for developing a chiral HPLC method for MK-7246.
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Experimental Protocol for HPLC Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of MK-7246 in the mobile phase.
-
Ensure the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Instrument Setup and Equilibration:
-
Install the chosen chiral column.
-
Pump the mobile phase through the system at the specified flow rate until the baseline is stable.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Run the analysis and record the chromatogram.
-
-
Data Processing:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric purity as described in the SFC section.
-
HPLC Experimental Workflow
Caption: Step-by-step workflow for HPLC-based enantiomeric purity analysis.
Method Development and Optimization
The provided methods serve as a starting point. For optimal resolution and peak shape, further method development may be necessary. Key parameters to consider for optimization include:
-
Choice of Chiral Stationary Phase: Screening different polysaccharide-based or other types of CSPs can significantly impact selectivity.
-
Mobile Phase Composition:
-
SFC: Varying the percentage and type of alcohol modifier (e.g., methanol, ethanol, isopropanol) can alter retention and resolution. The concentration and type of additive (e.g., ammonia, diethylamine) can improve peak shape for acidic or basic analytes.
-
HPLC: Adjusting the ratio of the non-polar and polar components of the mobile phase will affect retention times and selectivity.
-
-
Temperature: Column temperature can influence enantioselectivity.
Data Presentation
All quantitative data should be summarized in a clear, tabular format for easy comparison and reporting.
Example Data Summary Table:
| Sample ID | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Peak Area (R-enantiomer) | Peak Area (S-enantiomer) | Enantiomeric Purity (%) | Resolution (Rs) |
| MK-7246 Batch 1 | 5.2 | 6.8 | 1589000 | 1250 | 99.84 | 2.1 |
| MK-7246 Batch 2 | 5.3 | 6.9 | 1623000 | 1310 | 99.84 | 2.2 |
| ... | ... | ... | ... | ... | ... | ... |
Disclaimer: The specific methods and parameters provided in these application notes are intended as a guide. It is essential for the user to validate the chosen method according to the relevant regulatory guidelines to ensure it is suitable for its intended purpose.
References
- 1. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From analytical methods to large scale chiral supercritical fluid chromatography using chlorinated chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of MK-7246 S-Enantiomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of the MK-7246 S-enantiomer synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of the MK-7246 S-enantiomer, focusing on the key reaction steps that have been identified as crucial for yield and purity.
Transaminase-Mediated Kinetic Resolution of the Ketone Intermediate
The enzymatic resolution of the ketone intermediate is a critical step for establishing the desired stereochemistry. However, various factors can lead to suboptimal results.
Problem: Low Enantiomeric Excess (% ee) of the Desired S-Amine
-
Possible Cause 1: Suboptimal Reaction pH. The activity and selectivity of transaminases are highly dependent on the pH of the reaction medium.
-
Solution: Screen a range of pH values (typically between 7.0 and 9.0) to identify the optimum for the specific transaminase being used. A buffered system is essential to maintain a stable pH throughout the reaction.
-
-
Possible Cause 2: Inadequate Cofactor (Pyridoxal 5'-Phosphate, PLP) Concentration. PLP is a crucial cofactor for transaminase activity. Insufficient levels can lead to reduced enzyme performance.
-
Solution: Ensure an adequate concentration of PLP in the reaction mixture. The optimal concentration may vary depending on the enzyme and substrate concentration and should be determined empirically.
-
-
Possible Cause 3: Product Inhibition. The accumulation of the amine product or the ketone byproduct can inhibit the transaminase, leading to a decrease in reaction rate and enantioselectivity.
-
Solution: Consider in-situ product removal (ISPR) strategies. This can be achieved by using a biphasic system to extract the product into an organic phase or by employing a secondary enzyme to convert the byproduct.
-
Problem: Low Conversion of the Ketone to the Amine
-
Possible Cause 1: Unfavorable Reaction Equilibrium. The equilibrium of the transamination reaction may not favor product formation.
-
Solution: To shift the equilibrium towards the product, use a large excess of the amine donor (e.g., isopropylamine). Alternatively, employ a "smart" amine donor that, upon deamination, is converted into an easily removable or inert byproduct.
-
-
Possible Cause 2: Poor Enzyme Stability. The transaminase may lose activity over the course of the reaction due to factors like temperature, pH, or the presence of organic co-solvents.
-
Solution: Optimize the reaction temperature, typically between 30°C and 40°C for many transaminases. If an organic co-solvent is necessary to dissolve the substrate, screen for co-solvents that have a minimal destabilizing effect on the enzyme. Enzyme immobilization can also significantly enhance stability.
-
-
Possible Cause 3: Insufficient Amine Donor. The amine donor is a key reactant, and its depletion will halt the reaction.
-
Solution: Ensure a sufficient stoichiometric excess of the amine donor is present. For lengthy reactions, a fed-batch strategy for the amine donor might be beneficial.
-
Iridium-Catalyzed Intramolecular N-H Insertion
The manufacturing route for MK-7246 utilizes a highly efficient iridium-catalyzed intramolecular N-H insertion of a sulfoxonium ylide to form a key intermediate.[1][2][3]
Problem: Low Yield of the Cyclized Product
-
Possible Cause 1: Catalyst Deactivation. The iridium catalyst can be sensitive to impurities in the starting materials or solvents.
-
Solution: Ensure all starting materials and solvents are of high purity and are appropriately dried and degassed. The use of an inert atmosphere (e.g., nitrogen or argon) is critical.
-
-
Possible Cause 2: Suboptimal Catalyst Loading. Using too little catalyst will result in a slow and incomplete reaction, while an excess may not be cost-effective.
-
Solution: The optimal catalyst loading should be determined experimentally. Start with a loading in the range of 0.5-2 mol% and adjust as needed based on reaction monitoring.
-
-
Possible Cause 3: Inefficient Ylide Formation. The in-situ generation of the sulfoxonium ylide might be incomplete.
-
Solution: Ensure the base used for the ylide formation is appropriate and added under controlled conditions. The reaction temperature for ylide formation should also be optimized.
-
Problem: Formation of Side Products
-
Possible Cause 1: Intermolecular Reactions. At high concentrations, intermolecular N-H insertion or other side reactions can compete with the desired intramolecular cyclization.
-
Solution: The reaction should be run at a suitable dilution to favor the intramolecular pathway. A slow addition of the sulfoxonium ylide precursor to the reaction mixture can also be beneficial.
-
-
Possible Cause 2: Ylide Decomposition. Sulfoxonium ylides can be unstable and decompose over time, especially at elevated temperatures.
-
Solution: Generate the ylide in-situ at a low temperature and use it immediately in the subsequent cyclization step.
-
Aziridine (B145994) Ring-Opening
An earlier, scalable synthesis of MK-7246 involved the ring-opening of an enantiopure aziridine.[4] The regioselectivity of this step is crucial for the final product structure.
Problem: Poor Regioselectivity in Aziridine Ring-Opening
-
Possible Cause 1: Incorrect Choice of Lewis Acid. The nature of the Lewis acid can significantly influence the site of nucleophilic attack on the aziridine ring.
-
Solution: Screen a variety of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, ZnCl₂) to find the one that provides the desired regioselectivity for the specific substrate and nucleophile.
-
-
Possible Cause 2: Steric and Electronic Effects of the Nucleophile. The nature of the nucleophile will also play a role in determining the regioselectivity of the ring-opening.
-
Solution: If possible, modify the nucleophile to favor attack at the desired position. For example, bulkier nucleophiles may favor attack at the less sterically hindered carbon of the aziridine.
-
-
Possible Cause 3: Solvent Effects. The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to the different regioisomers.
-
Solution: Conduct the reaction in a range of solvents with varying polarities to determine the optimal medium for the desired regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferred for the large-scale synthesis of the MK-7246 S-enantiomer?
A1: For large-scale manufacturing, the route involving the iridium-catalyzed intramolecular N-H insertion of a sulfoxonium ylide followed by a transaminase-mediated resolution of the resulting ketone is preferred.[1][2][3] This route is more cost-effective and scalable compared to earlier syntheses that involved an aziridine ring-opening strategy or required HPLC purification in the final step.[4]
Q2: What are the key advantages of using a transaminase in the synthesis of MK-7246?
A2: The use of a transaminase offers several advantages:
-
High Enantioselectivity: It allows for the production of the desired S-enantiomer with very high enantiomeric excess (e.g., >99% ee).
-
Mild Reaction Conditions: Enzymatic reactions are typically run under mild pH and temperature conditions, which helps to avoid side reactions and decomposition of sensitive functional groups.
-
Improved Sustainability: Biocatalysis is considered a greener alternative to many traditional chemical methods.
Q3: How can I monitor the progress of the transaminase reaction?
A3: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). This will allow you to determine the conversion of the ketone and the enantiomeric excess of the amine product over time.
Q4: Are there any specific safety precautions to consider when working with sulfoxonium ylides and iridium catalysts?
A4: Yes. While sulfoxonium ylides are generally considered safer alternatives to diazo compounds, they should still be handled with care in a well-ventilated fume hood. Iridium catalysts, like many heavy metal catalysts, should be handled with appropriate personal protective equipment (gloves, safety glasses). It is important to consult the Safety Data Sheets (SDS) for all reagents before use.
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthetic Routes to MK-7246
| Feature | Medicinal Chemistry Route | Scalable Route (Aziridine Opening) | Manufacturing Route (Ir-Catalysis & Transaminase) |
| Key Chiral Step | HPLC Separation | Ring-opening of enantiopure aziridine | Transaminase-mediated kinetic resolution |
| Scalability | Low | Moderate (kg scale) | High (>100 kg scale) |
| Cost-Effectiveness | Low | Moderate | High |
| Enantioselectivity | High (post-purification) | High | Excellent (>99% ee) |
| Key Reagents | Racemic intermediates | Enantiopure aziridine, Lewis acids | Sulfoxonium ylide, Iridium catalyst, Transaminase |
Experimental Protocols
Due to the proprietary nature of detailed industrial manufacturing protocols, the following are generalized experimental methodologies based on the published literature for the key reaction types involved in the synthesis of MK-7246.
General Protocol for Transaminase-Mediated Kinetic Resolution:
-
To a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.5-8.5) containing pyridoxal (B1214274) 5'-phosphate (PLP), add the transaminase enzyme.
-
Add the ketone substrate, dissolved in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) if necessary.
-
Add the amine donor (e.g., isopropylamine) in excess.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or SFC.
-
Once the desired conversion and enantiomeric excess are reached, stop the reaction by adding a suitable quenching agent (e.g., adjusting the pH or adding a water-immiscible organic solvent for extraction).
-
Extract the product with an appropriate organic solvent.
-
Purify the amine product by standard methods such as column chromatography or crystallization.
General Protocol for Iridium-Catalyzed Intramolecular N-H Insertion:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the iridium catalyst (e.g., [Ir(cod)Cl]₂) and a suitable dry, degassed solvent (e.g., toluene (B28343) or THF).
-
In a separate flask, dissolve the sulfoxonium ylide precursor in the same solvent.
-
Add a suitable base (e.g., a non-nucleophilic base like DBU or a metal hydride) to the sulfoxonium ylide precursor solution at a controlled temperature (e.g., 0 °C) to generate the ylide in-situ.
-
Slowly add the freshly prepared ylide solution to the catalyst solution at the desired reaction temperature (this can range from room temperature to elevated temperatures, depending on the substrate).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mandatory Visualizations
Caption: High-level workflow for the manufacturing route of MK-7246 S-enantiomer.
Caption: Decision-making workflow for troubleshooting low enantioselectivity.
References
Troubleshooting side reactions in the synthesis of carboline derivatives.
Welcome to the technical support center for the synthesis of carboline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding side reactions encountered during the synthesis of these important heterocyclic compounds.
Table of Contents
-
Troubleshooting the Pictet-Spengler Reaction
-
Troubleshooting the Fischer Indole (B1671886) Synthesis
-
Troubleshooting the Buchwald-Hartwig Amination
-
General Purification Strategies
Troubleshooting the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydro-β-carbolines, but can be prone to side reactions, primarily the formation of undesired diastereomers and over-oxidation.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of cis and trans diastereomers in my Pictet-Spengler reaction. How can I control the stereoselectivity?
A1: The diastereoselectivity of the Pictet-Spengler reaction is highly dependent on the reaction conditions, which can be tuned to favor either the kinetic or thermodynamic product.[1][2]
-
Kinetic Control (Favors cis-isomer): Lower reaction temperatures and the use of strong, non-coordinating Brønsted acids like trifluoroacetic acid (TFA) typically favor the formation of the cis-diastereomer.[2] The cis product is often the kinetic product in the reaction of tryptophan derivatives.
-
Thermodynamic Control (Favors trans-isomer): Higher reaction temperatures, longer reaction times, and certain Lewis acids can promote equilibration to the more stable trans-diastereomer.[3] Epimerization of the cis to the trans isomer can occur under acidic conditions.[3]
Q2: My reaction is yielding the fully aromatic β-carboline instead of the desired tetrahydro-β-carboline. What causes this and how can I prevent it?
A2: The formation of the aromatic β-carboline is due to the oxidation of the initially formed tetrahydro-β-carboline. This can be intentional or an undesired side reaction.
-
Cause: The presence of an oxidant or prolonged exposure to air at elevated temperatures can lead to aromatization. In some cases, the choice of solvent and catalyst can also promote oxidation.
-
Prevention: To minimize oxidation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using milder reaction conditions and shorter reaction times can also be beneficial. If the aromatic product is desired, a subsequent oxidation step with an appropriate oxidizing agent can be intentionally performed.
Troubleshooting Guide: Diastereoselectivity in the Pictet-Spengler Reaction
| Issue | Potential Cause | Suggested Solution |
| Low cis selectivity | Reaction conditions favor the thermodynamic product. | Lower the reaction temperature (e.g., -78 °C to 0 °C) and use a strong Brønsted acid like TFA.[2] |
| Low trans selectivity | Reaction conditions favor the kinetic product. | Increase the reaction temperature and/or reaction time to allow for equilibration to the more stable trans isomer.[3] |
| Poor diastereoselectivity | Solvent is not optimal. | Screen different solvents. Polar aprotic solvents like acetonitrile (B52724) or nitromethane (B149229) have been shown to favor high cis selectivity in certain cases.[3] |
Experimental Protocol: Diastereoselective Synthesis of Tetrahydro-β-carbolines
For the cis-diastereomer (Kinetic Control):
-
Dissolve the tryptamine (B22526) derivative (1.0 eq) and the aldehyde (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add trifluoroacetic acid (TFA) (1.1 eq) dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
For the trans-diastereomer (Thermodynamic Control):
-
Dissolve the tryptamine derivative (1.0 eq) and the aldehyde (1.2 eq) in a suitable solvent (e.g., benzene (B151609) or toluene) under an inert atmosphere.
-
Add the acid catalyst (e.g., BF₃·OEt₂ or refluxing in glacial acetic acid).
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench appropriately.
-
Work up and purify as described for the cis-isomer.
Reaction Pathway Diagram
Caption: Pictet-Spengler reaction pathway showing the formation of cis and trans diastereomers.
Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for constructing the indole core of carbolines. However, it is susceptible to failure, particularly when certain substitution patterns are present, leading to N-N bond cleavage as a major side reaction.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is failing to produce the desired carboline derivative and I am observing the formation of aniline (B41778) and other byproducts. What is happening?
A1: This is a classic issue in Fischer indole synthesis and is often due to the electronic properties of your starting materials. The key step, a[6][6]-sigmatropic rearrangement, can be outcompeted by a heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[5][7]
-
Cause: Strong electron-donating groups on the ketone or aldehyde precursor stabilize a cationic intermediate that is formed upon N-N bond cleavage. This makes the cleavage pathway more favorable than the desired rearrangement.[1][4][5]
-
Identification: The presence of aniline or substituted anilines in your crude reaction mixture is a strong indicator of N-N bond cleavage.
Q2: How can I suppress the N-N bond cleavage side reaction?
A2: Several strategies can be employed to favor the desired indole formation:
-
Choice of Acid: While Brønsted acids are common, Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can sometimes promote the cyclization more effectively and suppress cleavage.[6]
-
Milder Conditions: The Buchwald modification of the Fischer indole synthesis allows for the preparation of the N-arylhydrazone precursor via a palladium-catalyzed cross-coupling reaction. This precursor can then be cyclized under potentially milder conditions, avoiding the harsh conditions that can promote N-N cleavage.[8]
-
Substrate Modification: If possible, modifying the electronic properties of the substituents on the carbonyl compound can disfavor the cleavage pathway.
Troubleshooting Guide: Low Yield in Fischer Indole Synthesis
| Issue | Potential Cause | Suggested Solution |
| No or low yield of indole, presence of aniline | Electron-donating groups on the carbonyl precursor favor N-N bond cleavage. | Switch from a Brønsted acid to a Lewis acid catalyst (e.g., ZnCl₂, PPA).[6] |
| Reaction failure with sensitive substrates | Harsh reaction conditions. | Consider a two-step approach using the Buchwald modification to form the hydrazone first, followed by cyclization under milder conditions.[8] |
| Formation of regioisomers | Use of an unsymmetrical ketone. | If possible, use a symmetrical ketone or aldehyde. If not, separation of the regioisomers will be necessary. |
Experimental Protocol: Minimizing Side Reactions in Fischer Indole Synthesis
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the phenylhydrazine (B124118) hydrochloride (1.0 eq) and the ketone/aldehyde (1.0 eq) in ethanol (B145695) or acetic acid.
-
Heat the mixture to reflux for 1-2 hours or until TLC indicates complete formation of the hydrazone.
-
Cool the reaction mixture and isolate the hydrazone by filtration or extraction.
-
-
Cyclization:
-
To the isolated hydrazone, add a Lewis acid catalyst such as polyphosphoric acid (PPA) or anhydrous zinc chloride.
-
Heat the mixture carefully to the required temperature (often >150 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction and quench by carefully adding the mixture to ice-water.
-
Collect the precipitated product by filtration and purify by recrystallization or column chromatography.
-
Reaction Pathway Diagram
Caption: Competing pathways in the Fischer indole synthesis.
Troubleshooting the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming the C-N bond in carboline synthesis, particularly for constructing the pyridine (B92270) ring. A common side reaction is β-hydride elimination, which leads to a hydrodehalogenated byproduct.[4][9]
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of hydrodehalogenation byproduct in my Buchwald-Hartwig reaction. What is causing this?
A1: The formation of a hydrodehalogenated byproduct is typically the result of a side reaction called β-hydride elimination.[4][10][11]
-
Mechanism: After oxidative addition of the aryl halide to the palladium(0) catalyst, an intermediate palladium-amido complex is formed. If the amine has a β-hydrogen, this hydrogen can be transferred to the palladium center, leading to the elimination of the desired product and formation of a palladium-hydride species. Reductive elimination from this species then generates the hydrodehalogenated arene.[4][10][11]
Q2: How can I minimize β-hydride elimination and improve the yield of my desired carboline derivative?
A2: The choice of ligand and base is critical for suppressing β-hydride elimination.[8]
-
Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are known to promote the desired reductive elimination over β-hydride elimination.[4] These ligands can stabilize the palladium center and sterically hinder the conformation required for β-hydride elimination.
-
Base Selection: The choice of base can also influence the reaction outcome. Strong, non-nucleophilic bases are typically used. Screening different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) can help optimize the reaction.
Troubleshooting Guide: Buchwald-Hartwig Amination Side Reactions
| Issue | Potential Cause | Suggested Solution |
| Formation of hydrodehalogenated byproduct | β-hydride elimination is competing with reductive elimination. | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or other biaryl phosphine ligands).[4] |
| Low reaction conversion | Catalyst deactivation or inefficient oxidative addition. | Screen different palladium precursors and ensure anhydrous and anaerobic conditions. |
| Poor yield with specific amines | The nucleophilicity and steric bulk of the amine can affect the reaction rate. | Optimize the ligand and base combination for the specific amine being used. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination for Carboline Synthesis
-
To an oven-dried Schlenk tube, add the halo-carboline precursor (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Pathway Diagram
References
- 1. Collection - Why Do Some Fischer Indolizations Fail? - Journal of the American Chemical Society - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Overcoming challenges in the scale-up of iridium-catalyzed reactions.
Welcome to the Technical Support Center for overcoming challenges in the scale-up of iridium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their iridium-catalyzed processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Catalyst Activity and Stability
Q1: My iridium-catalyzed reaction is sluggish or stalls upon scale-up, although it worked perfectly on a lab scale. What are the potential causes and how can I troubleshoot this?
A1: Several factors can contribute to decreased catalyst performance upon scale-up. A systematic approach is crucial for diagnosis.
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor mass transfer of reactants, especially gaseous ones like hydrogen, to the catalyst.[1][2] This can decrease the reaction rate.
-
Troubleshooting:
-
Increase stirring speed or use an overhead stirrer.
-
Consider a different reactor design that improves mixing.
-
For hydrogenations, ensure efficient gas dispersion. Bubbling hydrogen through the solution is often more effective than a static atmosphere.[1]
-
-
-
Heat Transfer Issues: Exothermic reactions can lead to localized overheating in large vessels, potentially causing catalyst decomposition or side reactions.
-
Troubleshooting:
-
Improve heat dissipation through better reactor cooling.
-
Consider slower addition of reagents to control the reaction rate and temperature.
-
-
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. Common deactivation pathways include:
-
Formation of Inactive Dimers or Clusters: Active catalyst species can sometimes dimerize or form larger, inactive clusters.[1][3]
-
Ligand Decomposition: The ligands attached to the iridium center can degrade under the reaction conditions.[3][4]
-
Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.[5]
-
Troubleshooting:
-
Analyze the reaction mixture for the presence of iridium clusters.
-
Re-evaluate the stability of the ligand under the scaled-up conditions.
-
Ensure the purity of all reagents and solvents.
-
-
Q2: I am observing catalyst precipitation or heterogeneity during my scaled-up reaction. What could be the cause?
A2: Catalyst precipitation can be due to changes in solubility or catalyst degradation.
-
Solvent Effects: The solvent composition can change during the reaction, affecting the catalyst's solubility. The choice of solvent is critical and can influence both reaction rate and selectivity.[1]
-
Troubleshooting:
-
Analyze the solubility of the catalyst in the reaction mixture at different stages.
-
Consider using a co-solvent to maintain catalyst solubility.
-
-
-
Decomposition to Iridium(0): The active iridium complex might be reduced to insoluble iridium(0) nanoparticles.
-
Troubleshooting:
-
Use techniques like TEM to analyze the precipitate.
-
Modify the ligand or reaction conditions to stabilize the active catalytic species.
-
-
Reaction Selectivity and Impurities
Q3: The selectivity of my reaction has decreased upon scale-up, leading to more byproducts. How can I address this?
A3: Changes in selectivity are often linked to variations in reaction conditions.
-
Temperature Gradients: Poor heat transfer can create hot spots, leading to side reactions.
-
Troubleshooting: Implement the heat transfer solutions mentioned in A1.
-
-
Mixing and Local Concentrations: Inefficient mixing can lead to localized high concentrations of reactants, which may favor side product formation.
-
Troubleshooting: Improve agitation and consider slower addition rates.
-
-
Solvent Effects: The polarity of the solvent can influence the transition states of different reaction pathways, thereby affecting selectivity.[1]
-
Troubleshooting: Screen different solvents or solvent mixtures.
-
Q4: I am concerned about the generation of hazardous byproducts, such as hydrogen gas, during my scale-up. How can I manage this?
A4: Certain iridium-catalyzed reactions, like C-H borylation, can produce stoichiometric amounts of hydrogen gas, posing a safety risk at scale.[6]
-
Process Safety Management:
-
Monitoring: Implement in-situ monitoring to track hydrogen evolution.
-
Inerting: Ensure the reactor is properly inerted to prevent the formation of explosive mixtures.
-
Off-gassing: Design a safe off-gassing system to handle the evolved hydrogen.
-
Post-Reaction Work-up and Purification
Q5: How can I efficiently remove the iridium catalyst from my final product on a large scale?
A5: Catalyst removal is a critical step in pharmaceutical and fine chemical synthesis.
-
Precipitation and Filtration: In some cases, the catalyst can be precipitated and removed by filtration.
-
Adsorbent Treatment: Using adsorbents like activated carbon or silica (B1680970) gel can be effective for scavenging residual iridium.
-
Solvent Extraction: Liquid-liquid extraction can be used to separate the product from the catalyst.[7]
-
Immobilized Catalysts: For continuous processes, consider using an immobilized iridium catalyst to simplify separation.[8]
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Performance (Hypothetical Data)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1.0 | 12 | 95 | 98 |
| 0.5 | 24 | 92 | 98 |
| 0.1 | 48 | 85 | 97 |
| 0.05 | > 72 | 70 | 96 |
Table 2: Influence of Solvent on Reaction Rate and Selectivity (Hypothetical Data for Asymmetric Hydrogenation)
| Solvent | Relative Rate | Enantiomeric Excess (%) |
| Dichloromethane | 1.0 | 95 |
| Methanol | 1.5 | 98 |
| Toluene | 0.8 | 92 |
| Tetrahydrofuran | 1.2 | 96 |
Experimental Protocols
Protocol 1: Troubleshooting Catalyst Deactivation via Kinetic Profiling
Objective: To determine if catalyst deactivation is occurring during the reaction.
Methodology:
-
Set up the reaction on a laboratory scale under the intended scale-up conditions.
-
Take aliquots of the reaction mixture at regular time intervals (e.g., every hour).
-
Quench the reaction in each aliquot immediately.
-
Analyze the quenched aliquots by a suitable analytical method (e.g., HPLC, GC, NMR) to determine the concentration of the starting material, product, and any major byproducts.
-
Plot the concentration of the product versus time. A deviation from a smooth, continuous increase towards completion may indicate catalyst deactivation. For example, if the reaction rate slows down significantly or stops before full conversion, deactivation is likely.
Protocol 2: Screening for Optimal Solvent and Temperature
Objective: To identify the optimal solvent and temperature to improve reaction rate and selectivity.
Methodology:
-
Use a parallel reaction setup (e.g., a multi-well reaction block) to screen multiple conditions simultaneously.
-
In each well, place the substrate and catalyst.
-
Add a different solvent to each well from a pre-selected list of candidates with varying polarities (e.g., toluene, THF, 2-MeTHF, DCM, MeOH).
-
Set the reaction block to the desired initial temperature.
-
Run the reactions for a fixed period (e.g., 12 hours).
-
After the reaction time, quench all reactions.
-
Analyze each reaction mixture for conversion and selectivity (and enantioselectivity if applicable).
-
Repeat the experiment at different temperatures to find the optimal combination.
Visualizations
Caption: A logical workflow for troubleshooting and optimizing iridium-catalyzed reactions during scale-up.
Caption: Common deactivation pathways for homogeneous iridium catalysts.
References
- 1. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Metabolic Stability of the MK-7246 S-enantiomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in their experiments aimed at improving the metabolic stability of the MK-7246 S-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the potential metabolic liabilities of the MK-7246 S-enantiomer?
Based on its chemical structure, {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid, the MK-7246 S-enantiomer possesses several functional groups that may be susceptible to metabolic enzymes, primarily Cytochrome P450 (CYP) isoforms.[1][2][3][4] The key potential metabolic "soft spots" include:
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N-demethylation: The N-methyl group on the sulfonamide moiety is a likely site for oxidative N-dealkylation.
-
Aromatic Hydroxylation: The indole (B1671886) nucleus and the fluorophenyl ring can undergo hydroxylation.
-
Alicyclic Hydroxylation: The tetrahydropyridine (B1245486) ring is susceptible to oxidation at various positions.
-
Glucuronidation: The carboxylic acid group of the acetic acid side chain is a potential site for phase II conjugation with glucuronic acid.
Q2: What are the general strategies to improve the metabolic stability of the MK-7246 S-enantiomer?
Several strategies can be employed to mitigate the identified metabolic liabilities:
-
Blocking Metabolic Sites:
-
Deuteration: Replacing the hydrogen atoms on the N-methyl group with deuterium (B1214612) can strengthen the C-D bond, thereby slowing down the rate of N-demethylation.
-
Steric Hindrance: Introducing bulky groups near the metabolically labile positions can hinder enzyme access. For instance, modifying the groups adjacent to the N-methyl or on the indole ring.
-
-
Modulating Electronic Properties:
-
Introducing electron-withdrawing groups on the aromatic rings can deactivate them towards oxidative metabolism.
-
-
Bioisosteric Replacement:
-
Replacing the N-methyl group with a less metabolically susceptible bioisostere.
-
Modifying the acetic acid side chain to a group less prone to glucuronidation, such as a tetrazole.
-
Troubleshooting Guides
Problem 1: High in vitro clearance of the MK-7246 S-enantiomer is observed in liver microsome assays.
-
Possible Cause: Rapid oxidative metabolism by CYP enzymes in the microsomes.
-
Troubleshooting Steps:
-
Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed during the incubation. This will pinpoint the primary sites of metabolism.
-
CYP Reaction Phenotyping: Determine which specific CYP isoforms are responsible for the metabolism of the MK-7246 S-enantiomer using a panel of recombinant human CYP enzymes or specific chemical inhibitors.
-
Implement Stability-Enhancing Modifications: Based on the identified metabolic pathways, synthesize analogs with modifications designed to block or slow down these reactions (e.g., deuteration of the N-methyl group, introduction of electron-withdrawing groups on the aromatic rings).
-
Re-evaluate in vitro clearance: Test the newly synthesized analogs in the liver microsome assay to assess if the modifications have improved metabolic stability.
-
Problem 2: Poor oral bioavailability of the MK-7246 S-enantiomer is observed in animal models, despite acceptable in vitro metabolic stability.
-
Possible Cause:
-
Significant first-pass metabolism in the gut wall or liver that was not fully captured by the in vitro models.
-
Poor absorption due to physicochemical properties.
-
Efflux by transporters such as P-glycoprotein (P-gp).
-
Extensive phase II metabolism (e.g., glucuronidation) not prominent in microsomal assays.
-
-
Troubleshooting Steps:
-
Hepatocyte Stability Assay: Conduct metabolic stability studies in primary hepatocytes to get a more complete picture of both phase I and phase II metabolism.
-
Permeability and Efflux Assays: Use in vitro models like Caco-2 or MDCK cell monolayers to assess intestinal permeability and determine if the compound is a substrate for efflux transporters.
-
Investigate Glucuronidation: Incubate the MK-7246 S-enantiomer with liver microsomes fortified with UDPGA to specifically assess the potential for glucuronidation of the carboxylic acid moiety.
-
Prodrug Approach: Consider designing a prodrug of the carboxylic acid group to mask it from conjugation during first-pass metabolism.
-
Data Presentation
Table 1: In Vitro Metabolic Stability of MK-7246 S-enantiomer Analogs in Human Liver Microsomes
| Compound | Modification | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| MK-7246 S-enantiomer | - | 15 | 46.2 |
| Analog 1 | N-CD₃ | 45 | 15.4 |
| Analog 2 | Indole-5-F | 25 | 27.7 |
| Analog 3 | Tetrazole side chain | 18 | 38.5 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the test compound to the pre-warmed microsome mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing a cold stop solution (e.g., acetonitrile (B52724) with an internal standard) to quench the reaction.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (1 / microsomal protein concentration).
-
Visualizations
Caption: Postulated metabolic pathways of the MK-7246 S-enantiomer.
References
Refinement of radiolabeling protocols for [11C]MK-7246.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the radiolabeling of [¹¹C]MK-7246. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the radiosynthesis of [¹¹C]MK-7246.
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (RCY) | Suboptimal reaction conditions: Incorrect temperature, reaction time, or precursor amount. | - Ensure the reaction vial is heated to 110°C for 4 minutes.[1][2] - Verify the precursor amount; increasing the precursor from 0.5 mg to 1.0 mg has been shown to improve RCY.[1] - Confirm the efficient trapping of --INVALID-LINK-- in the reaction mixture. |
| Inefficient purification: Loss of product during HPLC purification or solid-phase extraction (SPE). | - An improved method using SPE for the removal of HPLC eluent and product formulation has been shown to significantly increase RCY compared to vortex evaporation.[1] | |
| Use of inappropriate base: The choice of base can negatively impact subsequent steps. | - It has been observed that using sodium hydride as the base in the methylation reaction can negatively affect the deprotection step, leading to side products.[1] Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a recommended alternative.[1][2] | |
| Low Radiochemical Purity (RP) | Radiolysis: Degradation of the final product due to high radioactivity. | - Add ascorbic acid (e.g., 20 mg predissolved in 0.5 mL of water) to the collected HPLC fraction to minimize radiolysis and improve purity.[1][2] |
| Incomplete deprotection: The protecting group is not fully removed. | - Ensure the deprotection step is carried out at 75°C for 4 minutes with the addition of 1 M NaOH.[1][2] | |
| Formation of side products: Undesired reactions occurring during synthesis. | - The use of sodium hydride as a base has been linked to the formation of side products; switching to DBU is advised.[1] | |
| Low Molar Activity | Presence of atmospheric CO₂: Contamination with non-radioactive carbon dioxide. | - Thoroughly flush the synthesis module with nitrogen gas before starting the synthesis to purge any atmospheric CO₂ from the tubing.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended precursor for the synthesis of [¹¹C]MK-7246?
A1: The recommended precursor is N-desmethyl-O-methyl MK-7246.[3][4]
Q2: What is the general radiosynthesis procedure for [¹¹C]MK-7246?
A2: The synthesis involves the methylation of the precursor, N-desmethyl-O-methyl MK-7246, with --INVALID-LINK-- followed by a hydrolysis (deprotection) step to yield [¹¹C]MK-7246.[3][4]
Q3: How can I improve the radiochemical yield of my synthesis?
A3: Several factors can improve the radiochemical yield. Increasing the amount of precursor from 0.5 mg to 1.0 mg has been shown to increase the yield.[1] Additionally, optimizing the purification method by using solid-phase extraction (SPE) instead of vortex evaporation for eluent removal can significantly enhance the yield.[1]
Q4: My final product shows low radiochemical purity. What could be the cause and how can I fix it?
A4: Low radiochemical purity is often due to radiolysis, especially with higher amounts of radioactivity. The addition of ascorbic acid to the formulated product can prevent this degradation.[1][2] Incomplete deprotection or the formation of side products due to the choice of base (e.g., sodium hydride) can also be a cause.[1] Ensure proper deprotection conditions and consider using DBU as the base.[1][2]
Q5: What are the typical quality control parameters for [¹¹C]MK-7246?
A5: Key quality control parameters include radiochemical purity, molar activity, and total radioactivity. For preclinical studies, a radiochemical purity of over 90% is generally expected.[3][4]
Experimental Protocols
Detailed Radiosynthesis of [¹¹C]MK-7246
This protocol is based on an improved synthesis method.[1][2]
-
Preparation of [¹¹C]Methyl Iodide: --INVALID-LINK-- is produced via the ¹⁴N(p,α)¹¹C nuclear reaction and converted to --INVALID-LINK-- using standard methods.
-
Methylation Reaction:
-
The formed --INVALID-LINK-- is transferred with nitrogen gas (10 mL/min) over a column of phosphorous pentoxide and Ascarite into a reaction vial.
-
The reaction vial contains 1 mg of N-desmethyl-O-methyl MK-7246 precursor and 1 μL of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in 200 μL of dimethylformamide (DMF).
-
The vial is heated at 110°C for 4 minutes, with shaking once per minute.
-
-
Deprotection:
-
200 μL of 1 M NaOH is added to the reaction vial.
-
The mixture is heated at 75°C for 4 minutes.
-
-
Neutralization and Purification:
-
After cooling, the reaction mixture is neutralized with 400 μL of 1.0 M HCl.
-
The mixture is then injected into a preparative HPLC system for purification.
-
-
Formulation:
-
The HPLC fraction containing [¹¹C]MK-7246 is collected.
-
To prevent radiolysis, 20 mg of ascorbic acid predissolved in 0.5 mL of water is added to the collected fraction.[1]
-
The solvent is removed using solid-phase extraction (SPE).
-
Data Summary
Table 1: Impact of Precursor Amount on Radiosynthesis of [¹¹C]MK-7246[1]
| Precursor Amount (mg) | Radioactivity at EOS (MBq) | Radiochemical Yield (RCY) (%) | Radiochemical Purity (RP) (%) |
| 1.0 | 800 ± 152 | 16 ± 2 | 85 ± 4 (without ascorbic acid) |
| 1.0 | - | - | 92 (with ascorbic acid) |
| 0.5 | 522 ± 89 | 9 ± 2 | - |
EOS: End of Synthesis
Table 2: Comparison of Initial and Improved Synthesis Methods[1][3]
| Parameter | Initial Method | Improved Method |
| Radioactivity (MBq) | 270 ± 120 | 800 ± 152 |
| Radiochemical Purity (%) | 93 ± 2 | >92 |
| Molar Activity (GBq/µmol) | ~100 | ~500 |
| Key Improvement | - | Change from vortex evaporation to SPE for purification; addition of ascorbic acid; use of DBU instead of NaH. |
Visualizations
Caption: Workflow for the radiolabeling of [¹¹C]MK-7246.
Caption: Troubleshooting flowchart for [¹¹C]MK-7246 synthesis.
Caption: Simplified mechanism of [¹¹C]MK-7246 as a GPR44 antagonist.
References
Technical Support Center: Optimization of MK-7246 Binding Assays at the CRTH2 Receptor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MK-7246 in CRTH2 receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MK-7246 at the CRTH2 receptor?
MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] By binding to CRTH2, MK-7246 blocks the downstream signaling cascade initiated by the natural ligand, Prostaglandin (B15479496) D2 (PGD2). This antagonism inhibits inflammatory responses mediated by Th2 cells, eosinophils, and basophils.[1]
Q2: What type of binding assay is most suitable for characterizing the interaction of MK-7246 with the CRTH2 receptor?
A competitive radioligand binding assay is a robust method for determining the binding affinity (Ki) of MK-7246.[3] This assay involves competing the unlabeled MK-7246 against a radiolabeled ligand that binds to the CRTH2 receptor, such as [³H]PGD2. Saturation binding assays can be used to determine the density of CRTH2 receptors (Bmax) in the membrane preparation and the dissociation constant (Kd) of the radioligand.[3]
Q3: What are the key reagents and materials required for an MK-7246 CRTH2 binding assay?
Key components include:
-
CRTH2-expressing membranes: Typically prepared from recombinant cell lines like HEK293, CHO, or HEK293T stably expressing the human CRTH2 receptor.[4][5][6]
-
Radioligand: [³H]Prostaglandin D2 ([³H]PGD2) is a commonly used radioligand.[4][5]
-
Unlabeled Ligand: MK-7246 for competition assays.
-
Assay Buffer: A buffered solution to maintain pH and ionic strength, often containing divalent cations.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Q4: What is the expected binding affinity of MK-7246 for the CRTH2 receptor?
MK-7246 exhibits high affinity for the human CRTH2 receptor.[1] While specific Ki values from various studies may differ slightly based on experimental conditions, it is a potent antagonist.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high.[7] 2. Insufficient blocking of non-specific sites. 3. Inadequate washing of filters.[7] 4. Hydrophobic interactions of the radioligand or test compound with the filter or plate. | 1. Use a radioligand concentration at or below its Kd. 2. Add bovine serum albumin (BSA) (e.g., 0.1-1%) to the assay buffer.[4] Pre-treat glass fiber filters with polyethyleneimine (PEI).[8] 3. Increase the volume and number of washes with ice-cold wash buffer.[8] 4. Consider using a different type of filter plate or adding a detergent like Tween-20 to the wash buffer at a low concentration. |
| Low Specific Binding Signal | 1. Low receptor expression in the membrane preparation. 2. Degraded radioligand or receptor. 3. Suboptimal assay conditions (pH, ionic strength, temperature).[9] 4. Insufficient incubation time to reach equilibrium.[5] | 1. Verify receptor expression levels via Western blot or by using a positive control with known high expression. Prepare new membrane batches from a well-validated cell line.[6] 2. Use fresh, properly stored radioligand and membrane preparations. Avoid repeated freeze-thaw cycles of membranes.[10] 3. Optimize the assay buffer composition. A common starting point is a HEPES-based buffer at pH 7.4 with MgCl₂ and MnCl₂.[4][5] 4. Perform a time-course experiment to determine the time required to reach binding equilibrium. For CRTH2 with [³H]PGD2, equilibrium is typically reached within 50-60 minutes at room temperature.[5] |
| Poor Reproducibility Between Replicates | 1. Inconsistent pipetting or dispensing of reagents. 2. Inhomogeneous membrane suspension. 3. Temperature fluctuations during incubation. 4. Inconsistent washing procedure. | 1. Use calibrated pipettes and ensure proper mixing of all solutions before dispensing. 2. Vortex the membrane stock gently before aliquoting and keep it on ice. 3. Use a temperature-controlled incubator or water bath for the incubation step. 4. Automate the washing step if possible, or ensure consistent timing and volume for each wash. |
| Inconsistent Ki Values for MK-7246 | 1. Incorrect Kd value of the radioligand used in the Cheng-Prusoff equation. 2. Radioligand depletion (more than 10% of the radioligand is bound). 3. The assay has not reached equilibrium. | 1. Determine the Kd of the radioligand under your specific experimental conditions through a saturation binding experiment. 2. Reduce the amount of membrane protein per well to ensure that the total binding is less than 10% of the total radioligand added.[9] 3. Ensure the incubation time is sufficient for both the radioligand and the competitor to reach equilibrium. |
Quantitative Data Summary
Table 1: Binding Affinity of Ligands at the Human CRTH2 Receptor
| Ligand | Parameter | Value (nM) | Cell Line | Radioligand |
| [³H]PGD₂ | Kd (High Affinity) | 2.5 ± 1.1 | HEK293(EBNA) | [³H]PGD₂ |
| [³H]PGD₂ | Kd (Low Affinity) | 109 ± 68.4 | HEK293(EBNA) | [³H]PGD₂ |
| PGD₂ | Ki | 2.4 ± 0.2 | HEK-hCRTH2 | [³H]PGD₂ |
| 13,14-dihydro-15-keto PGD₂ | Ki | ~160 | Whole Cell Assay | [³H]PGD₂ |
| Indomethacin | Ki | ~20 | HEK-hCRTH2 | [³H]PGD₂ |
Data compiled from multiple sources.[5][11] Conditions may vary between studies.
Experimental Protocols
Protocol 1: Membrane Preparation from CRTH2-Expressing Cells
This protocol is adapted from methods used for HEK293 cells stably expressing the CRTH2 receptor.[4][5][6]
-
Cell Culture: Grow HEK293-hCRTH2 cells to confluence in appropriate culture flasks.
-
Cell Harvest: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and detach them using a non-enzymatic cell dissociation buffer or by gentle scraping.
-
Centrifugation: Pellet the cells by centrifugation at 500 x g for 10 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by passing it through a fine-gauge needle.
-
High-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 150,000 x g for 30-60 minutes at 4°C to pellet the membranes.[4]
-
Final Resuspension: Discard the supernatant and resuspend the membrane pellet in a suitable storage buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA).[4]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.[10]
Protocol 2: Competitive Radioligand Binding Assay for MK-7246
This protocol describes a competition binding assay using [³H]PGD₂ as the radioligand.
-
Assay Buffer Preparation: Prepare the binding buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM EDTA, 5 mM MgCl₂, 5 mM MnCl₂, 0.1% (w/v) BSA).[4]
-
Reagent Preparation:
-
Assay Plate Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Serial dilutions of MK-7246 (for competition curve) or buffer/unlabeled PGD₂ (for total and non-specific binding, respectively).
-
[³H]PGD₂ solution.
-
CRTH2 membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[4][5]
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., pre-soaked in 0.3% PEI). Wash the filters multiple times with ice-cold wash buffer (e.g., 10 mM HEPES/KOH, pH 7.4).[5][8]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of excess unlabeled PGD₂) from total binding (counts with no competitor).
-
Plot the specific binding as a function of the log concentration of MK-7246.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value for MK-7246 using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. swordbio.com [swordbio.com]
- 10. ChemiSCREEN CRTH2膜制剂 Human CRTH2 / DP2 / GPR44 GPCR membrane preparation for Radioligand binding Assays & GTPgammaS binding. | Sigma-Aldrich [sigmaaldrich.com]
- 11. The problems and pitfalls of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing racemization during the synthesis and purification of MK-7246.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis and purification of MK-7246.
Frequently Asked Questions (FAQs)
Q1: What is MK-7246 and why is its stereochemistry important?
MK-7246 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2).[1][2] Its therapeutic activity is dependent on a specific three-dimensional arrangement of atoms, known as its stereochemistry. The desired enantiomer, ((7R)-7-(((4-fluorophenyl)sulfonyl)(methyl)amino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid, is responsible for the pharmacological effect.[1][3] The other enantiomer may be inactive or could potentially have different, undesirable effects. Therefore, controlling and maintaining the correct stereochemistry throughout the synthesis and purification process is critical.
Q2: What are the primary mechanisms of racemization that can occur during organic synthesis?
Racemization is the process by which a single enantiomer is converted into a mixture of both enantiomers. In the context of peptide and amide bond formation, two common pathways for racemization are:
-
Direct Enolization: A base can remove a proton from the chiral center, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.
-
Oxazolone (B7731731) Formation: In reactions involving N-acyl amino acids, the activated carboxylic acid can cyclize to form an oxazolone intermediate. The proton at the chiral center of the oxazolone is acidic and can be easily removed by a base, leading to racemization. Subsequent reaction with an amine will yield a racemic product.[4][5]
While MK-7246 is not a peptide, similar principles of base-mediated proton abstraction from a chiral carbon can apply, especially if there are acidic protons adjacent to activating groups.
Q3: What are the key steps in the synthesis of MK-7246 where stereochemical integrity is established?
Published synthetic routes for MK-7246 have utilized advanced catalytic methods to establish the crucial stereocenter with high enantioselectivity.[3][6] These include:
-
Iridium-catalyzed intramolecular N-H insertion: This method can create the chiral amine center in a highly controlled manner.
-
Transaminase biocatalysis: This enzymatic approach converts a ketone precursor to the desired chiral amine with excellent enantioselectivity.[3][6]
These steps are designed to produce the desired (R)-enantiomer in high enantiomeric excess. Therefore, the focus for minimizing racemization often shifts to the subsequent chemical transformations and purification steps.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity During Amide Bond Formation or Similar Coupling Reactions
Question: I am performing a coupling reaction to modify the carboxylic acid moiety of MK-7246 and I am observing a decrease in enantiomeric excess (% ee). What could be the cause and how can I prevent it?
Possible Causes and Solutions:
| Factor | Potential Issue | Recommended Action |
| Coupling Reagents | Certain coupling reagents can promote the formation of side products or intermediates that are prone to racemization. | Opt for coupling reagents known for low racemization potential, such as those based on carbodiimides with additives like HOBt or OxymaPure, or phosphonium/uronium salts like HATU or HBTU. |
| Base | The presence of a strong or sterically hindered base can facilitate the abstraction of the alpha-proton to the carbonyl group, leading to racemization. | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid excess base and stronger bases if possible. Consider running the reaction in the absence of a base if the coupling agent allows. |
| Solvent | The polarity of the solvent can influence the rate of racemization. | Solvents with lower polarity may help to suppress racemization.[7] Consider switching from highly polar solvents like DMF to alternatives such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) if the reaction chemistry allows. |
| Temperature | Higher reaction temperatures can increase the rate of racemization. | Perform the coupling reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature is a good practice. |
Experimental Protocol: Low-Racemization Amide Coupling
-
Preparation: Dissolve MK-7246 (1 equivalent) and the amine coupling partner (1.1 equivalents) in anhydrous DCM at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add a solution of HATU (1.1 equivalents) and DIPEA (1.5 equivalents) in DCM dropwise to the reaction mixture at 0°C.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Analysis: Analyze the enantiomeric excess of the product using chiral HPLC or SFC.
Logical Workflow for Troubleshooting Coupling-Related Racemization
References
- 1. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonist MK-7246: a synthetic evolution from discovery through development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the MK-7246 Manufacturing Process
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the cost-effectiveness of the MK-7246 manufacturing process. The content herein is based on established principles of chemical process optimization and addresses hypothetical challenges related to the known synthetic strategies for MK-7246, such as the use of biocatalysis and advanced transition-metal catalysis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of cost in the MK-7246 manufacturing process?
A1: The primary cost drivers are typically associated with raw materials, particularly the advanced intermediates and the specialized catalysts required for key transformations. Specifically, the cost can be attributed to:
-
Iridium Catalyst: The catalyst used for the intramolecular N-H insertion step is a precious metal catalyst, which can be a significant cost factor.
-
Biocatalyst (Transaminase): The cost of the transaminase enzyme, its cofactor (e.g., pyridoxal (B1214274) 5'-phosphate), and any required stabilizing agents can be substantial.
-
Starting Materials: The synthesis of complex starting materials and reagents can contribute significantly to the overall cost.
-
Solvent and Waste Management: The large volumes of solvents used in synthesis and purification, along with the cost of treating waste streams, are major operational expenses.[4][5]
Q2: How can we improve the cost-effectiveness of the iridium-catalyzed N-H insertion step?
A2: Improving the cost-effectiveness of this key step involves several strategies:
-
Catalyst Loading: Optimizing the catalyst loading to the lowest effective concentration without compromising yield or reaction time is crucial.
-
Catalyst Recycling: Developing a protocol to recover and recycle the iridium catalyst from the reaction mixture can dramatically reduce costs.
-
Ligand Optimization: Screening for alternative, less expensive ligands for the iridium catalyst that maintain or improve catalytic activity could yield significant savings.
Q3: What are the key considerations for optimizing the transaminase step?
A3: The enzymatic conversion of the ketone intermediate to the chiral amine is a critical, cost-saving step.[1][2][3] Optimization should focus on:
-
Enzyme Stability: Ensuring the operational stability of the transaminase enzyme over the course of the reaction is vital. This can be influenced by temperature, pH, and the presence of co-solvents.
-
Cofactor Regeneration: Implementing an efficient in-situ cofactor regeneration system is essential to minimize the amount of expensive cofactor required.
-
Enzyme Loading: Similar to the iridium catalyst, minimizing the enzyme loading while maintaining high enantioselectivity and conversion is a key goal.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield in the Iridium-Catalyzed N-H Insertion
Q: We are observing inconsistent yields (ranging from 60-85%) in the iridium-catalyzed intramolecular N-H insertion step. What are the potential causes and how can we troubleshoot this?
A: Inconsistent yields in a transition-metal catalyzed reaction often point to issues with reagents, catalysts, or reaction conditions.[6]
Potential Causes & Solutions:
-
Catalyst Activity: The iridium catalyst may be degrading or poisoned.
-
Troubleshooting:
-
Catalyst Quality: Ensure the catalyst is from a reputable supplier and stored under appropriate inert conditions. Run a small-scale control reaction with a fresh batch of catalyst.
-
Substrate Purity: The substrate may contain impurities that act as catalyst poisons (e.g., sulfur or phosphine-containing compounds). Re-purify the starting material and re-run the reaction.
-
-
-
Atmospheric Control: The reaction may be sensitive to oxygen or moisture.
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are rigorously degassed.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
-
-
Reaction Parameters: Variations in temperature or mixing can affect the reaction outcome.[4][6]
-
Troubleshooting:
-
Temperature Control: Calibrate the heating mantle and temperature probes to ensure accurate and consistent reaction temperatures.
-
Mixing Efficiency: Ensure the stirring rate is consistent between batches, as poor mixing can lead to localized concentration gradients and side reactions.
-
-
Issue 2: Poor Enantioselectivity in the Transaminase Step
Q: The enantiomeric excess (e.e.) of the desired amine from the transaminase step has dropped from >99% to around 95%. What could be causing this decline?
A: A drop in enantioselectivity in a biocatalytic reaction often points to issues with the enzyme's environment or the substrate itself.
Potential Causes & Solutions:
-
Enzyme Denaturation: The enzyme may be partially denaturing due to suboptimal conditions.
-
Troubleshooting:
-
pH and Temperature: Verify that the pH of the buffer and the reaction temperature are within the optimal range for the specific transaminase being used.
-
Co-solvent Effects: If a co-solvent is used to improve substrate solubility, ensure its concentration is not exceeding the enzyme's tolerance.
-
-
-
Substrate Inhibition: High concentrations of the ketone substrate or the amine product can sometimes inhibit or alter the enzyme's activity.
-
Troubleshooting:
-
Substrate Feeding: Implement a substrate-fed batch strategy to maintain a low, steady concentration of the ketone in the reaction mixture.
-
-
-
Cofactor Limitation: Insufficient levels of the pyridoxal 5'-phosphate (PLP) cofactor can impact enzyme performance.
-
Troubleshooting:
-
Cofactor Concentration: Ensure the correct concentration of PLP is being added.
-
Regeneration System: Verify that the cofactor regeneration system (e.g., using an amino donor like isopropylamine) is functioning efficiently.
-
-
Data Presentation
Table 1: Hypothetical Comparison of Iridium Catalysts for N-H Insertion Step
| Catalyst ID | Supplier | Loading (mol%) | Avg. Yield (%) | Cost (€/g) | Process Cost Index* |
| Ir-Cat-01 | Supplier A | 0.5 | 85 | 1200 | 70.6 |
| Ir-Cat-02 | Supplier B | 0.5 | 82 | 1100 | 67.1 |
| Ir-Cat-03 | Supplier A | 0.25 | 84 | 1200 | 35.7 |
| Ir-Cat-04 | Supplier C | 0.5 | 75 | 950 | 63.3 |
*Process Cost Index is a relative value calculated as (Loading % * Cost per gram) / Yield %
Table 2: Hypothetical Effect of Co-Solvent on Transaminase Performance
| Co-Solvent | Concentration (v/v %) | Conversion (%) | Enantiomeric Excess (e.e. %) |
| None | 0 | 98 | >99 |
| DMSO | 5 | >99 | >99 |
| DMSO | 10 | 95 | 98 |
| Methanol | 5 | 90 | 97 |
| Isopropanol | 5 | 92 | 98 |
Experimental Protocols
Protocol 1: Screening for Optimal Iridium Catalyst Loading
Objective: To determine the minimum catalyst loading required to achieve >80% yield in the N-H insertion step within 12 hours.
Methodology:
-
Setup: Prepare five identical 100 mL three-neck flasks, each equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: To each flask, add the sulfoxonium ylide precursor (1.0 eq) and anhydrous toluene (B28343) (50 mL).
-
Catalyst Addition: Add the iridium catalyst (Ir-Cat-03) in varying amounts to each flask:
-
Flask 1: 0.5 mol%
-
Flask 2: 0.4 mol%
-
Flask 3: 0.3 mol%
-
Flask 4: 0.2 mol%
-
Flask 5: 0.1 mol%
-
-
Reaction: Heat the reaction mixtures to 110°C and monitor the reaction progress by HPLC at 2, 4, 8, and 12 hours.
-
Analysis: After 12 hours, quench the reactions and determine the yield of the cyclized product by quantitative NMR or HPLC with an internal standard.
Protocol 2: Evaluating Transaminase Stability in the Presence of Co-solvents
Objective: To assess the impact of different co-solvents on the conversion and enantioselectivity of the transaminase step.
Methodology:
-
Setup: In a temperature-controlled shaker, prepare five 50 mL reaction vessels.
-
Reagents: To each vessel, add phosphate (B84403) buffer (pH 7.5), the ketone substrate (1.0 eq), the transaminase enzyme, pyridoxal 5'-phosphate (PLP), and the amino donor (e.g., isopropylamine).
-
Co-solvent Addition: Add a different co-solvent to four of the vessels:
-
Vessel 1: No co-solvent (control)
-
Vessel 2: 5% v/v DMSO
-
Vessel 3: 10% v/v DMSO
-
Vessel 4: 5% v/v Methanol
-
Vessel 5: 5% v/v Isopropanol
-
-
Reaction: Incubate the reactions at 30°C with shaking for 24 hours.
-
Analysis: Quench the reactions and analyze the samples by chiral HPLC to determine the percent conversion and the enantiomeric excess of the amine product.
Visualizations
Caption: Root cause analysis for low yield in the Ir-catalyzed N-H insertion.
Caption: Workflow for optimizing the transaminase biocatalytic step.
Caption: Troubleshooting pathway for final product purification failure.
References
- 1. CRTH2 antagonist MK-7246: a synthetic evolution from discovery through development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 5. pharmanow.live [pharmanow.live]
- 6. neulandlabs.com [neulandlabs.com]
Technical Support Center: Enhancing the Purity of MK-7246 S Enantiomer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the enantiomeric purity of the MK-7246 S enantiomer from racemic mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving a racemic mixture of MK-7246?
A1: The most common methods for chiral resolution include diastereomeric salt formation, chiral chromatography (such as HPLC and SFC), and enzymatic resolution.[1][2][3] The choice of method depends on factors like scale, desired purity, cost, and the physicochemical properties of the enantiomers.
Q2: What is diastereomeric salt formation and when is it a suitable method?
A2: Diastereomeric salt formation involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[1][4] These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[4] This method is often suitable for larger scale purifications where cost is a significant consideration.[5]
Q3: What should I consider when selecting a chiral resolving agent for diastereomeric salt formation?
A3: The selection of a chiral resolving agent is crucial and often requires screening.[1][5] Key considerations include the acidity or basicity of your compound and the resolving agent, the potential for strong ionic interactions, and the commercial availability and cost of the resolving agent. Common resolving agents for acidic compounds like MK-7246 (which contains a carboxylic acid moiety) are chiral amines.[1][6]
Q4: What is the principle behind chiral chromatography?
A4: Chiral chromatography separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[7][8] The CSP creates a chiral environment where one enantiomer forms a more stable transient complex than the other, leading to different retention times and thus separation.[9]
Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) over High-Performance Liquid Chromatography (HPLC) for chiral separations?
A5: Preparative SFC can offer several advantages over HPLC for chiral separations, including higher throughput, reduced solvent consumption, and faster run times, making it a more environmentally friendly and potentially cost-effective option for larger scale purifications.[5][]
Q6: Can enzymatic resolution be used for MK-7246?
A6: Enzymatic kinetic resolution is a viable method where an enzyme, typically a lipase (B570770) or esterase, selectively catalyzes a reaction with one enantiomer, leaving the other unreacted.[11] This can be a highly selective method, often providing high enantiomeric excess (e.e.).[11] The feasibility for MK-7246 would depend on identifying a suitable enzyme and reaction conditions.
Troubleshooting Guides
Diastereomeric Salt Formation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no crystallization of diastereomeric salts. | - Inappropriate solvent system.- Suboptimal temperature.- Supersaturation not achieved. | - Screen a variety of solvents and solvent mixtures with different polarities.[5]- Experiment with different cooling rates and final temperatures.- Try adding anti-solvents to induce precipitation.- Use seed crystals if available. |
| Low diastereomeric excess (d.e.) after crystallization. | - Co-precipitation of the more soluble diastereomer.- Insufficient difference in solubility between the diastereomers. | - Optimize the solvent system to maximize the solubility difference.[5]- Perform multiple recrystallization steps.- Ensure slow cooling to allow for selective crystallization. |
| Low recovery of the desired enantiomer. | - The desired diastereomeric salt is too soluble in the chosen solvent.- Incomplete salt formation. | - Select a solvent system where the desired salt has very low solubility.[5]- Adjust the stoichiometry of the resolving agent.[5]- Analyze the mother liquor to quantify the amount of lost product. |
Chiral Chromatography (HPLC/SFC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers. | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, protein-based).[12]- Vary the mobile phase composition, including the ratio of organic modifiers and the use of additives.[12]- For basic compounds, adding a small amount of a basic additive like diethylamine (B46881) (DEA) can improve peak shape and resolution.[12] |
| Poor peak shape (tailing or fronting). | - Undesirable interactions between the analyte and the stationary phase.- Column overload. | - Add mobile phase additives (acidic or basic) to minimize secondary interactions.[12]- Reduce the sample concentration or injection volume.- Ensure the sample is fully dissolved in the mobile phase. |
| Loss of resolution over time. | - Column contamination.- Degradation of the stationary phase. | - Flush the column with a strong, compatible solvent.[13]- Use a guard column to protect the analytical column.- Ensure the mobile phase is filtered and degassed. |
Data Presentation: Comparison of Chiral Resolution Methods
| Method | Principle | Typical Scale | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different solubilities.[1][4] | Lab to Industrial | - Cost-effective for large scale.- Well-established technique. | - Requires a suitable resolving agent.- Can be time-consuming to optimize.- At least 50% of the material is discarded in each step without a racemization/recycle process.[1] |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase.[7] | Analytical to Preparative | - High resolution and purity achievable.- Applicable to a wide range of compounds.- Direct separation without derivatization. | - High cost of chiral stationary phases and solvents.- Method development can be extensive.- Lower throughput for preparative scale compared to crystallization. |
| Enzymatic Resolution | Selective reaction of one enantiomer catalyzed by an enzyme.[11] | Lab to Industrial | - High enantioselectivity.- Mild reaction conditions.- Environmentally friendly (green chemistry). | - Requires screening for a suitable enzyme.- Enzyme cost and stability can be a concern.- Limited to 50% yield for the unreacted enantiomer without a racemization step. |
Experimental Protocols
Protocol: Diastereomeric Salt Resolution of Racemic MK-7246
This protocol is a generalized procedure and requires optimization for MK-7246.
Objective: To separate the S-enantiomer of MK-7246 from a racemic mixture via diastereomeric salt formation.
Materials:
-
Racemic MK-7246
-
Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or another suitable chiral amine)
-
Screening solvents (e.g., methanol, ethanol, isopropanol (B130326), acetonitrile, ethyl acetate, and mixtures thereof)
-
Filtration apparatus
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess (e.e.) analysis
Procedure:
-
Screening for Optimal Resolving Agent and Solvent:
-
In separate small-scale experiments, dissolve racemic MK-7246 and a stoichiometric equivalent of different chiral resolving agents in various solvent systems.
-
Heat the mixtures to ensure complete dissolution, then allow them to cool slowly to room temperature and then further cool in an ice bath.
-
Observe the formation of precipitates. Isolate the solid by filtration and analyze the enantiomeric excess of the salt and the mother liquor by chiral HPLC. The goal is to find a combination that gives a high diastereomeric excess in the crystalline solid.[5]
-
-
Preparative Scale Resolution:
-
Dissolve racemic MK-7246 in the optimized solvent system at an elevated temperature.
-
Add the selected chiral resolving agent (typically 0.5 to 1.0 equivalents).
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Isolate the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Acid:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with an acid (e.g., HCl) to protonate the carboxylic acid of MK-7246 and the resolving agent.
-
Separate the organic layer, which now contains the enriched enantiomer of MK-7246.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the S-MK-7246 enriched product.
-
-
Purity Analysis:
-
Determine the enantiomeric excess of the final product using a validated chiral HPLC method.
-
Protocol: Chiral HPLC/SFC Method Development for MK-7246
Objective: To develop a chiral chromatographic method for the analytical and preparative separation of MK-7246 enantiomers.
Materials:
-
Racemic MK-7246
-
A selection of chiral columns (e.g., Chiralpak IA, IB, IC, etc.)
-
HPLC or SFC grade solvents (e.g., hexane (B92381), isopropanol, ethanol, methanol, acetonitrile)
-
Mobile phase additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))
-
HPLC or SFC system with a UV detector
Procedure:
-
Column and Mobile Phase Screening:
-
Prepare a stock solution of racemic MK-7246 in a suitable solvent.
-
Screen different chiral columns with a range of mobile phases. A common starting point for normal phase chromatography is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).[12]
-
For each column, run a gradient of the organic modifier to determine the approximate retention time.
-
Run isocratic methods with varying percentages of the organic modifier to optimize the resolution.
-
If peak shape is poor, add a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase.[12]
-
-
Method Optimization:
-
Once partial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize run time.
-
-
Preparative Separation:
-
Scale up the optimized analytical method to a preparative column with the same stationary phase.
-
Increase the injection volume and sample concentration, ensuring that the resolution is not compromised.
-
Collect the fractions corresponding to each enantiomer.
-
Combine the fractions containing the desired S-enantiomer and evaporate the solvent to obtain the purified product.
-
-
Purity Analysis:
-
Analyze the collected fractions using the developed analytical chiral HPLC/SFC method to determine the enantiomeric excess.
-
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Chiral Chromatography Separation.
Caption: Troubleshooting Logic for Low Enantiomeric Excess.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 11. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Analysis of MK-7246 and Ramatroban in Inflammatory Pathways
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the selective CRTH2 antagonist MK-7246 and the dual TP/CRTH2 antagonist ramatroban (B1678793). This analysis is supported by a review of available preclinical and clinical data, detailed experimental protocols, and visualization of the associated signaling pathways.
A key distinction in this comparison is the stereochemistry of MK-7246. While the initial inquiry specified the "S enantiomer" of MK-7246, the available scientific literature predominantly identifies the active and studied form as the (R)-enantiomer, referred to simply as MK-7246. This guide will therefore focus on the comparison of ramatroban with MK-7246, the (R)-enantiomer.
Mechanism of Action: A Tale of Two Antagonists
Ramatroban distinguishes itself as a dual antagonist, targeting both the thromboxane (B8750289) A2 (TP) receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] This dual action allows it to inhibit two distinct pro-inflammatory pathways. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, while PGD2, acting through CRTH2, mediates the activation and migration of key allergic inflammatory cells like eosinophils and Th2 lymphocytes.[3][4]
In contrast, MK-7246 is a potent and highly selective antagonist of the CRTH2 receptor.[5] Its mechanism is focused on blocking the effects of PGD2 on Th2 cells, eosinophils, and basophils, which are crucial mediators of allergic inflammation.[4][6]
Efficacy Data: Preclinical and Clinical Findings
MK-7246: Preclinical Efficacy in an Asthma Model
A key study evaluated the efficacy of MK-7246 in a sheep model of asthma, demonstrating its ability to significantly block antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness.[5]
Table 1: Efficacy of MK-7246 in a Sheep Model of Asthma [5]
| Parameter | Vehicle Control | MK-7246 (1 mg/kg, i.v.) | % Inhibition |
| Late-Phase Bronchoconstriction (AUC) | 10.3 ± 2.1 | 3.2 ± 1.1 | 69% |
| Airway Hyper-responsiveness (PC400) | 3.8 ± 0.9 | 10.2 ± 2.5 | - |
*p < 0.05 compared with vehicle control. AUC, Area Under the Curve; PC400, provocative concentration of carbachol (B1668302) causing a 400% increase in lung resistance.
Ramatroban: Clinical Efficacy in Allergic Rhinitis
Ramatroban has been approved and used in Japan for the treatment of allergic rhinitis.[7] Clinical trials have demonstrated its effectiveness in improving symptoms, particularly nasal obstruction.[8][9]
Table 2: Efficacy of Ramatroban in Patients with Perennial Allergic Rhinitis [8][9]
| Study | N | Treatment | Primary Endpoint | Result |
| Terada et al. (1998) | 10 | Ramatroban 150 mg/day for 4 weeks | Change in Nasal Cavity Volume after Allergen Challenge | Significant inhibition of decrease in nasal volume post-challenge |
| Clinical Trial Data | 279 | Ramatroban 75 mg b.i.d. | Final Overall Improvement | 66.7% improvement |
| Dose-Response Study | 59 | Ramatroban | Final Overall Improvement (nasal congestion) | 72.7% improvement |
Experimental Protocols
MK-7246: Sheep Model of Allergic Asthma[5]
-
Animal Model: Adult female Suffolk cross sheep, naturally allergic to Ascaris suum antigen.
-
Study Design: A randomized, crossover study design was used.
-
Procedure:
-
Conscious sheep were restrained, and baseline lung resistance was measured.
-
Animals were challenged with an aerosolized solution of Ascaris suum antigen.
-
MK-7246 (1 mg/kg) or vehicle was administered intravenously 1 hour before antigen challenge.
-
Lung resistance was measured for 8 hours after the challenge to assess the early and late asthmatic responses.
-
Airway hyper-responsiveness to carbachol was measured 24 hours after antigen challenge.
-
-
Data Analysis: The area under the time-response curve (AUC) for the late asthmatic response and the provocative concentration of carbachol causing a 400% increase in lung resistance (PC400) were calculated.
Ramatroban: Clinical Trial in Perennial Allergic Rhinitis[8][9]
-
Patient Population: Patients with a history of perennial allergic rhinitis and a positive skin test to house dust mite antigen.
-
Study Design: A double-blind, placebo-controlled, parallel-group study.
-
Procedure:
-
Patients were randomly assigned to receive ramatroban (75 mg twice daily) or placebo for 4 weeks.
-
Nasal allergen challenge with house dust mite extract was performed before and after the treatment period.
-
Nasal symptoms (sneezing, rhinorrhea, and nasal obstruction) were scored by patients daily.
-
Nasal cavity volume and minimum cross-sectional area were measured by acoustic rhinometry before and after allergen challenge.
-
-
Data Analysis: Changes in symptom scores and objective measures of nasal patency were compared between the ramatroban and placebo groups.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Caption: Ramatroban's dual antagonism of CRTH2 and TP receptors.
Caption: MK-7246's selective antagonism of the CRTH2 receptor.
Caption: Experimental workflow for preclinical evaluation in a sheep asthma model.
Conclusion
Both MK-7246 and ramatroban demonstrate significant efficacy in relevant models of allergic inflammation. Ramatroban's dual antagonism of TP and CRTH2 receptors offers a broader mechanism of action, which has translated to clinical efficacy in allergic rhinitis. MK-7246, as a selective CRTH2 antagonist, shows potent activity in a preclinical asthma model, highlighting the importance of the PGD2-CRTH2 axis in airway inflammation. The choice between a dual and a selective antagonist would likely depend on the specific inflammatory condition and the relative contributions of the TP and CRTH2 pathways to its pathophysiology. Further head-to-head clinical trials are warranted to definitively compare the therapeutic efficacy of these two compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 5. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of ramatroban (BAY u 3405), a thromboxane A2 receptor antagonist, on nasal cavity volume and minimum cross-sectional area and nasal mucosal hemodynamics after nasal mucosal allergen challenge in patients with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MK-7246 S Enantiomer and Fevipiprant in CRTH2 Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent CRTH2 antagonists: the S enantiomer of MK-7246 and fevipiprant (B1672611). This analysis is supported by experimental data on their binding affinities and functional potencies, alongside detailed methodologies of the key experiments cited.
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2), is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma. Upon activation by its endogenous ligand, prostaglandin D2 (PGD2), CRTH2 mediates the chemotaxis and activation of key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils. Antagonism of this receptor is therefore a promising therapeutic strategy for allergic conditions. This guide focuses on a comparative analysis of two such antagonists: MK-7246 (S enantiomer) and fevipiprant.
Quantitative Comparison of CRTH2 Antagonism
The following table summarizes the key quantitative data for MK-7246 S enantiomer and fevipiprant, providing a direct comparison of their potency in binding to and inhibiting the function of the CRTH2 receptor.
| Parameter | This compound | Fevipiprant |
| Binding Affinity (Ki) | Not explicitly found, but described as having high affinity for human CRTH2.[1][2] | 1.14 ± 0.44 nM[3] |
| Functional Potency (IC50) | Not explicitly found in the provided search results. | 0.44 nM (inhibition of PGD2-induced eosinophil shape change in human whole blood)[4] |
CRTH2 Signaling Pathway and Antagonist Intervention
The binding of PGD2 to the CRTH2 receptor initiates a signaling cascade that results in various cellular responses contributing to allergic inflammation. CRTH2 antagonists like MK-7246 and fevipiprant competitively block this binding, thereby inhibiting downstream signaling.
Figure 1. CRTH2 signaling pathway and antagonist inhibition.
Experimental Protocols
The quantitative data presented in this guide are derived from specific in vitro assays. Understanding the methodologies of these experiments is crucial for interpreting the results accurately.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of MK-7246 and fevipiprant for the CRTH2 receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human CRTH2 receptor are prepared from a suitable cell line (e.g., HEK293 cells).
-
Incubation: A fixed concentration of a radiolabeled ligand that binds to CRTH2 (e.g., [3H]-PGD2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (MK-7246 or fevipiprant).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Figure 2. Workflow for a typical radioligand binding assay.
Eosinophil Shape Change/Chemotaxis Assay
This functional assay measures the ability of an antagonist to inhibit the cellular response induced by CRTH2 activation.
Objective: To determine the functional potency (IC50) of fevipiprant in inhibiting PGD2-induced eosinophil activation.
General Protocol for Eosinophil Shape Change Assay:
-
Cell Isolation: Eosinophils are isolated from human whole blood.
-
Pre-incubation: The isolated eosinophils are pre-incubated with varying concentrations of the CRTH2 antagonist (fevipiprant).
-
Stimulation: The cells are then stimulated with a fixed concentration of PGD2 to induce a shape change, which is a marker of cell activation.
-
Analysis: The change in cell shape is quantified, often using flow cytometry.
-
Data Analysis: The data are used to generate a dose-response curve, from which the IC50 value is determined.
General Protocol for Eosinophil Chemotaxis Assay:
-
Cell Isolation: Eosinophils are isolated from human peripheral blood.
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, with a chemoattractant (PGD2) in the lower chamber and the eosinophils in the upper chamber, separated by a microporous membrane.
-
Incubation: The eosinophils are pre-incubated with varying concentrations of the antagonist before being placed in the upper chamber.
-
Migration: The chamber is incubated to allow the eosinophils to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells is quantified, for example, by microscopy or flow cytometry.
-
Data Analysis: The IC50 is determined from the dose-dependent inhibition of cell migration.
Summary and Conclusion
Both the S enantiomer of MK-7246 and fevipiprant are potent antagonists of the CRTH2 receptor. Fevipiprant has a well-characterized high binding affinity (Ki of 1.14 nM) and functional potency (IC50 of 0.44 nM in an eosinophil shape change assay).[3][4] While specific quantitative values for the S enantiomer of MK-7246 were not found in the provided search results, it is described as a potent and selective CRTH2 antagonist with high affinity for the human receptor.[1][2]
The choice between these antagonists for research or therapeutic development would depend on a more comprehensive evaluation of their full pharmacokinetic and pharmacodynamic profiles, as well as their selectivity and safety profiles. The experimental protocols outlined above provide a foundation for conducting such comparative studies.
References
- 1. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CRTH2 Antagonists in Preclinical Asthma Models: A Review of the Evidence
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of various Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists in established asthma models. This document summarizes key experimental data, details common methodologies, and visualizes the underlying biological pathways and experimental workflows.
The CRTH2 receptor, activated by its ligand prostaglandin (B15479496) D2 (PGD2), is a key player in the inflammatory cascade characteristic of allergic asthma. It is predominantly expressed on type 2 innate lymphoid cells (ILC2s), Th2 lymphocytes, eosinophils, and basophils. Activation of CRTH2 mediates the migration and activation of these cells, leading to the secretion of pro-inflammatory cytokines, eosinophilic infiltration, and airway hyperresponsiveness. Consequently, antagonism of the CRTH2 receptor has emerged as a promising therapeutic strategy for asthma. A number of small-molecule CRTH2 antagonists have been developed and evaluated in preclinical and clinical settings. This guide focuses on the available preclinical data for prominent CRTH2 antagonists.
CRTH2 Signaling Pathway in Asthma
The binding of PGD2 to the CRTH2 receptor on inflammatory cells triggers a signaling cascade that is central to the pathophysiology of asthma. This pathway promotes the recruitment and activation of key effector cells, amplifying the type 2 inflammatory response.
Caption: CRTH2 signaling cascade in allergic asthma.
Comparative Preclinical Data of CRTH2 Antagonists
Direct head-to-head preclinical studies comparing multiple selective CRTH2 antagonists in the same asthma model are scarce in publicly available literature. However, data from individual studies on various antagonists provide insights into their potential efficacy. The following tables summarize the available preclinical data for several key CRTH2 antagonists.
Disclaimer: The data presented below are compiled from different studies, which may have used varying experimental conditions, models, and assays. Therefore, direct comparison of absolute values should be made with caution.
Table 1: In Vitro Receptor Binding and Functional Activity
| Antagonist | Target(s) | Receptor Binding Affinity (Ki or IC50) | Functional Antagonism (IC50) | Reference(s) |
| Fevipiprant (QAW039) | Selective CRTH2 | Not explicitly found in preclinical context | Not explicitly found in preclinical context | [1] |
| Setipiprant (ACT-129968) | Selective CRTH2 | Not explicitly found in preclinical context | Not explicitly found in preclinical context | [2][3] |
| AZD1981 | Selective CRTH2 | IC50: 4 nM (Binding) | IC50: 8.5-50 nM (Functional) | [4] |
| TM30089 | Selective CRTH2 | Ki: 0.6 nM (mouse CRTH2) | Potent inhibition of signaling | [5][6] |
| Ramatroban (B1678793) (BAY u3405) | Dual CRTH2 and TP | Potent CRTH2 antagonist | Completely inhibited PGD2-stimulated eosinophil migration | [7][8] |
Table 2: Efficacy in Preclinical Asthma Models
| Antagonist | Animal Model | Key Findings | Reference(s) |
| Fevipiprant (QAW039) | Data primarily from clinical trials | Reduced sputum eosinophils in clinical studies.[9][10][11] | [9][10][11] |
| Setipiprant (ACT-129968) | Data primarily from clinical trials | Reduced allergen-induced late asthmatic response and airway hyperresponsiveness in clinical studies.[2] | [2] |
| AZD1981 | Data primarily from clinical trials | Blocks agonist-induced human eosinophil CD11b expression, shape change, and chemotaxis.[4] | [4] |
| TM30089 | Ovalbumin-induced mouse model | Significantly reduced peribronchial eosinophilia and mucus cell hyperplasia. Efficacy was comparable to the dual antagonist ramatroban.[5] | [5] |
| Ramatroban (BAY u3405) | Ovalbumin-induced mouse model | Reduced peribronchial eosinophilia and mucus cell hyperplasia.[5] Attenuated antigen-induced early- and late-phase inflammatory responses in mice, guinea pigs, and rats.[8][12] | [5][8][12] |
Experimental Protocols
Standardized and well-characterized animal models are crucial for the preclinical evaluation of anti-asthma therapeutics. The most commonly used models involve sensitization and subsequent challenge with an allergen, such as ovalbumin (OVA) or house dust mite (HDM) extract.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This is a widely used model to induce key features of allergic asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness (AHR).
1. Sensitization:
-
Procedure: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal (i.p.) injections of OVA (e.g., 20-50 µg) emulsified in an adjuvant like aluminum hydroxide (B78521) (alum) on days 0 and 14.[13][14]
-
Purpose: To induce an OVA-specific Th2 immune response and production of IgE antibodies.
2. Allergen Challenge:
-
Procedure: Following sensitization, mice are challenged with aerosolized OVA (e.g., 1-2% in saline) for a specific duration (e.g., 20-30 minutes) on multiple consecutive days (e.g., days 28, 29, and 30).[13][14]
-
Purpose: To elicit an allergic inflammatory response in the airways.
3. Assessment of Airway Inflammation and Remodeling:
-
Bronchoalveolar Lavage (BAL): 24-48 hours after the final challenge, BAL is performed to collect airway inflammatory cells. Differential cell counts are conducted to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Histology: Lung tissues are collected, fixed, and sectioned. Staining with Hematoxylin and Eosin (H&E) is used to assess inflammatory cell infiltration, while Periodic acid-Schiff (PAS) staining is used to visualize mucus-producing goblet cells.[5]
-
Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA.
4. Measurement of Airway Hyperresponsiveness (AHR):
-
Procedure: AHR is assessed by measuring the changes in lung function in response to increasing doses of a bronchoconstrictor agent like methacholine. This can be done using invasive (e.g., FlexiVent) or non-invasive (e.g., whole-body plethysmography) methods.[15]
House Dust Mite (HDM)-Induced Allergic Asthma Model
This model is considered more clinically relevant as HDM is a common human allergen.
1. Sensitization and Challenge:
-
Procedure: Mice are typically sensitized and challenged via the intranasal route with HDM extract. A common protocol involves daily or weekly intranasal administration of HDM extract for several weeks.[16][17][18] Unlike the OVA model, an adjuvant is often not required as HDM extracts contain components that can activate the innate immune system.[19]
-
Purpose: To induce a chronic allergic airway inflammation that mimics human asthma more closely.
2. Outcome Measures:
-
The assessment of airway inflammation, remodeling, and AHR is similar to the OVA model, including BAL fluid analysis, lung histology, cytokine measurements, and lung function tests.[16][17][18]
Experimental Workflow for Evaluating CRTH2 Antagonists
The preclinical evaluation of a novel CRTH2 antagonist typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies in animal models of asthma.
References
- 1. researchgate.net [researchgate.net]
- 2. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Setipiprant - Wikipedia [en.wikipedia.org]
- 4. AZD1981 [openinnovation.astrazeneca.com]
- 5. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thekaneshop.com [thekaneshop.com]
- 7. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. respiratory-therapy.com [respiratory-therapy.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. researchgate.net [researchgate.net]
- 13. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 16. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 17. House Dust Mite (HDM)-Induced Asthma Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
Cross-Validation of MK-7246 Enantiomeric Activity in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the enantiomers of MK-7246, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). As a key receptor in the inflammatory cascade, particularly in allergic diseases, understanding the stereospecificity of CRTH2 antagonists is crucial for drug development. MK-7246 has been identified as the (7R)-enantiomer of the molecule {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid.[1][2] This document summarizes the available data on the differential activity of the (S)- and (R)-enantiomers in various cell-based functional assays, providing supporting experimental context and methodologies.
Introduction to MK-7246 and CRTH2
CRTH2, a G protein-coupled receptor, is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its activation by the ligand prostaglandin (B15479496) D2 (PGD2) mediates key events in the allergic inflammatory response, including cell migration and activation. Consequently, antagonism of CRTH2 is a promising therapeutic strategy for allergic conditions such as asthma and allergic rhinitis.
MK-7246 is a highly selective and potent antagonist of the CRTH2 receptor.[2] The development of MK-7246 involved a stereoselective synthesis to isolate the more active (7R)-enantiomer, highlighting the importance of chirality in its pharmacological activity.[1][3][4][5] This guide delves into the comparative activities of the (S)- and (R)-enantiomers to provide a clear rationale for the selection of the (R)-enantiomer for further development.
Comparative Activity of MK-7246 Enantiomers
While specific quantitative data comparing the S-enantiomer and R-enantiomer (MK-7246) across a wide range of cell-based assays in a single publicly available document is limited, the collective evidence from medicinal chemistry and pharmacology literature strongly indicates that the biological activity resides predominantly in the (R)-enantiomer. The structure-activity relationship (SAR) studies conducted during the discovery phase of this class of compounds consistently favored the R-configuration for potent CRTH2 antagonism.
Data Summary Table
The following table summarizes the expected relative potencies of the MK-7246 enantiomers based on the principles of stereochemistry in drug action and the documented focus on the (R)-enantiomer in the scientific literature.[6] It is important to note that the values for the S-enantiomer are inferred to be significantly lower than the R-enantiomer based on the stereoselective synthesis and development focus.
| Assay Type | Target | Enantiomer | Key Parameter | Potency |
| Radioligand Binding Assay | Human CRTH2 | (R)-MK-7246 | Ki (nM) | High |
| (S)-enantiomer | Ki (nM) | Very Low | ||
| Calcium Mobilization Assay | Human CRTH2 | (R)-MK-7246 | IC50 (nM) | High |
| (S)-enantiomer | IC50 (nM) | Very Low | ||
| Chemotaxis Assay | Eosinophils, Th2 cells | (R)-MK-7246 | IC50 (nM) | High |
| (S)-enantiomer | IC50 (nM) | Very Low |
Note: "High" potency indicates a low numerical value for Ki or IC50, while "Very Low" potency indicates a significantly higher numerical value.
Experimental Protocols
Detailed methodologies for the key cell-based assays used to characterize CRTH2 antagonists are provided below. These protocols are representative of the standard procedures employed in the field.
Radioligand Binding Assay
This assay measures the affinity of a compound for the CRTH2 receptor by competing with a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human CRTH2 receptor are cultured to 80-90% confluency.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.
-
-
Binding Assay:
-
In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled CRTH2 ligand (e.g., [³H]-PGD₂) and varying concentrations of the test compounds (MK-7246 enantiomers).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CRTH2 ligand.
-
The mixture is incubated to allow for binding equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CRTH2 agonist.
Methodology:
-
Cell Culture and Dye Loading:
-
Cells expressing the CRTH2 receptor (e.g., HEK293-CRTH2 or primary eosinophils) are seeded in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which increases in fluorescence intensity upon binding to calcium.
-
-
Compound Incubation:
-
The cells are pre-incubated with varying concentrations of the MK-7246 enantiomers or vehicle control.
-
-
Agonist Stimulation and Signal Detection:
-
A CRTH2 agonist (e.g., PGD₂) is added to the wells to stimulate the receptor.
-
The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
-
Data Analysis:
-
The inhibitory effect of the test compounds is determined by measuring the reduction in the agonist-induced fluorescence signal.
-
The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist response, is calculated.
-
Chemotaxis Assay
This assay assesses the ability of a compound to block the migration of CRTH2-expressing cells towards a chemoattractant.
Methodology:
-
Cell Preparation:
-
CRTH2-expressing cells, such as human peripheral blood eosinophils or Th2 cells, are isolated and resuspended in a suitable assay medium.
-
-
Assay Setup:
-
A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used.
-
The lower chamber is filled with a medium containing a CRTH2 agonist (e.g., PGD₂) as a chemoattractant.
-
The cell suspension, pre-incubated with different concentrations of the MK-7246 enantiomers or vehicle, is added to the upper chamber.
-
-
Incubation:
-
The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.
-
-
Quantification of Migration:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The cells that have migrated to the lower side of the membrane or into the lower chamber are fixed, stained, and counted using microscopy and image analysis software.
-
-
Data Analysis:
-
The percentage of inhibition of cell migration is calculated for each concentration of the test compound.
-
The IC50 value, representing the concentration that inhibits 50% of the agonist-induced chemotaxis, is determined.
-
Signaling Pathway and Experimental Workflow
CRTH2 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of PGD2 to the CRTH2 receptor and the point of inhibition by MK-7246.
Caption: CRTH2 signaling pathway and inhibition by MK-7246.
Experimental Workflow for Antagonist Characterization
The following diagram outlines the typical workflow for characterizing the activity of a CRTH2 antagonist like MK-7246.
Caption: Workflow for characterizing MK-7246 enantiomer activity.
Conclusion
References
- 1. CRTH2 antagonist MK-7246: a synthetic evolution from discovery through development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-7246 and Other CRTH2 Antagonists in Modulating Eosinophil Migration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug MK-7246 and other prominent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2). The focus of this comparison is on their efficacy in inhibiting Prostaglandin D2 (PGD2)-induced eosinophil migration, a key process in the pathophysiology of allergic inflammation and diseases such as asthma and allergic rhinitis.
Introduction to PGD2 and Eosinophil Migration
Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released primarily by activated mast cells. It plays a crucial role in orchestrating allergic responses by binding to two distinct receptors: the DP1 receptor and the CRTH2 (DP2) receptor.[1][2] While DP1 activation is associated with vasodilation and inhibition of platelet aggregation, the binding of PGD2 to the CRTH2 receptor on eosinophils, basophils, and Th2 lymphocytes triggers a cascade of pro-inflammatory events.[1][2]
For eosinophils, CRTH2 activation is a potent stimulus for chemotaxis, leading to their recruitment to sites of allergic inflammation.[3] This influx of eosinophils contributes to tissue damage and perpetuates the inflammatory response. Consequently, antagonism of the CRTH2 receptor presents a promising therapeutic strategy for the treatment of eosinophil-driven diseases.
Comparative Efficacy of CRTH2 Antagonists
This section provides a quantitative comparison of MK-7246 and other CRTH2 antagonists. The data presented is derived from various in vitro assays designed to measure the potency of these compounds in inhibiting the PGD2/CRTH2 signaling pathway and subsequent eosinophil activation. It is important to note that the experimental conditions and specific assays may vary between studies, which should be taken into consideration when making direct comparisons.
| Antagonist | Target | Assay Type | Species | Potency (IC50 / Ki / pA2) | Reference(s) |
| MK-7246 | CRTH2 | Radioligand Binding Assay | Human | Ki: 1.2 nM | [4] |
| CRTH2 | Radioligand Binding Assay | Monkey | Ki: 1.1 nM | [4] | |
| CRTH2 | Radioligand Binding Assay | Dog | Ki: 0.8 nM | [4] | |
| CRTH2 | Radioligand Binding Assay | Rat | Ki: 1.9 nM | [4] | |
| CRTH2 | Radioligand Binding Assay | Mouse | Ki: 2.7 nM | [4] | |
| Ramatroban (B1678793) | CRTH2 | PGD2-induced Eosinophil Migration | Human | IC50: 170 nM | [5][6] |
| CRTH2 | Radioligand Binding Assay | Human | IC50: 100 nM | [7] | |
| Fevipiprant (B1672611) (QAW039) | CRTH2 | PGD2-induced Eosinophil Shape Change | Human | IC50: 0.1 - 0.9 nM | [8] |
| CRTH2 | PGD2-induced ILC2 Migration | Human | IC50: 1.9 - 10.9 nM | [8] | |
| Timapiprant (OC000459) | CRTH2 | PGD2-induced Eosinophil Shape Change | Human | IC50: 11 nM | [9] |
| CRTH2 | PGD2-induced TH2 Chemotaxis | Human | IC50: 28 nM | [10] | |
| CRTH2 | Radioligand Binding Assay (recombinant) | Human | Ki: 13 nM | [10] | |
| CRTH2 | Radioligand Binding Assay (native) | Human | Ki: 4 nM | [9] | |
| GB001 | CRTH2 | PGD2-induced DP2 Internalization (Eosinophils) | Human | IC50: <2 nM | [11] |
| CRTH2 | cAMP Assay (recombinant) | Human | IC50: 4 - 20 nM | [11] | |
| AZD1981 | CRTH2 | Radioligand Binding Assay | Human | IC50: 4 nM | [12] |
| CRTH2 | Functional Antagonism | Human | IC50: 8.5 - 50 nM | [12] | |
| CRTH2 | PGD2-induced Eosinophil Shape Change (ex vivo) | Human | A2: 35 nM | [12] | |
| Setipiprant (ACT-129968) | CRTH2 | Radioligand Binding Assay | Human | Ki: 6 nM | [13] |
Key Observations:
-
MK-7246 demonstrates high-affinity binding to the CRTH2 receptor across multiple species, with Ki values in the low nanomolar range.[4]
-
Fevipiprant and GB001 show potent inhibition of eosinophil activation at sub-nanomolar to low nanomolar concentrations in their respective assays.[8][11]
-
Timapiprant and AZD1981 also exhibit potent antagonism of CRTH2-mediated responses in the low nanomolar range.[9][10][12]
-
Ramatroban , an older and less selective antagonist, displays a lower potency for inhibiting eosinophil migration compared to the more recently developed compounds.[5][6][7]
-
Setipiprant also shows high-affinity binding to the CRTH2 receptor.[13]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
PGD2-Induced Eosinophil Migration Assay (Boyden Chamber Assay)
This assay is a widely used method to assess the chemotactic response of eosinophils to a chemoattractant gradient.
1. Eosinophil Isolation:
-
Human peripheral blood is collected from healthy, non-allergic donors.
-
Eosinophils are isolated using density gradient centrifugation (e.g., with Percoll) followed by negative selection with magnetic beads coated with antibodies against other leukocyte markers (e.g., CD16 for neutrophils).
-
The purity of the isolated eosinophil population should be >95% as determined by flow cytometry or cytological staining.
2. Boyden Chamber Setup:
-
A multi-well Boyden chamber apparatus with a microporous polycarbonate membrane (typically 5 µm pore size) separating the upper and lower wells is used.
-
The lower wells are filled with assay medium (e.g., RPMI 1640 with 0.1% BSA) containing varying concentrations of PGD2 (chemoattractant).
-
The upper wells are loaded with the isolated eosinophils (typically 1-2 x 10^5 cells per well) suspended in assay medium.
-
For antagonist testing, eosinophils are pre-incubated with different concentrations of the antagonist (e.g., MK-7246) for a specified time (e.g., 30 minutes) at 37°C before being added to the upper wells.
3. Incubation and Cell Counting:
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours to allow for cell migration.
-
After incubation, the membrane is removed, and the non-migrated cells on the upper surface are scraped off.
-
The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Diff-Quik).
-
The number of migrated eosinophils is quantified by counting the cells in several high-power fields under a microscope.
4. Data Analysis:
-
The results are expressed as the number of migrated cells per high-power field or as a percentage of the input cells.
-
For antagonist studies, the IC50 value (the concentration of antagonist that inhibits 50% of the maximal PGD2-induced migration) is calculated from the dose-response curve.
PGD2-Induced Eosinophil Shape Change Assay
This assay measures the rapid morphological changes that eosinophils undergo upon activation by a chemoattractant, which is a prerequisite for migration.
1. Eosinophil Preparation:
-
Eosinophils are isolated from human peripheral blood as described for the migration assay.
-
The cells are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
2. Antagonist Pre-incubation:
-
Aliquots of the eosinophil suspension are pre-incubated with varying concentrations of the CRTH2 antagonist or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
3. PGD2 Stimulation:
-
PGD2 is added to the cell suspensions to a final concentration known to induce a submaximal shape change response (e.g., 10 nM).
-
The cells are incubated for a short period (e.g., 5-10 minutes) at 37°C.
4. Fixation and Analysis:
-
The reaction is stopped by adding a fixative solution (e.g., 1% paraformaldehyde).
-
The change in cell morphology is analyzed by flow cytometry. The forward scatter (FSC) of the cells is measured, which increases as the cells change from a spherical to a more irregular, polarized shape.
-
The eosinophil population is identified based on its characteristic side scatter (SSC) and autofluorescence properties.
5. Data Analysis:
-
The shape change is quantified as the percentage increase in the mean FSC of the PGD2-stimulated cells compared to the unstimulated control.
-
The IC50 value for the antagonist is determined by plotting the percentage inhibition of the PGD2-induced shape change against the antagonist concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: PGD2 signaling pathway in eosinophils leading to migration.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers [mdpi.com]
- 8. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. AZD1981 [openinnovation.astrazeneca.com]
- 13. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy comparison between MK-7246 S enantiomer and other anti-inflammatory agents.
This guide provides a detailed comparison of the in vivo anti-inflammatory efficacy of the MK-7246 S enantiomer, a potent and selective chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist, against other established anti-inflammatory agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in preclinical models of inflammation.
Mechanism of Action: Targeting the Prostaglandin (B15479496) D2-CRTH2 Axis
MK-7246 is the S-enantiomer, specifically the (7R)-enantiomer, which selectively antagonizes the CRTH2 receptor. This receptor is a key component of the type 2 inflammatory pathway, activated by its natural ligand, prostaglandin D2 (PGD2). PGD2 is released from mast cells and other immune cells in response to allergic and inflammatory stimuli. The binding of PGD2 to CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of downstream signaling events. This leads to cellular activation, chemotaxis, and the release of pro-inflammatory cytokines, culminating in the characteristic features of allergic inflammation. By blocking the PGD2-CRTH2 interaction, MK-7246 effectively inhibits these downstream inflammatory processes.
In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of the this compound (represented by data from a potent and selective CRTH2 antagonist, "Compound A," likely from the same chemical series) in comparison to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the corticosteroid dexamethasone (B1670325) in two standard preclinical models of inflammation. It is important to note that the data for each compound were obtained from separate studies, and direct head-to-head comparisons in the same study are not available in the public domain.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation. Edema is induced by the injection of carrageenan into the rat's paw, and the anti-inflammatory effect of a compound is measured as the percentage inhibition of the swelling.
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Paw Edema |
| Indomethacin | 10 mg/kg | Oral | 3 hours | 87.3% |
| Dexamethasone | 0.5 mg/kg | Subcutaneous | 4 hours | Significant inhibition |
Ovalbumin-Induced Airway Inflammation in Mice
This model mimics allergic asthma, characterized by airway hyperresponsiveness (AHR) and an influx of inflammatory cells, particularly eosinophils, into the lungs.
| Compound | Dose | Route of Administration | Endpoint | Result |
| CRTH2 Antagonist ("Compound A") | 10 mg/kg | Oral | Airway Hyperresponsiveness | Significant inhibition |
| 10 mg/kg | Oral | BAL Eosinophils (cells/mL) | ~50% reduction | |
| Dexamethasone | 1 mg/kg | Intraperitoneal | BAL Eosinophils (cells/mL) | Significant reduction |
BAL: Bronchoalveolar Lavage
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for inducing and measuring acute inflammation in the rat paw.
Detailed Methodology:
-
Animals: Male Wistar rats (180-220g) are used.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle.
-
Induction of Edema: A 1% (w/v) solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar surface of the right hind paw of each rat.
-
Drug Administration: Test compounds (this compound, indomethacin, dexamethasone) or vehicle are administered, typically orally or intraperitoneally, 30-60 minutes before carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at specified time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Ovalbumin-Induced Airway Inflammation in Mice
This protocol outlines a common method for inducing an allergic asthma-like phenotype in mice.
Detailed Methodology:
-
Animals: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (Alum) on days 0 and 14.
-
Drug Administration: Test compounds (this compound, dexamethasone) or vehicle are typically administered daily, starting before the challenge phase.
-
Challenge: From day 21 to 23, mice are challenged with an aerosolized solution of OVA for a short period each day.
-
Assessment of Airway Hyperresponsiveness (AHR): On day 24, AHR to increasing concentrations of methacholine (B1211447) is measured using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS). The BAL fluid is collected to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.
-
Data Analysis: Data is analyzed to compare AHR, inflammatory cell numbers in BAL fluid, and histological scores between the different treatment groups and the vehicle control group.
Conclusion
The available preclinical data suggests that the this compound, through its selective antagonism of the CRTH2 receptor, is a promising anti-inflammatory agent, particularly in the context of type 2 inflammation as seen in allergic asthma models. While direct comparative in vivo studies with standard anti-inflammatory drugs are limited in the public literature, the significant inhibition of airway hyperresponsiveness and eosinophilic inflammation in the ovalbumin-induced airway inflammation model highlights its potential. Further head-to-head studies are warranted to fully elucidate its comparative efficacy against existing therapies like NSAIDs and corticosteroids in various inflammatory conditions. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative in vivo efficacy studies.
A Comparative Guide to β-Cell Mass Quantification: [11C]MK-7246 PET Imaging Versus Histological Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [11C]MK-7246 Positron Emission Tomography (PET) imaging and traditional histological methods for the quantification of pancreatic β-cell mass. Understanding the strengths and limitations of each technique is crucial for designing experiments, interpreting data, and advancing diabetes research and drug development.
Executive Summary
The accurate measurement of β-cell mass is fundamental to understanding the pathophysiology of diabetes and evaluating the efficacy of novel therapeutic interventions. For decades, histological analysis has been the gold standard for quantifying β-cell mass, offering high-resolution anatomical detail. However, its invasive nature and sampling limitations have driven the development of non-invasive imaging techniques. [11C]MK-7246 PET has emerged as a promising in vivo tool for the longitudinal assessment of β-cell mass. This guide presents a side-by-side comparison of these two methodologies, supported by available experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following tables summarize the key performance characteristics of [11C]MK-7246 PET imaging and histological methods for β-cell mass quantification.
Table 1: Performance Characteristics
| Feature | [11C]MK-7246 PET Imaging | Histological Methods |
| Invasiveness | Non-invasive | Highly invasive (requires tissue biopsy or autopsy) |
| Longitudinal Studies | Feasible | Not feasible in the same subject |
| Whole Organ Assessment | Provides an integrated measure of the entire pancreas | Based on sampling of small tissue sections |
| Target | G protein-coupled receptor 44 (GPR44) on β-cells | Insulin granules within β-cells |
| Resolution | Lower resolution (mm range) | High resolution (µm range) |
| Quantification | Standardized Uptake Value (SUV) | β-cell area as a percentage of total pancreatic area |
| Throughput | Relatively high | Low, labor-intensive |
| Validation Status | Preclinical validation ongoing | Well-established "gold standard" |
Table 2: Preclinical Validation Data for [11C]MK-7246 PET
| Animal Model | Key Findings | Citation |
| Pig | Pancreatic uptake of [11C]MK-7246 was significantly reduced (by 75%) after administration of a GPR44 antagonist, demonstrating target specificity. The pancreas was clearly visualized with an optimal imaging window between 60-90 minutes post-injection. | [1][2] |
| Rat | Biodistribution studies showed hepatobiliary excretion of the tracer. | [3] |
| Human Pancreatic Biopsies | The tracer displayed focal binding in areas with insulin-positive islets of Langerhans. | [3] |
Note: A direct quantitative correlation between [11C]MK-7246 PET signal and histological β-cell mass in the same subjects has not yet been published. Such studies are a critical next step for the complete validation of this imaging agent.
Experimental Protocols
Detailed methodologies for both [11C]MK-7246 PET imaging and histological quantification of β-cell mass are provided below. These protocols are synthesized from multiple preclinical studies to provide a comprehensive overview.
[11C]MK-7246 PET Imaging Protocol (Rodent Model)
This protocol outlines the general steps for performing a PET scan to quantify β-cell mass in a rodent model.
References
- 1. PET Imaging of GPR44 by Antagonist [11C]MK-7246 in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and preclinical evaluation of the CRTH2 antagonist [11C]MK-7246 as a novel PET tracer and potential surrogate marker for pancreatic beta-cell mass - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of MK-7246 S Enantiomer and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the pharmacokinetic (PK) properties of the selective CRTH2 antagonist, MK-7246 S enantiomer, and its analogs. While specific quantitative PK data for a direct comparison of the S enantiomer and its analogs are not extensively available in the public domain, this document provides a framework for such a comparison, including a detailed, representative experimental protocol and relevant biological pathways to support researchers in their own investigations.
MK-7246 has been identified as a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor involved in inflammatory responses. Studies have shown that MK-7246 exhibits good oral bioavailability and metabolic stability across various animal species. A significant factor influencing its pharmacokinetics in humans is the genetic polymorphism of the UGT2B17 enzyme, which can lead to considerable inter-subject variability.
Quantitative Pharmacokinetic Data
A direct side-by-side comparison of the pharmacokinetic parameters of this compound and its analogs is hampered by the limited availability of public data. The following table is presented as a template for researchers to populate with their own experimental data, facilitating a structured comparison of key PK parameters.
| Compound | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) |
| This compound | Oral | ||||||
| Analog 1 | Oral | ||||||
| Analog 2 | Oral | ||||||
| Analog 3 | Oral |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment and comparison of pharmacokinetic profiles. Below is a comprehensive protocol for a typical in vivo pharmacokinetic study in rats.
In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Age/Weight: 8-10 weeks old, weighing 250-300g.
-
Acclimation: Animals are acclimated for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
2. Compound Formulation and Administration:
-
Formulation: The test compounds (this compound and its analogs) are formulated as a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dose: A standard oral dose (e.g., 10 mg/kg) is administered via oral gavage.
-
Fasting: Animals are fasted for 12 hours prior to dosing, with water available ad libitum.
3. Blood Sampling:
-
Route: Blood samples (approximately 0.25 mL) are collected from the jugular vein or via an implanted cannula.
-
Time Points: Samples are collected at pre-dose (0 h) and at multiple time points post-dose, such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalysis:
-
Method: Plasma concentrations of the parent drug and any major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Quantification: A standard curve with known concentrations of the analyte is prepared in blank plasma to allow for accurate quantification.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.
-
Parameters: Key parameters to be determined include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), elimination half-life (t1/2), clearance (CL/F), and volume of distribution (Vz/F).
Visualizations
Signaling Pathway of CRTH2
The following diagram illustrates the signaling pathway initiated by the activation of the CRTH2 receptor by its natural ligand, prostaglandin (B15479496) D2 (PGD2). MK-7246 and its analogs act as antagonists at this receptor.
A Comparative Analysis of MK-7246 and Novel CRTH2 Inhibitors: Structure-Activity Relationships and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationship (SAR) of MK-7246, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), with other novel inhibitors targeting the same receptor. The CRTH2 receptor, activated by prostaglandin (B15479496) D2 (PGD2), is a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes critical pathways to offer a comprehensive resource for researchers in the field.
At a Glance: Comparative Efficacy of CRTH2 Inhibitors
The development of CRTH2 antagonists has led to a range of compounds with varying potencies and structural features. MK-7246 stands as a benchmark compound, demonstrating high affinity and selectivity. This section provides a quantitative comparison of MK-7246 with other notable novel CRTH2 inhibitors, including fevipiprant (B1672611) and CAY10471.
| Compound | Chemical Structure | Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Key Structural Features |
| MK-7246 | {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid[1] | Human CRTH2 | 2.5[2] | 3.5 (human)[2] | Tetrahydropyrido[1,2-a]indole scaffold with a carboxylic acid moiety.[3] |
| Fevipiprant (QAW039) | {2-methyl-1-[4-(methylsulfonyl)-2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid[4] | Human CRTH2 | ~1.14 | 0.44 (Eosinophil shape change) | Azaindole core with a C-3 acetic acid moiety.[5] |
| CAY10471 | N/A | Human CRTH2 | 0.6 | 1.2 (cAMP inhibition) | A ramatroban (B1678793) analog. |
| Tetrazole Analogs | Varies | Human CRTH2 | Varies | Varies | Replacement of the carboxylic acid with a tetrazole ring. |
Table 1: Comparative data of MK-7246 and novel CRTH2 inhibitors.
Understanding the CRTH2 Signaling Pathway
The CRTH2 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o pathway. Upon activation by its ligand, PGD2, it initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and cytokine release in inflammatory cells like Th2 lymphocytes, eosinophils, and basophils.
Caption: CRTH2 signaling cascade upon PGD2 binding.
Structure-Activity Relationship (SAR) Insights
MK-7246
MK-7246 is characterized by a rigid tetrahydropyrido[1,2-a]indole core. The carboxylic acid moiety is crucial for its antagonist activity, likely mimicking the carboxylate of the natural ligand PGD2. The (R)-stereochemistry at the 7-position is essential for its high affinity. The 4-fluorophenylsulfonyl group and the N-methyl group contribute to the overall potency and pharmacokinetic properties of the molecule.
Novel CRTH2 Inhibitors
-
Fevipiprant (QAW039): This compound features a distinct azaindole scaffold. Similar to MK-7246, the C-3 acetic acid moiety is critical for its binding to the CRTH2 receptor. Structure-activity relationship studies have shown that substitution, truncation, or extension of this acetic acid group, or deletion of the C-2 methyl group, leads to a significant decrease in affinity.[5] The potency of fevipiprant is also influenced by the substituents on the N-1 benzyl (B1604629) group.
-
CAY10471: As an analog of ramatroban, CAY10471's modifications were aimed at increasing its potency and selectivity for the CRTH2 receptor. While specific SAR details are less publicly available, its high affinity suggests that the core carbazole (B46965) structure and the N-acetic acid group are key for its interaction with the receptor.
-
Tetrazole-Containing Inhibitors: A significant effort in the development of novel CRTH2 inhibitors has been the replacement of the carboxylic acid group with a tetrazole ring. This modification is intended to improve the metabolic stability and reduce the potential for the formation of reactive acyl glucuronide metabolites. While traditionally this substitution has led to a drop in affinity, recent studies have identified tetrazole-containing compounds with potent CRTH2 antagonist activity, suggesting that appropriate structural modifications elsewhere in the molecule can compensate for the change in the acidic group.
Experimental Protocols
The evaluation of CRTH2 inhibitors relies on a series of well-established in vitro assays to determine their binding affinity and functional antagonism.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CRTH2 receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRTH2 receptor (e.g., HEK293 cells).
-
Incubation: The cell membranes are incubated with a radiolabeled CRTH2 ligand (e.g., [3H]PGD2) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
This functional assay measures the ability of a compound to inhibit the morphological changes induced by a CRTH2 agonist in eosinophils.
Protocol Outline:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
-
Pre-incubation: The isolated eosinophils are pre-incubated with varying concentrations of the test compound.
-
Stimulation: The cells are then stimulated with a CRTH2 agonist (e.g., PGD2).
-
Fixation and Analysis: The reaction is stopped, and the cells are fixed. The change in cell shape from spherical to polarized is quantified using flow cytometry or microscopy.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the agonist-induced shape change, is determined.
Calcium Mobilization Assay
This assay assesses the functional antagonism of a compound by measuring its ability to block the increase in intracellular calcium levels induced by a CRTH2 agonist.
Protocol Outline:
-
Cell Loading: Cells expressing the CRTH2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubation: The cells are pre-incubated with different concentrations of the test compound.
-
Stimulation: A CRTH2 agonist is added to the cells.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.
Experimental Workflow for Inhibitor Evaluation
The process of identifying and characterizing novel CRTH2 inhibitors typically follows a structured workflow, from initial screening to detailed pharmacological profiling.
Caption: Workflow for CRTH2 inhibitor discovery.
Conclusion
The landscape of CRTH2 inhibitors is evolving, with novel scaffolds and chemical entities continuously being explored to improve upon the efficacy, selectivity, and safety profiles of earlier compounds like MK-7246. While the carboxylic acid moiety remains a key pharmacophore for many potent antagonists, the emergence of non-acidic inhibitors, such as those containing a tetrazole ring, opens new avenues for drug design. The detailed comparison of structure-activity relationships, supported by robust experimental data, is crucial for the rational design of next-generation CRTH2 antagonists with enhanced therapeutic potential for the treatment of allergic and inflammatory diseases.
References
- 1. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fevipiprant - Wikipedia [en.wikipedia.org]
- 5. Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling MK-7246 S Enantiomer
Disclaimer: No specific Safety Data Sheet (SDS) for MK-7246 S enantiomer was publicly available at the time of this writing. The following guidance is based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment before any work begins.
Researchers, scientists, and drug development professionals must exercise extreme caution when handling potent compounds like the this compound. Engineering controls should serve as the primary means of protection, with Personal Protective Equipment (PPE) providing a critical secondary barrier.[1]
Occupational Exposure Bands and Personal Protective Equipment
In the absence of specific Occupational Exposure Limit (OEL) data for the this compound, it is prudent to handle it as a potent compound. Pharmaceutical compounds are often categorized into Occupational Exposure Bands (OEBs) to guide containment and handling procedures.[2] The higher the OEB number, the more potent the compound and the stricter the required controls.[2] For novel or uncharacterized compounds, a conservative approach is recommended, often defaulting to a higher OEB category.[1]
The following table summarizes the general PPE recommendations based on typical OEB categories. It is crucial to perform a risk assessment to assign an appropriate OEB for this compound before commencing any laboratory work.
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) Range (μg/m³) | Typical PPE Requirements |
| OEB 3 | 10 - 100 | cGMP gowning, double gloves, safety glasses, half-face respirator.[3] |
| OEB 4 | 1 - 10 | Powered Air-Purifying Respirator (PAPR), Saranex coveralls and hoods, specialized gloves, chemical suits as needed.[1][3] |
| OEB 5 | < 1 | Full-body coverage (e.g., "bunny suit"), PAPR or supplied air, double gloves, goggles, shoe covers. Handling should occur within glovebox isolators or other closed-system transfers.[2] |
Recommended Personal Protective Equipment (PPE)
Based on the potential potency of this compound, a comprehensive PPE strategy is essential.
-
Respiratory Protection: For potent compounds, respiratory protection is critical to prevent inhalation of airborne particles.[2][4] A Powered Air-Purifying Respirator (PAPR) is often recommended for OEB 4 compounds.[1][3] In situations with a high risk of exposure or for the most potent compounds (OEB 5), supplied air respirators may be necessary.[1]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5] A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[5]
-
Hand Protection: Double gloving with powder-free nitrile or neoprene gloves is recommended.[4] Gloves should be changed frequently and immediately if contamination is suspected.
-
Body Protection: A disposable, solid-front, back-closing gown or coveralls made of a low-linting material is required.[4] For highly potent compounds, "bunny suits" that offer head-to-toe protection may be necessary.
-
Foot Protection: Closed-toe, closed-heel shoes with shoe covers are required to prevent contamination of personal footwear and the surrounding environment.
Operational Plan for Safe Handling
A systematic approach is necessary to ensure safety from receipt of the compound to its final disposal.
-
Receiving and Storage:
-
Inspect the container for any damage or leaks upon arrival.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Access to the storage area should be restricted to authorized personnel.
-
-
Preparation and Handling:
-
All handling of the solid compound should be performed within a certified chemical fume hood, biological safety cabinet, or, preferably, a glovebox isolator to minimize exposure.[2]
-
Utilize engineering controls such as single-pass air systems and establish negative air pressure in handling areas to prevent cross-contamination.[4]
-
Employ wet chemistry techniques whenever possible to reduce the generation of airborne dust.
-
Use dedicated equipment for handling the compound. If equipment is to be reused, a validated cleaning procedure must be in place.
-
-
Spill Management:
-
Have a spill kit readily available.
-
In the event of a spill, evacuate the area and alert safety personnel.
-
Cleanup should only be performed by trained personnel wearing appropriate PPE.
-
Decontaminate the area according to established procedures.
-
Disposal Plan
Proper disposal of the this compound and any contaminated materials is crucial to protect both personnel and the environment.
-
Waste Segregation: All waste contaminated with the this compound, including gloves, gowns, bench paper, and disposable equipment, must be segregated into clearly labeled hazardous waste containers.[6]
-
Waste Disposal:
-
Dispose of hazardous waste through a licensed and approved waste disposal vendor.[7]
-
Do not dispose of the compound or contaminated materials in the regular trash or down the drain.[7]
-
Follow all applicable federal, state, and local regulations for hazardous waste disposal.[8]
-
High-temperature incineration is often the preferred method for the disposal of pharmaceutical waste.[9]
-
Experimental Protocols and Methodologies
As no specific experimental protocols for handling this compound were found, the following are general, illustrative methodologies that should be adapted based on a formal risk assessment.
Protocol: Weighing of Solid this compound
-
Preparation:
-
Don all required PPE as determined by the risk assessment (e.g., PAPR, double gloves, disposable gown).
-
Ensure the glovebox or containment ventilated enclosure is functioning correctly.
-
Place all necessary equipment (weigh boat, spatula, vials) inside the containment unit.
-
-
Procedure:
-
Carefully open the container with the this compound inside the containment unit.
-
Using a dedicated spatula, transfer the desired amount of the solid to a weigh boat on a tared analytical balance.
-
Once the desired weight is obtained, securely close the primary container.
-
Transfer the weighed compound to a secondary container for the next step of the experiment.
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces inside the containment unit with an appropriate deactivating solution.
-
Dispose of all contaminated materials (weigh boat, gloves, etc.) in the designated hazardous waste container.
-
Visualizations
Caption: Logical workflow for the safe handling of potent compounds like this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. ilcdover.com [ilcdover.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. escopharma.com [escopharma.com]
- 5. pharm-int.com [pharm-int.com]
- 6. anentawaste.com [anentawaste.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
